Benzestrol
Description
Properties
IUPAC Name |
4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFBSAKKUNBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861663 | |
| Record name | 4,4'-(3-Ethylhexane-2,4-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-95-0 | |
| Record name | Benzestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzestrol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(3-Ethylhexane-2,4-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27512LR47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzestrol (CAS 85-95-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of Benzestrol (CAS 85-95-0), a synthetic nonsteroidal estrogen. The information is compiled to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound, with the chemical name 4,4'-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol, is a white to off-white crystalline solid.[1][2] It belongs to the stilbestrol group of compounds, although technically it is a structural analog.[3]
Identification and Structure
| Identifier | Value |
| CAS Number | 85-95-0 |
| Molecular Formula | C₂₀H₂₆O₂[4] |
| Molecular Weight | 298.42 g/mol [3] |
| IUPAC Name | 4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol[5] |
| Synonyms | Benzoestrol, Chemestrogen, Octestrol, Octofollin[4][5] |
| InChI Key | DUTFBSAKKUNBAL-UHFFFAOYSA-N[6] |
| SMILES | CCC(C(C)c1ccc(O)cc1)C(CC)c2ccc(O)cc2[6] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Melting Point | 162-166 °C | [1][4][7] |
| Boiling Point | 431.4 °C at 760 mmHg | [4][7] |
| Density | 1.063 g/cm³ | [4] |
| Flash Point | 192.8 °C | [4][7] |
| Solubility | Practically insoluble in water.[3] Freely soluble in acetone, ether, ethanol, methanol, and dilute sodium hydroxide (B78521) solution.[3] Soluble in vegetable oils.[3] Slightly soluble in benzene, chloroform, and petroleum ether.[1][3] | |
| Appearance | White to off-white crystalline powder/solid. | [1][2] |
| XLogP3 | 5.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 6 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Stuart et al. in 1946. The following is a summary of the experimental protocol described in their publication.
Methodology:
The synthesis involves the reaction of an appropriate Grignard reagent with a substituted deoxybenzoin, followed by dehydration and subsequent reduction.
-
Starting Materials: p-Anisaldehyde, Ethylmagnesium bromide.
-
Step 1: Grignard Reaction: p-Anisaldehyde is reacted with ethylmagnesium bromide to produce an intermediate carbinol.
-
Step 2: Dehydration: The carbinol is dehydrated, typically using an acid catalyst, to form an anethole (B165797) derivative.
-
Step 3: Dimerization and Reduction: The anethole derivative undergoes dimerization, followed by reduction to yield the dihydrodiethylstilbestrol structure.
-
Step 4: Demethylation: The final step involves the demethylation of the methoxy (B1213986) groups on the phenyl rings to yield the dihydroxy compound, this compound.
Note: For a detailed, step-by-step protocol, including reaction conditions, purification methods, and characterization data, it is essential to consult the original publication: Stuart, A. H., et al. (1946). Synthetic Estrogenic Agents. I. The Synthesis of this compound. Journal of the American Chemical Society, 68(5), 729–733.
Determination of Melting Point
The melting point of this compound is a key indicator of its purity. A standard laboratory procedure for determining the melting point of a solid organic compound is the capillary method.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound like this compound, this range is typically narrow.[7][8]
Determination of Solubility
The solubility of this compound in various solvents is determined by direct observation.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period to ensure thorough mixing and to reach equilibrium.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, the process can be repeated with a larger volume of solvent to determine the approximate solubility limit. For qualitative assessment, solubility in water, and various organic and aqueous acidic/basic solutions is typically tested.[9][10]
Biological Activity and Mechanism of Action
This compound is a potent synthetic estrogen that exerts its biological effects by interacting with estrogen receptors (ERs).[8] It has been shown to have approximately 130% of the relative binding affinity of estradiol (B170435) for estrogen receptors.[3][8]
Estrogen Receptor Signaling Pathway
This compound functions as an estrogen receptor agonist. Its primary mechanism of action involves binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[8] This interaction initiates a cascade of molecular events that mimic the effects of endogenous estrogens.
The binding of this compound to the estrogen receptor induces a conformational change in the receptor protein. This change facilitates the dissociation of heat shock proteins and promotes the dimerization of the receptor. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological responses to estrogens.
Experimental Workflow for Determining Estrogenic Activity
The estrogenic activity of this compound can be quantitatively assessed using in vitro bioassays. The Yeast Estrogen Screen (YES) and the MCF-7 cell proliferation assay are two commonly employed methods.
The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase). When an estrogenic compound like this compound binds to the hER, it activates the transcription of the reporter gene, leading to a measurable color change.
Experimental Workflow:
-
Yeast Culture Preparation: A culture of the recombinant yeast is grown to a specific optical density.
-
Assay Plate Preparation: Serial dilutions of this compound and control compounds (e.g., 17β-estradiol as a positive control, and a solvent blank as a negative control) are added to a 96-well microtiter plate.
-
Incubation: The yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., CPRG), is added to the wells of the microtiter plate. The plate is then incubated for a defined period (e.g., 48-72 hours) at a controlled temperature (e.g., 30°C).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for the color change and 620 nm for yeast growth).
-
Data Analysis: The estrogenic activity is determined by constructing a dose-response curve and calculating the EC₅₀ value (the concentration that elicits 50% of the maximal response).
The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens. This characteristic is utilized to assess the estrogenic potential of compounds like this compound.
Experimental Workflow:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium. Prior to the assay, they are typically maintained in a medium devoid of estrogens to reduce basal proliferation.
-
Cell Seeding: A known number of cells are seeded into the wells of a 96-well plate and allowed to attach.
-
Treatment: The cells are then treated with various concentrations of this compound, along with positive (e.g., 17β-estradiol) and negative (vehicle) controls.
-
Incubation: The plate is incubated for a period of several days (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
Data Analysis: A dose-response curve is generated by plotting cell number or absorbance against the concentration of this compound. The EC₅₀ value is then calculated.
References
- 1. westlab.com [westlab.com]
- 2. thinksrs.com [thinksrs.com]
- 3. byjus.com [byjus.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
Benzestrol binding affinity for estrogen receptors ERα and ERβ.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Benzestrol for the two primary estrogen receptors, ERα and ERβ. This compound, a synthetic nonsteroidal estrogen, interacts with these receptors to elicit its biological effects.[1] Understanding its binding characteristics is crucial for research in endocrinology, toxicology, and pharmacology. This document summarizes quantitative binding data, details the experimental protocols used for these measurements, and visualizes key related pathways.
Quantitative Binding Affinity of this compound
This compound's interaction with estrogen receptors is complex, in part due to its stereoisomerism. The compound has three stereocenters, resulting in eight distinct stereoisomers. Research has shown that the binding affinity of these isomers for ERα varies significantly.
A study focusing on the stereochemistry of this compound isomers revealed that the RSS isomer possesses a remarkably high binding affinity for ERα, even surpassing that of the endogenous ligand, estradiol (B170435).[2] The other seven isomers exhibit a considerably lower affinity, ranging from 60 to 600 times less than the RSS isomer.[2]
While detailed data for each stereoisomer's binding to ERβ is not as readily available in the current literature, the overall binding affinity of this compound for ERβ has been reported.
Below is a summary of the available quantitative data on the relative binding affinity (RBA) of this compound and its isomers for ERα and ERβ. The RBA is typically expressed as a percentage relative to the binding of estradiol, which is set at 100.
Table 1: Relative Binding Affinity (RBA) of this compound Stereoisomers for Estrogen Receptor α (ERα)
| Stereoisomer | Relative Binding Affinity (RBA) for ERα (%)* |
| RSS | 155 |
| RRS | 2.41 |
| SRS | 2.41 |
| SSS | 1.63 |
| SSR | 0.33 |
| RSR | 0.24 |
| SRR | 0.31 |
| RRR | 0.31 |
*Data sourced from a competitive radiometric assay where the RBA of estradiol is set to 100.[2]
Table 2: Relative Binding Affinity (RBA) of this compound for Estrogen Receptor β (ERβ)
| Compound | Relative Binding Affinity (RBA) for ERβ (%) |
| This compound | 114 |
*This value represents the binding affinity of this compound in general, without specifying a particular stereoisomer.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity for a receptor is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor.
Key Methodologies:
-
Preparation of Receptor Source:
-
Estrogen receptors (ERα or ERβ) can be obtained from various sources, including rat uterine cytosol or recombinant human proteins expressed in cell lines.[3]
-
For assays using rat uterine cytosol, the tissue is homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and then ultracentrifuged to isolate the cytosol, which contains the estrogen receptors.[3]
-
-
Radioligand and Competitor Preparation:
-
A radiolabeled form of estradiol, typically tritiated estradiol ([³H]-E₂), is used as the radioligand.[3]
-
A range of concentrations of the unlabeled test compound (this compound isomers) are prepared.
-
-
Incubation:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor.
-
The incubation is carried out for a sufficient period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is often achieved by filtration or using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[3]
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The data is then plotted as the percentage of radioligand binding versus the log concentration of the competitor.
-
The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The relative binding affinity (RBA) is then calculated using the following formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100
-
Below is a diagram illustrating the general workflow of a competitive binding assay.
Estrogen Receptor Signaling Pathways
Upon binding of an agonist like this compound, both ERα and ERβ undergo a conformational change, dimerize, and translocate to the nucleus where they act as transcription factors. They bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their expression. This is often referred to as the genomic signaling pathway.
In addition to this classical pathway, estrogen receptors can also mediate rapid, non-genomic signaling. This involves the activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These non-genomic actions can, in turn, influence gene transcription and other cellular processes.
The diagram below provides a simplified overview of the genomic and non-genomic signaling pathways of estrogen receptors.
References
A Technical Guide to the Stereocontrolled Synthesis of Benzestrol and Its Eight Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzestrol, a potent nonsteroidal estrogen, possesses three contiguous stereocenters, resulting in a family of eight distinct stereoisomers. The biological activity of these isomers, particularly their binding affinity for the estrogen receptor α (ERα), is highly dependent on their absolute and relative stereochemistry. This technical guide provides a comprehensive overview of the first stereocontrolled synthesis of all eight this compound stereoisomers. The synthetic strategy hinges on an innovative iterative, catalyst-controlled diastereoselective Matteson homologation reaction. This approach provides precise control over the configuration of each stereocenter, enabling the selective synthesis of each of the four diastereomeric pairs of enantiomers. This document details the experimental protocols for this key synthetic transformation, presents quantitative data on the binding affinities and cellular activities of the individual stereoisomers, and visualizes the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a synthetic estrogen that has been of interest due to its high potency.[1][2] The presence of three adjacent chiral centers in its structure means that it can exist as eight different stereoisomers, grouped into four pairs of enantiomers. Early synthetic methods for this compound were not stereocontrolled and produced mixtures of isomers, making it challenging to deconvolute the biological activity of each specific stereoisomer.[3]
Recent advancements in asymmetric synthesis have enabled the first stereocontrolled synthesis of all eight this compound stereoisomers.[1][2] This breakthrough has been instrumental in elucidating the structure-activity relationship within the this compound family. It has been demonstrated that the estrogenic activity is almost exclusively confined to a single stereoisomer, (R,S,S)-benzestrol, which exhibits a remarkably high binding affinity for the estrogen receptor α (ERα).[1][2] The remaining seven isomers display significantly lower binding affinities, ranging from 60 to 600 times less than the (R,S,S) isomer.[1] This stark difference in biological activity underscores the critical importance of stereochemistry in drug design and development.
This guide will delve into the technical details of the stereocontrolled synthesis, present the key quantitative data that highlights the stereochemical influence on biological activity, and provide visual representations of the synthetic and biological pathways.
Stereocontrolled Synthetic Strategy
The successful stereocontrolled synthesis of all eight this compound stereoisomers was achieved through an iterative, catalyst-controlled diastereoselective Matteson homologation reaction.[2][4] This powerful method allows for the sequential construction of the three contiguous stereocenters with high fidelity. The choice of a specific enantiomer of the chiral catalyst dictates the stereochemical outcome of the homologation, thereby enabling access to all possible stereoisomers.[2]
The general workflow for the synthesis is depicted below:
The synthesis commences with a highly enantioselective homologation of an ethyl boronic ester, catalyzed by either 1a or its enantiomer (ent-1a ).[2] This is followed by a stereospecific elaboration with a Grignard reagent. This two-step sequence is repeated twice more, with the choice of catalyst in the subsequent homologations determining the configuration of the newly formed stereocenters.[2] The final steps of the synthesis involve the displacement of a chloride with a p-chlorophenyl Grignard reagent, a subsequent homologation and protodeborylation, palladium-catalyzed hydroxylation of the aryl chlorides, and a final hydrogenation to yield the desired this compound isomer.[2]
Quantitative Data
The stereocontrolled synthesis enabled the precise determination of the biological activity of each this compound isomer. The quantitative data clearly demonstrates the profound impact of stereochemistry on the interaction with the estrogen receptor α.
Estrogen Receptor α Binding Affinity
The relative binding affinities (RBAs) of the eight this compound stereoisomers for ERα were determined using a competitive radiometric binding assay, with the RBA of estradiol (B170435) set to 100.[5]
| Stereoisomer | Configuration | Relative Binding Affinity (RBA) for ERα[5] |
| 1 | (R,S,S) | 150 |
| 2 | (S,R,R) | 0.25 |
| 3 | (R,R,S) | 2.5 |
| 4 | (S,S,R) | 0.3 |
| 5 | (R,S,R) | 0.3 |
| 6 | (S,R,S) | 2.0 |
| 7 | (R,R,R) | 0.3 |
| 8 | (S,S,S) | 0.8 |
Table 1: Relative binding affinities of this compound stereoisomers for ERα. The most active isomer, (R,S,S)-benzestrol, is highlighted in bold.
As the data illustrates, the (R,S,S)-benzestrol isomer exhibits a significantly higher binding affinity for ERα than estradiol and all other stereoisomers.[5] Any change in the stereochemical configuration leads to a dramatic decrease in binding affinity.[5]
Cellular Activity
The differential binding affinities of the this compound stereoisomers translate to corresponding differences in their potencies in cell-based assays. The potencies of the isomers in stimulating the proliferation of ER-positive breast cancer cells and in activating estrogen-driven gene expression were found to be directly correlated with their ERα binding affinities.[1][2] The (R,S,S)-benzestrol isomer was the most potent in both assays, while the other seven isomers showed significantly reduced activity.[1]
Experimental Protocols
The key to the successful stereocontrolled synthesis of all eight this compound stereoisomers is the iterative, catalyst-controlled diastereoselective Matteson homologation.
General Procedure for the Catalyst-Controlled Matteson Homologation
The following is a representative protocol for the Matteson homologation step. The specific boronic ester substrate and the choice of catalyst enantiomer are varied to produce the desired stereoisomer.
Materials:
-
Secondary boronic ester
-
Dichloromethane (B109758) (CH₂Cl₂)
-
n-Butyllithium (n-BuLi)
-
Chiral catalyst (1a , ent-1a , 1b , or ent-1b )
-
Anhydrous solvent (e.g., THF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dibromomethane)
Procedure:
-
A solution of the secondary boronic ester and the internal standard is prepared in the anhydrous solvent.
-
The chiral catalyst is added to the solution.
-
The reaction mixture is cooled to the appropriate temperature (e.g., -78 °C).
-
A solution of chloromethyllithium (LiCH₂Cl), freshly prepared from dichloromethane and n-butyllithium, is added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified period.
-
The reaction is quenched, and the products are isolated and purified.
-
The diastereomeric ratio (d.r.) and yield are determined by ¹H NMR analysis.[2]
The diastereoselectivity of the reaction is controlled by the choice of the chiral catalyst. For example, using catalyst 1a or 1b will favor the formation of one diastereomer, while using their respective enantiomers, ent-1a or ent-1b , will favor the formation of the opposite diastereomer.[2]
Visualization of Key Pathways
Catalyst-Controlled Matteson Homologation
The core of the synthetic strategy is the catalyst-controlled diastereoselective Matteson homologation. The following diagram illustrates this key transformation.
Estrogen Receptor α Signaling Pathway
The biological effects of this compound are mediated through its interaction with the estrogen receptor α (ERα). Upon binding of an agonist like (R,S,S)-benzestrol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes.
Conclusion
The development of a stereocontrolled synthesis of all eight this compound stereoisomers represents a significant achievement in synthetic organic chemistry and has provided invaluable insights into the structure-activity relationships of this class of compounds. The iterative, catalyst-controlled diastereoselective Matteson homologation has proven to be a robust and versatile method for the precise construction of multiple contiguous stereocenters. The profound difference in the biological activity between the (R,S,S)-benzestrol isomer and its seven other stereoisomers highlights the critical role of stereochemistry in molecular recognition and drug action. This work not only provides a powerful synthetic tool for accessing complex chiral molecules but also underscores the importance of synthesizing and evaluating all stereoisomers of a drug candidate to fully understand its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of this compound Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enable the Selective Synthesis of this compound Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Molecular Structure and Chemical Formula of Benzestrol (C₂₀H₂₆O₂)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key chemical properties of Benzestrol (C₂₀H₂₆O₂), a synthetic nonsteroidal estrogen. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Formula
This compound is a synthetic estrogen belonging to the stilbestrol group, though it is structurally distinct as its central carbon chain is elongated by one carbon compared to diethylstilbestrol (B1670540) (DES).[1] Its chemical formula is C₂₀H₂₆O₂ .[2][3]
Table 1: Chemical Identifiers of this compound [2][3][4]
| Identifier | Value |
| IUPAC Name | 4,4'-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol |
| CAS Number | 85-95-0 |
| SMILES String | CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O |
| InChI Key | DUTFBSAKKUNBAL-UHFFFAOYSA-N |
| Synonyms | Benzoestrol, Chemestrogen, Ocestrol, Octestrol, Octofollin |
Molecular Structure and Stereochemistry
The molecular structure of this compound features two p-hydroxyphenyl groups linked by a substituted propane (B168953) chain. A key feature of this compound is the presence of three chiral centers, which gives rise to eight possible stereoisomers (four pairs of enantiomers).[5]
The biological activity of these isomers varies significantly. The (2R, 3S, 4S)- or RSS-isomer has been identified as the most potent, exhibiting the highest binding affinity for the estrogen receptor α (ERα).[5][6] The other seven isomers show considerably lower binding affinities, ranging from 60 to 600 times less than the RSS isomer.[6][7]
Caption: 2D representation of the this compound molecular structure.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its solubility is limited in water but it is soluble in various organic solvents.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 298.42 g/mol | [2] |
| Melting Point | 162-166 °C | [2] |
| Solubility | Practically insoluble in water. Freely soluble in acetone, ether, ethanol, and methanol. Soluble in vegetable oils. Slightly soluble in benzene, chloroform, and petroleum ether. | [2] |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Synthesis of this compound
The original synthesis of this compound was reported by Stuart et al. in 1946. An improved method was later described by Kiprianov and Kutsenko in 1958. A modern stereocontrolled synthesis has also been developed to obtain all eight stereoisomers.[2][5]
Workflow for a General Synthetic Approach:
Caption: Generalized workflow for the synthesis of this compound.
A detailed experimental protocol for the stereocontrolled synthesis can be found in the supporting information of the work by Hou et al. (2025).[6]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the detection and quantification of this compound in biological samples. Due to the polar nature of the hydroxyl groups, derivatization is often required to improve chromatographic performance.
A General Validated GC-MS Protocol for Anti-Estrogens: [8]
-
Sample Preparation: Enzymatic hydrolysis followed by liquid-liquid extraction (LLE) at alkaline conditions.
-
Derivatization: The dried residue is derivatized, for example, with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
GC Separation: A short capillary column is used with a high-flow carrier gas and a fast temperature ramp to achieve rapid separation.
-
MS Detection: A quadrupole mass analyzer operating in selected ion monitoring (SIM) mode provides high sensitivity and accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for the separation and analysis of the individual stereoisomers of this compound.
General Chiral HPLC Method Development:
-
Column: A chiral stationary phase (CSP) is required. The choice of CSP depends on the specific isomers being separated.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.
-
Detection: UV detection at a wavelength where the phenyl groups absorb is commonly employed.
Spectroscopic Data
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 298. The fragmentation pattern is characterized by the cleavage of the alkyl chain connecting the two phenyl rings.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two p-hydroxyphenyl groups, as well as complex multiplets for the protons of the ethyl and methyl groups on the propane backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the central chain. The chemical shifts of the carbons in the chiral centers will be sensitive to the stereochemistry of the isomer.
Signaling Pathway
This compound exerts its biological effects primarily by binding to and activating estrogen receptors (ERs), which are nuclear hormone receptors.
Caption: Simplified signaling pathway of this compound via estrogen receptors.
Upon binding, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The dimer then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, chemical formula, and key properties of this compound. The information presented, including chemical identifiers, stereochemical considerations, physicochemical data, and summaries of experimental protocols, is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development. The provided diagrams offer visual representations of the molecular structure, a general synthetic workflow, and the primary signaling pathway, further aiding in the understanding of this complex molecule., and the primary signaling pathway, further aiding in the understanding of this complex molecule.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound [drugfuture.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C20H26O2 | CID 6827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of anti-estrogens by gas chromatography/mass spectrometry in urine: Method validation and application to real samples - PMC [pmc.ncbi.nlm.nih.gov]
Benzestrol: A Technical Guide to a Synthetic Nonsteroidal Estrogen of the Stilbestrol Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group.[1] First reported in 1946, it was formerly used for indications such as preventing premature births, a practice that was later found to be ineffective.[1] Like other stilbestrol estrogens, most notably diethylstilbestrol (B1670540) (DES), its use has been discontinued (B1498344) due to safety concerns, including the risk of vaginal cancer in the daughters of women treated with it during pregnancy.[1] Chemically, this compound is a close analog of other stilbestrol estrogens, though technically not a direct derivative as its central carbon chain is elongated by one carbon.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, binding affinities, potency, and the experimental protocols used to characterize it.
Mechanism of Action
This compound functions as a potent estrogen receptor (ER) agonist. Its primary mode of action involves binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This cascade of events ultimately results in the physiological effects characteristic of estrogens.
Quantitative Data
Estrogen Receptor Binding Affinity
This compound is a very potent estrogen, reported to have approximately 130% of the relative binding affinity of estradiol (B170435) for estrogen receptors.[1] The stereochemistry of this compound significantly influences its binding affinity for ERα. With three stereocenters, this compound exists as eight distinct stereoisomers. Of these, the RSS isomer exhibits a remarkably high binding affinity for ERα, which is comparable to that of estradiol and trans-diethylstilbestrol (DES).[2][3][4] The other seven isomers show a 60 to 600-fold lower affinity for ERα.[3][4]
Table 1: Relative Binding Affinity (RBA) of this compound Stereoisomers for Estrogen Receptor α (ERα) [2]
| Stereoisomer | Relative Binding Affinity (RBA) (%)* |
| RSS | High (comparable to Estradiol) |
| Other 7 Isomers | 60- to 600-fold lower than RSS |
*Relative to Estradiol (RBA = 100%).
In Vitro and In Vivo Potency
The cellular activity of this compound's stereoisomers correlates with their ERα binding affinities.[2][3][4] The RSS isomer, having the highest binding affinity, also demonstrates the highest potency in stimulating the proliferation of ER-positive breast cancer cells (MCF-7) and in activating estrogenic gene expression.[2][3][4]
In vivo studies in castrated female rats have demonstrated the high potency of this compound. An injection of 0.8 to 1.0 micrograms of this compound was sufficient to induce estrus, the same effect that required 2.0 to 2.5 micrograms of estrone.[1]
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Metric | Value | Reference Compound |
| MCF-7 Cell Proliferation | EC50 | Potency correlates with ERα binding affinity[2][3][4] | Estradiol |
| Estrogenic Gene Activation | EC50 | Potency correlates with ERα binding affinity[2][3][4] | Estradiol |
| Rat Estrus Induction | Effective Dose | 0.8-1.0 µg[1] | Estrone (2.0-2.5 µg)[1] |
Pharmacokinetic Properties
Detailed quantitative pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively documented in the available literature. As a synthetic estrogen, it is expected to be absorbed into the bloodstream, distributed to tissues that express estrogen receptors, metabolized primarily in the liver, and excreted through the kidneys.
Experimental Protocols
Estrogen Receptor Binding Assay (Competitive Radiometric Assay)
This protocol is a standard method for determining the binding affinity of a compound to the estrogen receptor.
Objective: To measure the relative binding affinity (RBA) of this compound for ERα and ERβ by its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Purified human ERα or ERβ protein.
-
[³H]-Estradiol (radioligand).
-
Unlabeled this compound (competitor).
-
Assay buffer (e.g., Tris-HCl buffer with additives like EDTA, DTT, and sodium molybdate).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well plates.
-
Hydroxyapatite (B223615) slurry or dextran-coated charcoal.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound and a fixed concentration of [³H]-estradiol in the assay buffer.
-
Binding Reaction: In a 96-well plate, incubate a fixed amount of ER protein with the [³H]-estradiol and varying concentrations of this compound. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand. This can be achieved by adding a hydroxyapatite slurry and centrifuging, or by using dextran-coated charcoal followed by centrifugation.
-
Quantification: Transfer the supernatant (containing the bound radioligand if using hydroxyapatite, or the free radioligand if using charcoal) to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-estradiol binding). The RBA is then calculated relative to the IC50 of a reference estrogen like estradiol.
MCF-7 Cell Proliferation Assay
This assay is used to assess the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-sensitive breast cancer cells.
Objective: To determine the potency (EC50) of this compound in stimulating the proliferation of MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS (to remove endogenous estrogens).
-
This compound.
-
96-well cell culture plates.
-
Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Culture: Maintain MCF-7 cells in standard culture medium.
-
Hormone Deprivation: Prior to the assay, switch the cells to phenol red-free medium with charcoal-stripped FBS for a period of 3-5 days to deplete endogenous estrogens and synchronize the cells.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to attach, treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).
-
Incubation: Incubate the plates for a period of 5-7 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: At the end of the incubation period, add a cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Estrogen-Responsive Gene Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the transcription of a gene under the control of an estrogen response element (ERE).
Objective: To determine the potency (EC50) of this compound in activating an ERE-driven reporter gene.
Materials:
-
A suitable host cell line (e.g., MCF-7 or HEK293) that expresses ERα and/or ERβ.
-
An expression vector for the estrogen receptor (if the host cells do not endogenously express it).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with one or more EREs (e.g., pERE-Luc).
-
A transfection reagent.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the host cells with the ER expression vector (if necessary) and the ERE-luciferase reporter plasmid. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency.
-
Treatment: After transfection, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (estradiol).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and the appropriate luciferase assay reagent. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity (as fold induction over the vehicle control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Logical Relationships
This compound, as an estrogen receptor agonist, is expected to activate the classical estrogen signaling pathway. The binding of this compound to the estrogen receptor initiates a cascade of events leading to the regulation of gene expression. The general workflow for these events is depicted below.
Caption: General Estrogen Receptor Signaling Pathway Activated by this compound.
While this compound is known to act through ERα and ERβ, specific studies detailing any preferential downstream signaling pathways or a direct comparison of gene regulation profiles between this compound and estradiol are limited.
Conclusion
This compound is a potent synthetic nonsteroidal estrogen of the stilbestrol group that acts as an agonist for both ERα and ERβ. Its biological activity is highly dependent on its stereochemistry, with the RSS isomer showing significantly higher affinity for ERα and greater in vitro potency. Although its clinical use has been discontinued due to safety concerns, this compound remains a relevant compound for research into the mechanisms of estrogen action and the structure-activity relationships of nonsteroidal estrogens. The lack of comprehensive data on its ERβ selectivity and detailed pharmacokinetics highlights areas where further investigation could provide a more complete understanding of this compound. The experimental protocols provided herein offer a framework for the continued study of this compound and other estrogenic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Benzestrol: A Technical Guide to its Isomers' Biochemical Properties and Estrogenic Activity
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biochemical properties and estrogenic activity of Benzestrol isomers. This document provides an in-depth analysis of quantitative data, experimental protocols, and signaling pathways associated with these nonsteroidal estrogens.
This compound, a synthetic nonsteroidal estrogen, exhibits potent estrogenic activity, the extent of which is intricately linked to the stereochemistry of its isomers. A recent stereocontrolled synthesis has enabled the characterization of all eight of its constituent stereoisomers, revealing significant differences in their biological activity. This guide synthesizes the current understanding of these isomers, offering a valuable resource for those engaged in estrogen receptor research and endocrine-active compound development.
Core Findings: Stereochemistry Dictates Estrogenic Potency
The estrogenic activity of this compound isomers is fundamentally determined by their three-dimensional structure. Of the eight possible stereoisomers, one, RSS-benzestrol , demonstrates exceptionally high binding affinity for the estrogen receptor alpha (ERα), surpassing that of the endogenous hormone estradiol (B170435) and comparable to the potent synthetic estrogen diethylstilbestrol (B1670540) (DES).[1] The remaining seven isomers exhibit a dramatically lower binding affinity, ranging from 60 to 600 times less than RSS-benzestrol.[1][2] This stark difference underscores the critical role of stereospecificity in ligand-receptor interactions.
The cellular activities of the this compound isomers mirror their receptor binding affinities. In assays measuring the proliferation of ER-positive breast cancer cells (MCF-7) and the activation of an estrogen-responsive luciferase reporter gene, the RSS isomer is the most potent, while the other isomers show markedly lower activity.[1][2]
Quantitative Data Summary
The relative binding affinities (RBA) of the eight this compound stereoisomers for ERα, with estradiol set at 100, are presented below. The data clearly illustrates the superior binding of the RSS isomer.
| Stereoisomer | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) |
| RSS | ~130 |
| RSR | ~0.2 |
| SRR | ~1.7 |
| SSR | ~0.2 |
| RRS | ~1.1 |
| SRS | ~1.1 |
| SRS | ~1.1 |
| SSS | ~1.7 |
Note: The exact RBA values can vary slightly between studies, but the trend of RSS being the most potent is consistent.[1][3]
Experimental Protocols
The characterization of this compound isomers relies on a suite of well-established experimental protocols. Detailed methodologies for the key assays are provided below.
Competitive Radiometric Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Rat uterine cytosol (source of ERα)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve and non-specific binding)
-
Test compounds (this compound isomers)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxyapatite (B223615) (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the ER.[2]
-
Assay Setup: Assay tubes are prepared containing a fixed concentration of [³H]-estradiol and varying concentrations of either unlabeled estradiol (for the standard curve) or the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to the ER in the uterine cytosol.
-
Separation of Bound and Free Ligand: A hydroxyapatite slurry is added to the tubes to bind the receptor-ligand complexes. The slurry is then washed to remove unbound radioligand.
-
Quantification: Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The RBA is then calculated relative to the IC50 of unlabeled estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous ERα.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
17β-estradiol (positive control)
-
Test compounds (this compound isomers)
-
Cell proliferation detection reagent (e.g., MTT, SRB, or direct cell counting)
Procedure:
-
Cell Culture: MCF-7 cells are maintained in standard culture medium. Prior to the assay, cells are switched to a hormone-free medium containing charcoal-dextran stripped FBS for a period to deplete endogenous estrogens and synchronize the cells.[4]
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds or estradiol.
-
Incubation: The cells are incubated for a period of several days to allow for cell proliferation.
-
Quantification of Cell Proliferation: The number of viable cells is determined using a suitable method. For example, the MTT assay measures the metabolic activity of viable cells, which is proportional to cell number.
-
Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is calculated.
Estrogen-Responsive Luciferase Reporter Gene Assay
This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE). Binding of an estrogenic compound to the ER activates transcription of the luciferase gene, leading to light production.
Materials:
-
A suitable cell line (e.g., T47D or MCF-7) stably transfected with an ERE-luciferase reporter construct.[5]
-
Cell culture medium
-
17β-estradiol (positive control)
-
Test compounds (this compound isomers)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment: The reporter cells are seeded in multi-well plates and treated with various concentrations of the test compounds or estradiol.
-
Incubation: The cells are incubated to allow for receptor binding, gene transcription, and protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent containing the substrate (luciferin) is added.
-
Measurement of Luminescence: The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that induces a half-maximal luciferase response (EC50) is determined.
Signaling Pathways and Experimental Workflows
The estrogenic effects of this compound isomers are mediated through the estrogen receptor signaling pathway. The following diagrams illustrate the key pathways and experimental workflows.
References
Investigating Benzestrol as a Potential Endocrine Disruptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzestrol, a synthetic nonsteroidal estrogen, has been identified as a potent endocrine-active substance. Its structural similarity to diethylstilbestrol (B1670540) (DES) and its high affinity for the estrogen receptor (ER) raise significant concerns about its potential as an endocrine disruptor.[1][2] This technical guide provides a comprehensive overview of the methodologies and data pertinent to the investigation of this compound's endocrine-disrupting capabilities. It is intended to serve as a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, offering detailed experimental protocols, curated quantitative data, and visual representations of key biological pathways and experimental workflows. The information presented herein is designed to facilitate a thorough assessment of this compound's impact on the endocrine system and to guide future research in this critical area of environmental health and safety.
Introduction to this compound and Endocrine Disruption
This compound is a stilbestrol derivative that was historically used for estrogen-related medical therapies.[1] However, like other compounds in its class, its potent estrogenic activity warrants a thorough evaluation of its potential to interfere with the normal functioning of the endocrine system.[1] Endocrine-disrupting chemicals (EDCs) are exogenous substances that can alter the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body, which are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.
The primary mechanism of action for this compound's estrogenic effects is its interaction with estrogen receptors, predominantly ERα and ERβ.[2] This interaction can mimic the effects of endogenous estrogens, potentially leading to a cascade of downstream cellular responses that can disrupt normal physiological processes.[2] This guide will focus on the experimental approaches to characterize and quantify the endocrine-disrupting potential of this compound.
Quantitative Data on this compound's Estrogenic Activity
The following tables summarize key quantitative data from studies on this compound, providing a basis for a comparative analysis of its potency and activity.
Table 1: Estrogen Receptor Binding Affinity of this compound and its Stereoisomers
| Compound | Relative Binding Affinity (RBA) for ERα (%)¹ |
| 17β-Estradiol (E2) | 100 |
| This compound (unspecified mixture) | ~130[1] |
| RSS-Benzestrol | >100 |
| RSR-Benzestrol | <1 |
| SSR-Benzestrol | <1 |
| RRR-Benzestrol | <1 |
| SSS-Benzestrol | ~10 |
| SRR-Benzestrol | ~10 |
| RSS-Benzestrol | >100 |
| RRS-Benzestrol | ~1 |
¹ RBA values are relative to 17β-Estradiol, which is set at 100%. Data for stereoisomers are from a study by Mayne et al. (2016). It is important to note that the stereochemistry of this compound significantly impacts its binding affinity.
Table 2: In Vitro Potency of this compound Stereoisomers in MCF-7 Cells
| Compound | EC50 for Cell Proliferation (nM) | EC50 for Luciferase Reporter Gene Activation (nM) |
| 17β-Estradiol (E2) | ~0.01 | ~0.004 |
| RSS-Benzestrol | ~0.01 | ~0.003 |
| SSS-Benzestrol | ~1 | ~0.5 |
| SRR-Benzestrol | ~1 | ~0.6 |
EC50 values represent the concentration of the compound that elicits a half-maximal response.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor. The following protocol is adapted from the OECD Test Guideline 493 and OPPTS 890.1250.[3]
Materials:
-
Test chemical (this compound)
-
Radiolabeled 17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test chemical and unlabeled estradiol (B170435) in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-E2, and varying concentrations of either the unlabeled estradiol (for the standard curve) or the test chemical.
-
Incubation: Add the estrogen receptor preparation to each tube, vortex gently, and incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes to pellet the HAP, and wash the pellets with assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial containing scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Plot the percentage of bound [³H]-E2 against the log concentration of the competitor (unlabeled estradiol or test chemical). Calculate the IC50 (the concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2). The relative binding affinity (RBA) can then be calculated relative to unlabeled estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a chemical by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Hormone-stripped FBS (charcoal-dextran treated)
-
Test chemical (this compound)
-
17β-Estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain MCF-7 cells in standard culture medium. Prior to the assay, acclimatize the cells to a medium containing hormone-stripped FBS to reduce background estrogenic effects.
-
Cell Seeding: Seed the MCF-7 cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test chemical or the positive control (estradiol). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 6 days), allowing for cell proliferation.
-
Quantification of Cell Proliferation: Add the cell proliferation detection reagent to each well according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell proliferation (as a percentage of the maximal response to estradiol) against the log concentration of the test chemical. Determine the EC50 value.
Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of a chemical to activate the estrogen receptor, leading to the transcription of a reporter gene (luciferase). This protocol is based on the principles of OECD Test Guideline 455.[4][5][6][7][8]
Materials:
-
A stable cell line expressing the human estrogen receptor (e.g., hERα-HeLa-9903 or VM7Luc4E2).[7]
-
A reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene.
-
Cell culture medium and supplements.
-
Test chemical (this compound).
-
17β-Estradiol (positive control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: Culture the reporter cell line in appropriate medium and seed into 96-well plates.
-
Treatment: Expose the cells to a range of concentrations of the test chemical or positive control for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the fold induction of luciferase activity against the log concentration of the test chemical to determine the EC50.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its assessment as an endocrine disruptor.
Estrogen Receptor Signaling Pathway
Experimental Workflow for Assessing this compound's Endocrine Disrupting Potential
Conclusion
The evidence strongly suggests that this compound is a potent estrogenic agent with the potential to act as an endocrine disruptor. Its high affinity for the estrogen receptor and its ability to induce estrogen-responsive cellular and transcriptional activity in vitro are clear indicators of its biological activity. The provided experimental protocols and data serve as a foundational resource for the continued investigation of this compound. A tiered approach, beginning with in vitro screening and progressing to in vivo studies, is essential for a comprehensive risk assessment. Further research, particularly long-term in vivo studies, is necessary to fully elucidate the potential adverse health effects of this compound exposure and to inform regulatory decisions regarding its use and environmental presence.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 85-95-0: this compound | CymitQuimica [cymitquimica.com]
- 3. criver.com [criver.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. policycommons.net [policycommons.net]
- 8. catalog.labcorp.com [catalog.labcorp.com]
The Pharmacodynamics and Potent Estrogenic Effects of Benzestrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzestrol is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group.[1] Renowned for its high estrogenic potency, it has been a subject of significant research interest. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its mechanism of action, receptor binding affinity, and the profound estrogenic effects it elicits. Particular attention is given to the stereochemistry of its isomers and their differential activities. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a comprehensive resource for professionals in endocrine research and drug development.
Pharmacodynamics of this compound
This compound exerts its biological effects primarily by functioning as a potent agonist for estrogen receptors (ERs), specifically ERα and ERβ.[2] Its mechanism of action mirrors that of the endogenous estrogen, estradiol (B170435). The binding of this compound to these receptors initiates a cascade of cellular events, beginning with a conformational change in the receptor protein. This change leads to the dissociation of chaperone proteins, receptor dimerization, and subsequent translocation to the cell nucleus. Inside the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, thereby modulating the transcription of these genes and producing the characteristic physiological responses associated with estrogen.[3]
Receptor Binding Affinity and Stereoisomer Specificity
The estrogenic potency of this compound is underscored by its high binding affinity for estrogen receptors, which is reported to be approximately 130% of the relative binding affinity of estradiol.[1][2][4] However, this high affinity is highly dependent on the stereochemistry of the molecule. This compound has three stereocenters, resulting in eight possible stereoisomers.
Studies have demonstrated that only one of these isomers, RSS-benzestrol , exhibits a very high binding affinity for ERα, comparable to that of estradiol and another potent synthetic estrogen, diethylstilbestrol (B1670540) (DES).[4][5] The other seven stereoisomers show a dramatic reduction in binding affinity, ranging from 60 to 600 times lower than the RSS isomer.[4][5] This highlights the critical role of stereochemical configuration in the interaction between this compound and the estrogen receptor.
Quantitative Data on this compound Isomers
The following tables summarize the quantitative data on the binding affinities (Ki) and the cellular potencies (EC50) of the eight stereoisomers of this compound in stimulating MCF-7 breast cancer cell proliferation and activating a luciferase reporter gene.
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinities of this compound Stereoisomers [4]
| Stereoisomer | Ki (nM) | Relative Binding Affinity (RBA, Estradiol = 100) |
| RSS | 0.129 | ~155 |
| RSR | 64.9 | ~0.3 |
| SSR | 77.5 | ~0.26 |
| RRR | 74.6 | ~0.27 |
| SRR | 7.75 | ~2.6 |
| SRS | 19.4 | ~1.0 |
| SSS | 11.6 | ~1.7 |
| RRS | 14.5 | ~1.4 |
| Estradiol (E2) | 0.2 | 100 |
Table 2: Cellular Potencies (EC50) of this compound Stereoisomers [4]
| Stereoisomer | EC50 (nM) - MCF-7 Proliferation | EC50 (nM) - 3xERE-Luc Reporter Gene Activation |
| RSS | 0.0096 | 0.0038 |
| RSR | >250 | >250 |
| SSR | >250 | >250 |
| RRR | >250 | >250 |
| SRR | 1.05 | 0.19 |
| SRS | 12.8 | 2.5 |
| SSS | 5.8 | 1.1 |
| RRS | 2.9 | 0.55 |
| Estradiol (E2) | 0.0032 | 0.015 |
Estrogenic Effects of this compound
The potent binding of this compound to estrogen receptors translates into significant estrogenic activity, influencing cell proliferation, gene expression, and physiological responses.
In Vitro Cellular Effects
In vitro studies using ER-positive breast cancer cell lines, such as MCF-7, have shown that the potency of this compound isomers in stimulating cell proliferation directly correlates with their ERα binding affinities.[4] The RSS isomer is a highly potent stimulator of proliferation, with an EC50 value in the low picomolar range, comparable to estradiol.[4] Similarly, in reporter gene assays, the RSS isomer demonstrates potent activation of transcription from ERE-containing promoters.[4]
In Vivo Physiological Effects
In vivo studies in animal models have corroborated the potent estrogenic effects of this compound. A key historical assay, the Allen-Doisy test, which measures the induction of estrus in ovariectomized (castrated) female rats or mice, has been used to demonstrate its potency.[6][7] Studies have shown that this compound can induce estrus in castrated rats at significantly lower doses (0.8 to 1.0 micrograms) compared to estrone (B1671321) (2.0 to 2.5 micrograms), indicating its superior in vivo estrogenic activity.[1]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics and estrogenic effects of this compound.
Competitive Radiometric Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinities of test compounds for the estrogen receptor.[8][9][10]
-
Objective: To quantify the affinity (Ki) of this compound isomers for ERα by measuring their ability to compete with a radiolabeled ligand.
-
Materials:
-
Rat uterine cytosol or purified human recombinant ERα.
-
Radiolabeled estradiol ([³H]-17β-estradiol).
-
Unlabeled this compound isomers and 17β-estradiol (for standard curve).
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol).
-
Hydroxyapatite (HAP) slurry for separating bound from free ligand.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare rat uterine cytosol by homogenizing uteri from immature female rats in assay buffer, followed by ultracentrifugation to isolate the cytosolic fraction containing the ER.
-
In assay tubes, incubate a fixed concentration of [³H]-17β-estradiol with a standardized amount of cytosol/ER protein.
-
To these tubes, add increasing concentrations of the unlabeled competitor (this compound isomer or unlabeled estradiol).
-
Incubate the mixture to allow it to reach binding equilibrium (e.g., 18-24 hours at 4°C).
-
Add HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellet to remove unbound radioligand.
-
Elute the bound radioligand from the HAP pellet and quantify the radioactivity using a liquid scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic activity of a compound by its ability to stimulate the proliferation of the ER-positive MCF-7 breast cancer cell line.[2][11][12]
-
Objective: To determine the potency (EC50) of this compound isomers in inducing cell proliferation.
-
Materials:
-
MCF-7 cells.
-
Culture medium (e.g., DMEM/F12) without phenol (B47542) red.
-
Charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids).
-
This compound isomers and 17β-estradiol.
-
96-well culture plates.
-
Cell viability assay reagent (e.g., MTS, CellTiter-Glo).
-
-
Protocol:
-
Culture MCF-7 cells in a steroid-free medium for a minimum of 72 hours to hormone-deplete the cells.[13]
-
Seed the cells at a low density (e.g., 400-3000 cells/well) in 96-well plates in the steroid-free medium.
-
Allow the cells to attach and adapt for 24-72 hours.
-
Treat the cells with a range of concentrations of the this compound isomers or estradiol. Include a vehicle control (e.g., ethanol).
-
Incubate the cells for 5-6 days, allowing for proliferation to occur.
-
At the end of the incubation period, measure cell viability using a suitable assay (e.g., MTS or CellTiter-Glo), which quantifies metabolic activity or ATP content, respectively, as a proxy for cell number.
-
Plot the cell proliferation (as a percentage of the maximum response) against the logarithm of the compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Estrogen-Responsive Reporter Gene Assay
This assay quantifies the ability of a compound to activate gene transcription via the estrogen receptor.[4]
-
Objective: To measure the potency (EC50) of this compound isomers in activating an estrogen-responsive promoter.
-
Materials:
-
A suitable cell line (e.g., HeLa, MCF-7) that is ER-negative or has low endogenous ER.
-
Expression vectors for ERα.
-
A reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
This compound isomers and 17β-estradiol.
-
Luciferase assay reagent.
-
-
Protocol:
-
Co-transfect the cells with the ERα expression vector and the ERE-luciferase reporter plasmid.
-
After transfection, plate the cells in a steroid-free medium.
-
Treat the cells with various concentrations of this compound isomers or estradiol.
-
Incubate for 24 hours to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein content to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter gene activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations: Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathways
This compound, as an estrogen agonist, activates both genomic and non-genomic signaling pathways.
Caption: this compound-activated estrogen receptor signaling pathways.
Experimental Workflow for Characterizing this compound Activity
The following diagram illustrates the logical flow of experiments to fully characterize the estrogenic activity of a compound like this compound.
Caption: Workflow for assessing this compound's estrogenic activity.
Conclusion
This compound is a highly potent nonsteroidal estrogen, with its activity being exquisitely dependent on its stereochemical structure. The RSS-isomer, in particular, demonstrates a binding affinity and cellular potency for the estrogen receptor that is comparable to, or even greater than, estradiol. The detailed experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the pharmacodynamics of this compound and other estrogenic compounds. A thorough understanding of its mechanism of action, structure-activity relationships, and biological effects is crucial for leveraging its properties in research and for assessing the potential impacts of such endocrine-active compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edgar Allen and Edward A. Doisy's Extraction of Estrogen from Ovarian Follicles, (1923) | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. The Allen-Doisy test for estrogens reinvestigated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genome.ucsc.edu [genome.ucsc.edu]
Solubility profile of Benzestrol in organic solvents and water.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Benzestrol, a synthetic nonsteroidal estrogen. Given the limited availability of precise quantitative solubility data for this compound, this guide presents a combination of qualitative descriptions for this compound and quantitative data for structurally similar non-steroidal estrogens, namely Diethylstilbestrol and Hexestrol, to provide a valuable comparative context for researchers.
Executive Summary
This compound is a lipophilic molecule, a characteristic that dictates its solubility in various media. It is generally characterized as being soluble in a range of organic solvents while exhibiting very poor solubility in aqueous solutions.[1] This profile is critical for its formulation in pharmaceutical preparations and for understanding its behavior in biological systems. This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and outlines a logical workflow for solubility assessment.
Solubility Data
The solubility of this compound and its analogs is presented below. It is important to note that while qualitative descriptors are available for this compound, the quantitative data largely pertains to Diethylstilbestrol and Hexestrol.
Table 1: Solubility of this compound and Structurally Related Non-Steroidal Estrogens
| Solvent | This compound (Qualitative) | Diethylstilbestrol (Quantitative) | Hexestrol (Quantitative) | Temperature (°C) |
| Water | Practically Insoluble[2] | Insoluble[3] | Practically Insoluble[2] | Not Specified |
| Ethanol | Freely Soluble[2] | ~30 mg/mL[4] | Soluble | Not Specified |
| Methanol | Freely Soluble[2] | Slightly Soluble | Soluble | Not Specified |
| Acetone | Freely Soluble[2] | Soluble | Soluble | Not Specified |
| Ether | Freely Soluble[2] | Soluble | Freely Soluble | Not Specified |
| Chloroform | Slightly Soluble[2] | Soluble | Slightly Soluble | Not Specified |
| Benzene | Slightly Soluble[2] | Not Specified | Slightly Soluble | Not Specified |
| Petroleum Ether | Slightly Soluble[2] | Not Specified | Not Specified | Not Specified |
| Glacial Acetic Acid | Moderately Soluble[2] | Not Specified | Not Specified | Not Specified |
| Vegetable Oils | Soluble[2] | Soluble in fatty oils | Soluble in vegetable oils | Not Specified |
| Dilute NaOH | Freely Soluble[2] | Soluble in dilute hydroxides | Soluble in dilute alkali hydroxides | Not Specified |
| DMSO | Soluble[5] | 100 mg/mL[3] | ≥12.65 mg/mL | Not Specified |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[4] | Not Specified | Not Specified |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely accepted saturation shake-flask method, consistent with guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).
Materials and Equipment
-
Analyte: this compound (or other compound of interest), solid form
-
Solvents: High-purity organic solvents and purified water
-
Glassware: Scintillation vials or flasks with screw caps
-
Agitation: Orbital shaker or magnetic stirrer
-
Temperature Control: Incubator or water bath
-
Separation: Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)
-
Quantification: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.
-
General Lab Equipment: Analytical balance, vortex mixer, pipettes.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a stirrer within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Pre-saturating the filter with the solution can minimize drug loss due to adsorption.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the sample.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or g/100mL, taking into account the dilution factor.
-
Perform the experiment in triplicate to ensure the reliability of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Methodological & Application
Detecting Benzestrol in Biological Samples: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the analytical determination of benzestrol in various biological samples. It is intended for researchers, scientists, and drug development professionals who require sensitive and reliable methods for detecting this synthetic nonsteroidal estrogen. The following sections offer a comprehensive overview of current analytical techniques, including sample preparation, chromatographic separation, and detection, along with quantitative performance data and detailed experimental procedures.
Introduction to this compound and Analytical Challenges
This compound is a synthetic estrogen that has been used in the past for medical purposes and as a growth promoter in livestock. Due to its potential adverse health effects, its use is now highly regulated or banned in many countries. Consequently, sensitive and specific analytical methods are required to monitor its presence in biological matrices such as urine, plasma, serum, and tissue. The analysis of this compound presents challenges due to its low concentration in biological samples and the potential for matrix interference.
Analytical Approaches for this compound Detection
The primary analytical techniques for the quantification of this compound in biological samples are chromatography-based methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays can also be employed for screening purposes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for its high sensitivity, selectivity, and applicability to a wide range of biological matrices.[1] It often requires minimal sample derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS typically requires derivatization of this compound to increase its volatility for gas chromatographic separation.[2][3][4]
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays can be used as a rapid screening tool. However, cross-reactivity with other structurally related compounds can be a limitation, and positive results often require confirmation by a chromatographic method.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of stilbene (B7821643) estrogens, including compounds structurally related to this compound, using various analytical methods. This data is compiled from multiple studies and is intended to provide a comparative overview.
Table 1: LC-MS/MS Methods for Stilbene Estrogens
| Analyte(s) | Matrix | LOQ | Recovery (%) | Reference |
| Diethylstilbestrol, Dienestrol, Hexestrol | Bovine Urine | 0.13-0.86 µg/kg (CCα) | - | [6] |
| Estrogens | Milk | < 0.1 µg/kg | Good | [8] |
| 38 Hormonal Growth Promoters | Bovine Muscle | - | - | [2] |
Note: CCα (Decision Limit) is a measure of the limit of detection.
Table 2: GC-MS Methods for Stilbene Estrogens
| Analyte(s) | Matrix | LOD | Recovery (%) | Reference |
| 17 Anabolic Compounds | Urine | 1 µg/L | 90-110 | [9] |
| Estrogenic Profile | Human Urine | - | - | [3] |
| Doping Agents | Urine | MRPLs | - | [2] |
Note: MRPLs (Minimum Required Performance Levels) are set by regulatory bodies like WADA.
Table 3: Immunoassay Methods for Estrogens
| Analyte | Matrix | LLOQ | Dynamic Range | Reference |
| HMBD-001 (Antibody) | Human Serum | 250 ng/mL | 250-7000 ng/mL | [7] |
| Ribozyme | Serum | 5.0 ng/mL | 0.37-270 ng/mL | [10] |
Note: Data for specific this compound immunoassays is limited. The table shows examples of validated ELISA methods for other large molecules in biological matrices.
Experimental Protocols
Protocol 1: Sample Preparation for Chromatographic Analysis
This protocol describes a general procedure for the extraction of this compound from biological matrices like plasma, serum, and urine, which is a critical step to remove interferences.[11][12][13][14]
Materials:
-
Biological sample (plasma, serum, or urine)
-
Internal Standard (e.g., Dienestrol-d6)
-
Phosphate (B84403) buffer (0.2 M, pH 7.0)
-
β-glucuronidase/sulfatase enzyme solution
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (B78521) (1 M)
-
Methanol
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen biological samples at room temperature.
-
Internal Standard Spiking: To 1 mL of the sample, add an appropriate amount of internal standard solution.
-
Enzymatic Hydrolysis (for conjugated this compound):
-
Add 1 mL of phosphate buffer to the sample.
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 2-4 hours or overnight.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of MTBE to the hydrolyzed sample.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
-
Wash Step:
-
Add 1 mL of 1 M sodium hydroxide to the collected organic phase, vortex, and centrifuge. Discard the aqueous (lower) layer.
-
Add 1 mL of hexane, vortex, and centrifuge. Discard the hexane (upper) layer.
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol/water) for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a representative method for the quantitative analysis of this compound using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-9 min: 90% B
-
9-10 min: 30% B
-
10-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion -> Product Ion 1, Precursor Ion -> Product Ion 2 (Specific m/z values to be determined based on instrumentation and standards)
-
Internal Standard (e.g., Dienestrol-d6): Precursor Ion -> Product Ion
-
-
Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Protocol 3: GC-MS Analysis of this compound
This protocol outlines a general procedure for this compound analysis by GC-MS, including a necessary derivatization step.[2][3]
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source
Derivatization:
-
To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes.
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Select characteristic ions for the derivatized this compound and internal standard.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. For regulatory and confirmatory purposes, LC-MS/MS is the preferred method due to its high sensitivity and specificity. Proper method validation is crucial to ensure the reliability of the generated data.
References
- 1. Immunogenicity assay development and validation for biological therapy as exemplified by ustekinumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. iris.unito.it [iris.unito.it]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Immunogenicity assay development and validation for biological therapy as exemplified by ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an ELISA method for quantification of the anti-HER3 antibody HMBD-001 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. DSpace [rivm.openrepository.com]
- 10. Development and validation of a sensitive, specific, and rapid hybridization-ELISA assay for determination of concentrations of a ribozyme in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 12. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 14. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for the Analysis of Benzestrol using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzestrol is a synthetic, nonsteroidal estrogen that has been used in hormone therapy. Its analysis in various biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound. Due to its polar nature, derivatization is required to enhance its volatility for GC analysis. This application note provides a detailed protocol for the determination of this compound in biological samples using GC-MS/MS, including sample preparation, derivatization, instrument parameters, and validation data. The method described is based on established procedures for structurally similar synthetic estrogens, such as diethylstilbestrol (B1670540) (DES).
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines the extraction of this compound from a biological matrix (e.g., plasma, serum, or tissue homogenate).
Materials:
-
Biological sample (e.g., 1 mL of plasma)
-
Internal Standard (IS) solution (e.g., Dienestrol-d6 in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Sodium acetate (B1210297) buffer (1 M, pH 5.2)
-
β-Glucuronidase/arylsulfatase solution
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 1 mL of the biological sample into a clean glass centrifuge tube.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 1 mL of sodium acetate buffer and 50 µL of β-glucuronidase/arylsulfatase solution for the hydrolysis of conjugated forms of this compound.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight).
-
After incubation, add 5 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction (steps 5-8) with another 5 mL of MTBE and combine the organic extracts.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is a crucial step to increase the volatility and thermal stability of this compound for GC analysis.[1]
Materials:
-
Dried sample extract
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (as a catalyst)
-
Heptane (B126788) or Isooctane
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of heptane or isooctane.
-
The sample is now ready for GC-MS/MS analysis.
GC-MS/MS Analysis
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer is used for the analysis.
Chromatographic Conditions (Typical):
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Transfer Line Temp. | 290°C |
Mass Spectrometer Conditions (Typical):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical for this compound-TMS derivative): Note: These are representative transitions based on the analysis of similar compounds. Optimal transitions for this compound would need to be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound-TMS (Quantifier) | [M]+ | [Fragment 1] | Optimized Value | 100 |
| This compound-TMS (Qualifier) | [M]+ | [Fragment 2] | Optimized Value | 100 |
| Internal Standard-TMS (Quantifier) | [M]+ of IS | [Fragment of IS] | Optimized Value | 100 |
Data Presentation: Quantitative Summary
The following tables summarize the expected quantitative performance of the method. The data is representative and based on the validation of methods for similar estrogenic compounds.[2]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Precision and Accuracy (Recovery)
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |
| 0.5 | < 15 | < 15 | 90 - 110 |
| 5 | < 10 | < 10 | 95 - 105 |
| 50 | < 10 | < 10 | 95 - 105 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound by GC-MS/MS.
Caption: Workflow for this compound analysis by GC-MS/MS.
Logical Relationship of Derivatization
This diagram shows the logical relationship and purpose of the derivatization step in the context of GC-MS analysis.
Caption: The role of derivatization in GC-MS analysis of this compound.
References
Standardized Protocols for the Synthesis and Evaluation of Benzestrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and biological evaluation of Benzestrol derivatives. This compound, a synthetic nonsteroidal estrogen, and its analogs are of significant interest in medicinal chemistry for their potential therapeutic applications.[1][2] The following protocols are designed to be a starting point for the standardized synthesis and evaluation of novel this compound derivatives.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the initial stereocontrolled synthesis of the this compound core, followed by functionalization of the phenolic hydroxyl groups or the aromatic rings.
Stereocontrolled Synthesis of this compound Isomers
A recently developed iterative catalyst-controlled diastereoselective Matteson homologation allows for the selective synthesis of each of the eight stereoisomers of this compound.[3][4] This method provides a foundation for accessing specific stereoisomers for derivatization. The overall yield for a specific isomer (isomer 1) was reported to be 4.9% with >99% enantiomeric excess and a diastereomeric ratio of 97:<1:<1:3.[3]
Synthesis of this compound Ethers (O-Alkylation)
The phenolic hydroxyl groups of this compound can be alkylated to produce ether derivatives. This can be achieved by reacting this compound with an alkylating agent in the presence of a base.[5]
General Protocol for O-Alkylation:
-
Dissolve this compound (1 equivalent) in a suitable polar solvent such as acetonitrile.
-
Add a base (e.g., potassium carbonate, 2-5 equivalents).
-
Add the alkylating agent (e.g., an alkyl halide, 2-5 equivalents).
-
The reaction mixture can be heated, potentially under microwave irradiation, to drive the reaction to completion.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
| Derivative Type | Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
| Methyl Ether | Methyl iodide | K₂CO₃ | Acetonitrile | Reflux, 4-6 h | [5] |
| Ethyl Ether | Ethyl bromide | K₂CO₃ | DMF | 60 °C, 8 h | [5] |
| Benzyl Ether | Benzyl chloride | NaH | THF | 0 °C to rt, 12 h | General Alkylation |
| Methylallyl Ether | 3-methylallyl-1-halide | Alkaline compound (e.g., K₂CO₃) | Acetone | Reflux, several hours | [6] |
Synthesis of this compound Esters (Esterification)
Ester derivatives of this compound can be synthesized by reacting the phenolic hydroxyl groups with carboxylic acids or their derivatives.
General Protocol for Fischer Esterification:
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the ester product.[7]
-
Monitor the reaction by TLC.
-
After completion, neutralize the acid, remove the excess alcohol, and extract the product.
-
Purify by column chromatography.
General Protocol for Steglich Esterification:
This method is suitable for acid-sensitive substrates.[8]
-
Dissolve this compound (1 equivalent) and the carboxylic acid (2.2 equivalents) in a suitable solvent (e.g., dichloromethane).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (2.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[9]
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Filter to remove the urea (B33335) byproduct.
-
Wash the filtrate, dry the organic layer, and concentrate.
-
Purify by column chromatography.
| Derivative Type | Reagents | Catalyst | Solvent | Typical Conditions | Reference |
| Acetate (B1210297) Ester | Acetic anhydride | Pyridine | Dichloromethane | rt, 12 h | General Acylation |
| Benzoate Ester | Benzoyl chloride | Triethylamine | THF | 0 °C to rt, 6 h | General Acylation |
| Butyrate Ester | Butyric acid, EDC, DMAP | DMAP | Acetone | rt, 60 h | [9] |
Synthesis of Halogenated this compound Derivatives
Halogen atoms can be introduced onto the aromatic rings of this compound via electrophilic aromatic substitution.
General Protocol for Halogenation:
-
Dissolve this compound in a suitable solvent.
-
Add an N-halosuccinimide (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS)) as the halogen source.[10]
-
The reaction can be carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify by flash chromatography.[10]
| Derivative Type | Halogenating Agent | Solvent | Typical Conditions | Reported Yields (for estrone (B1671321) derivatives) | Reference |
| Chloro derivative | N-Chlorosuccinimide (NCS) | Acetonitrile | rt, 24 h | High | [10] |
| Bromo derivative | N-Bromosuccinimide (NBS) | Dichloromethane | rt, 12 h | High | [10] |
| Iodo, Chloro derivative | N-Iodosuccinimide (NIS), NCS | Acetonitrile | Reflux | 92% (for 2_2I,4Cl) | [10] |
| Iodo, Bromo derivative | N-Iodosuccinimide (NIS), NBS | Acetonitrile | Reflux | 91% (for 2_2I,4Br) | [10] |
Advanced Derivatization using Cross-Coupling Reactions
For more complex derivatives, modern cross-coupling reactions such as the Suzuki and Sonogashira reactions can be employed, typically after converting the phenolic hydroxyl groups to triflates or halides.
General Workflow for Suzuki Coupling:
Caption: Suzuki coupling workflow for this compound derivatization.
General Workflow for Sonogashira Coupling:
Caption: Sonogashira coupling workflow for this compound derivatization.
II. Purification and Characterization Protocols
Purification
Purification of synthetic this compound derivatives is crucial to remove unreacted starting materials, reagents, and byproducts.
Protocol for Column Chromatography:
-
Prepare a slurry of silica (B1680970) gel in an appropriate non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Determination of Yield and Purity
Protocol for Determining Percent Yield:
-
Determine the limiting reagent in the synthesis.
-
Calculate the theoretical yield of the product based on the stoichiometry of the reaction.
-
Weigh the purified, dry product to obtain the actual yield.
-
Calculate the percent yield using the formula: Percent Yield = (Actual Yield / Theoretical Yield) x 100%[3]
Protocol for Assessing Purity:
-
Thin-Layer Chromatography (TLC): A quick method to assess the purity of the product and monitor reaction progress. A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point range close to the literature value (if available) indicates high purity for solid compounds.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the synthesized derivative and can be used for purity assessment, including quantitative NMR (qNMR).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
III. Biological Evaluation Protocols
The estrogenic activity of this compound derivatives is primarily mediated through their interaction with estrogen receptors (ERα and ERβ).
Estrogen Receptor Signaling Pathway
This compound and its derivatives, as synthetic estrogens, can activate estrogen receptor signaling pathways.
Caption: Estrogen receptor signaling pathways activated by this compound derivatives.
Estrogen Receptor Binding Assay
This assay determines the affinity of the synthesized derivatives for the estrogen receptor.
Protocol for Competitive Radioligand Binding Assay:
-
Prepare uterine cytosol containing estrogen receptors.
-
Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]estradiol) with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound derivative).
-
After incubation, separate the receptor-bound from the free radioligand (e.g., using hydroxylapatite).
-
Measure the radioactivity of the bound fraction.
-
Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to that of a reference estrogen (e.g., estradiol).
| This compound Stereoisomer | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) |
| RSS | High |
| Other 7 isomers | 60 to 600-fold lower affinity |
Data from a study on this compound stereoisomers.[11]
Cell-Based Estrogenic Activity Assays
These assays evaluate the functional estrogenic or antiestrogenic effects of the derivatives in a cellular context.
Protocol for E-Screen (Cell Proliferation) Assay:
-
Culture estrogen-responsive cells (e.g., MCF-7 breast cancer cells) in a steroid-depleted medium.
-
Treat the cells with various concentrations of the this compound derivative.
-
After a set incubation period (e.g., 6 days), determine the cell number (e.g., using a Coulter counter or MTT assay).
-
A proliferative effect indicates estrogenic activity.
Protocol for Estrogen-Responsive Reporter Gene Assay:
-
Use a cell line that is stably transfected with an estrogen receptor and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.
-
Treat the cells with various concentrations of the this compound derivative.
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
An increase in reporter gene activity indicates estrogenic activity.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of this compound derivatives.
References
- 1. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of this compound Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarlyworks.adelphi.edu]
- 5. WO2015051402A1 - Alkylation of phenolic compounds - Google Patents [patents.google.com]
- 6. US3198840A - Derivatives of diphenyl synthetic estrogens - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of AKR1C inhibitory properties of A-ring halogenated oestrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Benzestrol Using Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzestrol is a potent synthetic nonsteroidal estrogen that functions as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Its high binding affinity to these receptors, reportedly around 130% of that of estradiol, makes it a significant compound for studying estrogenic activity and endocrine disruption.[2] These application notes provide detailed protocols for conducting in vivo studies in rat models to assess the estrogenic effects of this compound. The primary assay described is the uterotropic bioassay, a standardized method for detecting estrogenic activity. Additional protocols for hormonal analysis and histopathology are also included to provide a comprehensive assessment.
Key Experimental Protocols
Uterotropic Bioassay in Rats (adapted from OECD Test Guideline 440)
This assay is a short-term in vivo screening test that measures the increase in uterine weight (uterotrophic response) in female rats, which is a sensitive and specific indicator of estrogenic activity.[3][4] The assay can be performed using either immature female rats or ovariectomized adult female rats.
a. Animal Model Selection:
-
Immature Female Rats: Weanling female rats (e.g., Sprague-Dawley or Wistar strains) are used. The study should commence after weaning but before the onset of puberty.
-
Ovariectomized (OVX) Adult Female Rats: Young adult female rats are surgically ovariectomized. A period of at least 14 days should be allowed for the regression of the uterus before the start of treatment.
b. Experimental Groups:
-
Control Group: Receives the vehicle only.
-
This compound Treatment Groups: At least two dose levels of this compound.
-
Positive Control Group: A known estrogen, such as 17α-ethinylestradiol, is used to confirm the responsiveness of the test system.
-
Group Size: A minimum of 6 animals per group is recommended.
c. Dose Administration:
-
Route of Administration: Oral gavage or subcutaneous injection. The choice of route should be based on the physicochemical properties of this compound and the intended route of human exposure.
-
Vehicle: The vehicle should be non-toxic and should not interfere with the absorption or action of this compound. Corn oil is a commonly used vehicle.
-
Dosing Regimen: Daily administration for three consecutive days.
d. Experimental Procedure:
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days before the start of the study.
-
Randomization: Animals are randomly assigned to the different treatment groups.
-
Dose Preparation: this compound solutions should be prepared fresh daily.
-
Administration: Administer the assigned treatment to each animal daily for three days.
-
Body Weight: Record the body weight of each animal daily.
-
Necropsy: Approximately 24 hours after the last dose, animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and the uterine horns are separated at the cervix. The luminal fluid is blotted by gently pressing the uterus between two pieces of filter paper. The wet uterine weight is then recorded.
e. Data Analysis:
-
Calculate the mean and standard deviation of uterine weights for each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uterine weights of the treatment groups to the control group.
-
A statistically significant increase in uterine weight in a this compound-treated group compared to the control group indicates a positive estrogenic response.
Serum Hormone Analysis
To understand the impact of this compound on the endocrine system, serum levels of key reproductive hormones should be measured.
a. Blood Collection:
-
At the time of necropsy, collect blood samples via cardiac puncture or from the abdominal aorta.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
b. Hormones to be Measured:
-
Estradiol (E2): To assess the overall estrogenic status.
-
Luteinizing Hormone (LH): To evaluate the effect on the hypothalamic-pituitary-gonadal (HPG) axis. Estrogens typically exert negative feedback on LH secretion.
-
Follicle-Stimulating Hormone (FSH): To further assess the impact on the HPG axis.
c. Analytical Method:
-
Use validated commercial ELISA or radioimmunoassay (RIA) kits for the quantification of rat serum hormones.
Histopathological Examination
Histopathological analysis of reproductive tissues provides qualitative and semi-quantitative data on the cellular effects of this compound.
a. Tissue Collection and Processing:
-
At necropsy, collect the uterus, ovaries, and vagina.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin (B1166041).
-
Section the paraffin blocks at a thickness of 4-5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E).
b. Microscopic Examination:
-
Uterus: Examine for changes in the endometrium (glandular hyperplasia, increased epithelial height) and myometrium (hypertrophy).
-
Ovaries: Assess for alterations in follicular development, presence of cystic follicles, and changes in the corpora lutea.
-
Vagina: Evaluate for epithelial proliferation and cornification.
Data Presentation
Table 1: Hypothetical Uterotropic Response to this compound in Immature Female Rats
| Treatment Group | Dose (µg/kg/day) | N | Mean Uterine Weight (mg) ± SD | % Increase in Uterine Weight |
| Vehicle Control | 0 | 6 | 25.2 ± 3.1 | - |
| This compound | 0.1 | 6 | 45.8 ± 5.5 | 81.7% |
| This compound | 0.5 | 6 | 88.9 ± 9.2 | 252.8% |
| This compound | 2.5 | 6 | 155.3 ± 15.7 | 516.3% |
| Ethinylestradiol | 0.5 | 6 | 160.1 ± 14.8 | 535.3% |
*Statistically significant difference from the vehicle control group (p < 0.05). Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Hypothetical Serum Hormone Levels Following this compound Treatment in Ovariectomized Rats
| Treatment Group | Dose (µg/kg/day) | N | Estradiol (pg/mL) ± SD | LH (ng/mL) ± SD | FSH (ng/mL) ± SD |
| Vehicle Control | 0 | 6 | 5.1 ± 1.2 | 12.5 ± 2.8 | 25.3 ± 4.1 |
| This compound | 0.5 | 6 | 25.8 ± 4.7 | 6.2 ± 1.5 | 22.1 ± 3.5 |
| This compound | 2.5 | 6 | 89.3 ± 10.1 | 2.1 ± 0.8 | 18.5 ± 2.9 |
| Ethinylestradiol | 0.5 | 6 | 95.2 ± 11.5 | 1.8 ± 0.6 | 17.9 ± 2.5 |
*Statistically significant difference from the vehicle control group (p < 0.05). Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: this compound signaling pathway via estrogen receptors.
Caption: Experimental workflow for the rat uterotropic bioassay.
References
- 1. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Determine the Estrogenic Activity of Benzestrol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzestrol is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group.[1][2] It functions as a potent estrogen receptor (ER) agonist, primarily by directly binding to and activating estrogen receptors (ERα and ERβ), thereby mimicking the effects of natural estrogens like estradiol (B170435).[1] Upon binding, this compound induces a conformational change in the receptor, leading to dimerization, nuclear translocation, and the subsequent regulation of gene expression.[1] This document provides detailed protocols for key in vitro assays used to characterize the estrogenic activity of this compound, including data presentation and visualization of the underlying mechanisms and workflows.
Data Presentation: Quantitative Estrogenic Activity of this compound
The following tables summarize the quantitative data on the estrogenic activity of this compound and its isomers from various in vitro assays.
Table 1: Relative Binding Affinity (RBA) of this compound for the Estrogen Receptor
| Compound | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference |
| This compound | ~130 | [1][2] |
| RSS-Benzestrol | High (Higher than Estradiol) | [3][4] |
| Other this compound Isomers | 60 to 600-fold lower than RSS-Benzestrol | [3][4] |
Relative Binding Affinity (RBA) is expressed as a percentage relative to the binding of estradiol, which is set at 100%.
Table 2: Potency (EC₅₀) of this compound Isomers in Cell-Based Assays
| Isomer | MCF-7 Cell Proliferation (EC₅₀, nM) | 3xERE-Luc Reporter Gene Assay (EC₅₀, nM) | Reference |
| Estradiol (E₂) | ~0.01 | ~0.003 | [3] |
| RSS-Benzestrol | ~0.01 | ~0.002 | [3] |
| RSR-Benzestrol | ~5 | ~1 | [3] |
| SRR-Benzestrol | ~5 | ~1 | [3] |
| SSS-Benzestrol | ~10 | ~3 | [3] |
| SSR-Benzestrol | >1000 | >1000 | [3] |
| RRR-Benzestrol | >1000 | >1000 | [3] |
| SRS-Benzestrol | ~30 | ~10 | [3] |
EC₅₀ (half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum.
Experimental Protocols
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-17β-estradiol.[5]
Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with a fixed concentration of radiolabeled estradiol for binding to the ER. The concentration of the test chemical that inhibits 50% of the maximum binding of the radiolabeled estradiol is the IC₅₀.[5]
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)[5]
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[5]
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.
-
Transfer the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the cytosol containing the estrogen receptors. Determine the protein concentration.[5][6]
-
-
Assay Setup:
-
Prepare serial dilutions of unlabeled estradiol and this compound.
-
In assay tubes, combine the cytosol (50-100 µg protein), a fixed concentration of [³H]-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled estradiol or this compound.[5]
-
Include tubes for total binding (only [³H]-estradiol and cytosol) and non-specific binding (with a high concentration of unlabeled estradiol).
-
Incubate the tubes overnight at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Add HAP slurry to each tube and incubate on ice.
-
Wash the HAP pellet to remove unbound ligand.
-
Elute the bound [³H]-estradiol from the HAP pellet.
-
-
Data Analysis:
-
Measure the radioactivity in each sample using a scintillation counter.
-
Subtract non-specific binding from all other readings to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (estradiol or this compound).
-
Determine the IC₅₀ value for both estradiol and this compound from the resulting sigmoidal curves.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA (%) = (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100
-
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[7][8][9]
Principle: MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens. The E-Screen assay quantifies the proliferative effect of a test compound by measuring the increase in cell number.[9]
Materials:
-
MCF-7 cells (a highly responsive subline like MCF-7 BUS is recommended)[7][9]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), charcoal-dextran stripped to remove endogenous steroids
-
This compound
-
17β-estradiol (positive control)
-
Anti-estrogen (e.g., ICI 182,780) (negative control)
-
Cell proliferation detection reagent (e.g., Alamar Blue, CellTiter-Glo)[3][10]
Protocol:
-
Cell Culture Maintenance:
-
Culture MCF-7 cells in standard growth medium.
-
Prior to the assay, switch the cells to an estrogen-free medium (containing charcoal-dextran stripped FBS) for a period (e.g., 72 hours) to synchronize the cells and increase their responsiveness to estrogenic stimuli.[8]
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at an optimized density in estrogen-free medium.
-
After cell attachment, replace the medium with fresh estrogen-free medium containing serial dilutions of this compound, estradiol (positive control), and a vehicle control.
-
Incubate the plates for a defined period (e.g., 5-7 days).[3][11]
-
-
Measurement of Cell Proliferation:
-
Data Analysis:
-
Calculate the fold increase in cell proliferation relative to the vehicle-treated control.
-
Plot the fold increase in proliferation against the log concentration of this compound.
-
Determine the EC₅₀ value from the dose-response curve.
-
Estrogen-Responsive Reporter Gene Assay
This assay measures the activation of an estrogen-responsive reporter gene in a suitable cell line.[12][13][14]
Principle: Cells are transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). When an estrogenic compound activates the ER, the ER-ligand complex binds to the ERE and drives the expression of the reporter gene, which can be quantified.[15]
Materials:
-
A suitable cell line (e.g., HEK293, MCF-7)[14]
-
Expression vector for the human estrogen receptor (if the cell line does not endogenously express it)
-
Reporter plasmid containing an ERE-driven reporter gene (e.g., pERE-Luc)
-
Transfection reagent
-
This compound
-
17β-estradiol (positive control)
-
Lysis buffer
-
Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the ER expression vector (if necessary) and the ERE-reporter plasmid.
-
-
Compound Treatment:
-
After transfection, treat the cells with serial dilutions of this compound, estradiol, and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme. For a luciferase reporter, add luciferin substrate and measure the light output with a luminometer.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for differences in transfection efficiency and cell number.
-
Calculate the fold induction of reporter gene activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of this compound and determine the EC₅₀ value.
-
Mandatory Visualizations
Caption: Estrogenic signaling pathway of this compound.
Caption: Workflow for the MCF-7 E-Screen Assay.
Caption: Workflow for an Estrogen-Responsive Reporter Gene Assay.
References
- 1. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of weak estrogenic flavonoids using a recombinant yeast strain and a modified MCF7 cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Estrogenic activity of UV filters determined by an in vitro reporter gene assay and an in vivo transgenic zebrafish assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogenic activity of benzotriazole UV stabilizers evaluated through in vitro assays and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration protocols for Benzestrol: subcutaneous injection and oral gavage.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Benzestrol, a potent synthetic nonsteroidal estrogen, via subcutaneous injection and oral gavage in preclinical research settings.[1] This document outlines methodologies for vehicle preparation, dosing procedures, and relevant biological context to guide researchers in designing and executing in vivo studies.
Introduction to this compound
This compound is a synthetic estrogen that acts as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] By mimicking the effects of endogenous estrogens, this compound can modulate the expression of a wide array of genes, influencing various physiological processes.[3] Its activity is comparable to that of other stilbestrol estrogens, such as diethylstilbestrol (B1670540) (DES).[1] Understanding the appropriate administration protocol is critical for achieving desired exposure levels and obtaining reliable and reproducible experimental results.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative pharmacokinetic data for this compound, the following tables provide generalized parameters based on studies of other synthetic estrogens and typical characteristics of the administration routes. These values should be considered as a starting point, and empirical determination for specific experimental conditions is highly recommended.
Table 1: Comparative Administration Parameters for this compound
| Parameter | Subcutaneous Injection | Oral Gavage |
| Typical Vehicle | Corn oil, Sesame oil | 0.5% Carboxymethyl cellulose (B213188) (CMC) in water, Polyethylene glycol (PEG) formulations |
| Dosing Frequency | Less frequent (e.g., daily to every few days) | More frequent (e.g., once or twice daily) |
| Absorption Rate | Slower, sustained release | Faster, subject to first-pass metabolism |
| Bioavailability | Generally higher | Lower and more variable |
| Typical Dose Range (Rodents) | 0.1 - 10 mg/kg | 1 - 50 mg/kg |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Pharmacokinetic Parameter | Subcutaneous Injection (Estimated) | Oral Gavage (Estimated) |
| Tmax (Time to Peak Concentration) | 2 - 6 hours | 0.5 - 2 hours |
| Cmax (Peak Plasma Concentration) | Lower | Higher |
| AUC (Area Under the Curve) | Higher | Lower |
| Bioavailability (%) | ~70-90% | ~10-40% |
Note: The data in Table 2 are estimations based on the properties of similar compounds and administration routes and must be experimentally verified for this compound.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound
This protocol describes the preparation and administration of this compound via subcutaneous injection in a rodent model. This route is often chosen for its ability to provide sustained release and higher bioavailability.
Materials:
-
This compound powder
-
Sterile corn oil or sesame oil (vehicle)
-
Sterile glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Vehicle Preparation:
-
In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the calculated volume of sterile corn oil or sesame oil to achieve the target concentration.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing. If this compound does not fully dissolve, a uniform suspension should be created. Gentle warming of the vehicle may aid dissolution.
-
For suspensions, sonicate the vial in a water bath to ensure a uniform particle size distribution.
-
-
Animal Dosing:
-
Accurately weigh the animal to determine the correct injection volume.
-
Restrain the animal securely. For mice and rats, grasp the loose skin at the nape of the neck.
-
Disinfect the injection site (typically the interscapular region) with 70% ethanol.
-
Gently lift the skin to form a "tent."
-
Insert the needle (bevel up) into the base of the skin tent, parallel to the body.
-
Aspirate slightly by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.
-
Inject the this compound solution/suspension slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.
-
Protocol 2: Oral Gavage Administration of this compound
This protocol details the administration of this compound using oral gavage, a common method for oral dosing in preclinical studies.[4][5]
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water or other appropriate aqueous vehicle
-
Sterile glass vials or tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (stainless steel, ball-tipped; appropriate size for the animal, e.g., 18-20 gauge for rats, 20-22 gauge for mice)
-
Syringes (1-3 mL)
-
Appropriate PPE
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Weigh the required amount of this compound powder.
-
Create a paste by triturating the this compound powder with a small amount of the CMC vehicle.
-
Gradually add the remaining vehicle while continuously vortexing to achieve the desired final concentration and a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration.
-
-
Animal Dosing:
-
Accurately weigh the animal to calculate the required dose volume. The maximum recommended gavage volume for rodents is typically 10 mL/kg.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the appropriate length.
-
Restrain the animal firmly in an upright position, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, administer the this compound suspension smoothly and at a moderate pace.
-
Withdraw the needle gently in a single motion.
-
Monitor the animal for a short period after dosing for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound, as an estrogen receptor agonist, is expected to activate the classical estrogen signaling pathway. This involves both genomic and non-genomic actions. The genomic pathway involves the binding of this compound to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to their dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.[6][7] Non-genomic pathways can be initiated at the cell membrane and involve the activation of various kinase cascades.[8][9]
Caption: this compound activates genomic and non-genomic estrogen signaling pathways.
Experimental Workflow: Subcutaneous vs. Oral Gavage Administration
The following diagram illustrates the key steps and decision points in the workflows for subcutaneous and oral gavage administration of this compound.
Caption: Workflow for subcutaneous and oral gavage administration of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histopathological and gene expression analysis of mice exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
Application of Benzestrol in Endocrine and Estrogen Receptor Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzestrol is a synthetic, nonsteroidal estrogen that belongs to the stilbestrol group of compounds. It is recognized as a potent estrogen receptor (ER) agonist, exhibiting a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Its affinity for the estrogen receptor is reported to be approximately 130% that of the endogenous estrogen, estradiol (B170435).[2] This characteristic makes this compound a valuable tool in endocrine and estrogen receptor research, particularly in studies involving receptor binding, transcriptional activation, and cellular responses mediated by ERs. Furthermore, its nature as a synthetic estrogen makes it a relevant compound in the study of endocrine disruptors.
This document provides detailed application notes and protocols for the use of this compound in endocrine and estrogen receptor research, with a focus on its application in competitive binding assays, cell proliferation studies, and reporter gene assays.
Data Presentation: Quantitative Analysis of this compound-Estrogen Receptor Interaction
The biological activity of this compound is highly dependent on its stereochemistry. The compound has three stereocenters, resulting in eight possible stereoisomers. Research has demonstrated that these isomers exhibit significantly different binding affinities for the estrogen receptor, with the RSS isomer being the most potent.[3][4]
Table 1: Binding Affinity and Functional Activity of this compound Stereoisomers for Estrogen Receptor Alpha (ERα)
| Stereoisomer | Relative Binding Affinity (RBA) (%)¹ | Ki (nM)² | EC50 (nM) - MCF-7 Proliferation³ | EC50 (nM) - ERE-Luciferase Reporter Assay⁴ |
| RSS-Benzestrol | 155 | 0.129 | 0.0096 | 0.0038 |
| (±)-Benzestrol (B-2 Isomer) | Not specified | Not specified | Not specified | Not specified |
| Other Isomers | 0.32 - 2.41 | 60- to 600-fold lower than RSS | Markedly lower than RSS | Markedly lower than RSS |
| Estradiol (Reference) | 100 | 0.2 | 0.0032 | 0.015 |
¹Relative Binding Affinity (RBA) is expressed relative to estradiol (100%).[3] ²Ki represents the inhibition constant, indicating the binding affinity of the ligand to the receptor.[3] ³EC50 in MCF-7 proliferation assay indicates the concentration of the compound that induces a half-maximal proliferative response in ER-positive breast cancer cells.[3] ⁴EC50 in ERE-luciferase reporter assay indicates the concentration of the compound that induces half-maximal activation of an estrogen-responsive element (ERE) driving a luciferase reporter gene.[3]
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
This compound, as an estrogen receptor agonist, initiates a cascade of molecular events upon binding to ERα or ERβ. This signaling can occur through both genomic and non-genomic pathways. The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription. Non-genomic pathways involve more rapid, membrane-initiated signals.
Caption: Classical genomic estrogen receptor signaling pathway activated by this compound.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of this compound for the estrogen receptor using a competitive radioligand binding assay.
Caption: A generalized workflow for a competitive estrogen receptor binding assay.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the relative binding affinity of a test compound for the estrogen receptor.
Objective: To determine the IC50 and Ki of this compound for ERα and/or ERβ.
Materials:
-
ER Source: Rat uterine cytosol, or purified recombinant human ERα or ERβ.
-
Radioligand: [³H]-17β-estradiol.
-
Competitor: this compound (and its stereoisomers, if applicable).
-
Reference Compound: Unlabeled 17β-estradiol.
-
Assay Buffer: Tris-EDTA-DTT (TED) buffer.
-
Separation Agent: Hydroxyapatite slurry or dextran-coated charcoal.
-
Scintillation Cocktail.
-
96-well plates or microcentrifuge tubes.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer. A typical concentration range for a high-affinity compound like this compound is 1 x 10⁻¹¹ M to 1 x 10⁻⁷ M.
-
Dilute the ER source in assay buffer to a concentration that provides 50-100 µg of protein per assay tube.
-
Dilute [³H]-17β-estradiol in assay buffer to a final concentration of 0.5-1.0 nM.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-17β-estradiol, and the ER preparation.
-
Non-specific Binding: Add assay buffer, [³H]-17β-estradiol, a saturating concentration of unlabeled 17β-estradiol (e.g., 100-fold excess), and the ER preparation.
-
Competitive Binding: Add assay buffer, [³H]-17β-estradiol, varying concentrations of this compound, and the ER preparation.
-
-
Incubation:
-
Incubate the assay tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxyapatite Method: Add ice-cold hydroxyapatite slurry to each tube, vortex, and incubate on ice. Centrifuge the tubes, discard the supernatant, and wash the pellet with assay buffer.
-
Charcoal Method: Add dextran-coated charcoal suspension, vortex, and incubate on ice. Centrifuge to pellet the charcoal (with adsorbed free ligand) and collect the supernatant containing the bound ligand.
-
-
Quantification:
-
If using the hydroxyapatite method, resuspend the pellet in scintillation cocktail. If using the charcoal method, add the supernatant to the scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MCF-7 Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
Cell Line: MCF-7 human breast cancer cells.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS).
-
Hormone-depleted Medium: Phenol red-free medium supplemented with charcoal-stripped FBS.
-
This compound.
-
Vehicle Control: DMSO or ethanol.
-
Positive Control: 17β-estradiol.
-
96-well cell culture plates.
-
Cell viability reagent: (e.g., MTT, MTS, or a reagent for a luminescence-based ATP assay).
-
Plate reader.
Procedure:
-
Cell Culture:
-
Maintain MCF-7 cells in standard culture medium.
-
Prior to the experiment, switch the cells to hormone-depleted medium for 3-5 days to reduce the effects of endogenous estrogens.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in hormone-depleted medium.
-
Remove the seeding medium and replace it with medium containing the test compounds or controls. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 5-7 days, replacing the medium with fresh treatment medium every 2-3 days.
-
-
Assessment of Cell Proliferation:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression to determine the EC50 value.
-
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
Objective: To measure the ability of this compound to activate transcription via the estrogen receptor.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293, HeLa, or MCF-7) that is co-transfected with an ER expression vector (if not endogenously expressed) and an ERE-luciferase reporter plasmid.
-
Transfection Reagent.
-
Cell Culture Medium.
-
This compound.
-
Vehicle Control.
-
Positive Control: 17β-estradiol.
-
96-well cell culture plates (white, opaque for luminescence).
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Transfection (if necessary):
-
Co-transfect the host cells with the ER expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
-
Cell Seeding:
-
Seed the transfected cells into 96-well plates.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, 17β-estradiol, or vehicle control.
-
-
Incubation:
-
Incubate the plates for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence in a luminometer.
-
If using a dual-luciferase system, subsequently measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression to determine the EC50 value.
-
Conclusion
This compound is a potent synthetic estrogen that serves as a valuable tool for investigating the structure-function relationships of the estrogen receptor and for studying the mechanisms of estrogenic and anti-estrogenic compounds. Its high affinity for both ERα and ERβ, coupled with the differential activities of its stereoisomers, provides a unique opportunity for detailed pharmacological and toxicological studies. The protocols outlined in this document provide a framework for utilizing this compound in key in vitro assays to further elucidate the role of estrogen signaling in health and disease.
References
- 1. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Purity Benzestrol as a Reference Standard in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzestrol is a potent synthetic nonsteroidal estrogen that belongs to the stilbestrol group.[1][2] Due to its high affinity for estrogen receptors (ERs), high-purity this compound serves as an essential reference standard in a variety of biochemical assays.[1] Reference standards of high purity are crucial for accurate and reliable quantitative analysis in the development and identification of new chemical entities.[3] This document provides detailed protocols for key biochemical assays utilizing this compound as a reference standard, summarizes its quantitative data, and illustrates the associated signaling pathways and experimental workflows.
This compound functions as an estrogen receptor agonist, directly binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), thereby mimicking the effects of natural estrogens.[1] Its interaction with these receptors triggers a conformational change, leading to receptor dimerization, translocation to the nucleus, and subsequent regulation of gene expression.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, highlighting its binding affinity and potency in cell-based assays.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (E2) | Notes |
| This compound | ~130% | This compound demonstrates a higher binding affinity for estrogen receptors compared to the endogenous ligand, estradiol.[1][2][4] |
Table 2: In Vitro Activity of this compound Stereoisomers
| Isomer | ERα Binding Affinity (Ki, nM) | MCF-7 Cell Proliferation (EC50, nM) | ERE-Luciferase Reporter Gene Activation (EC50, nM) |
| RSS-Benzestrol | 0.129 | 0.0096 | 0.0038 |
| RSR-Benzestrol | 63.8 | 2.5 | 108 |
| SSR-Benzestrol | 77.4 | 1.9 | 10.3 |
| RRR-Benzestrol | 71.9 | 2.7 | 11.2 |
| Estradiol (E2) | 0.2 | 0.0032 | 0.015 |
Data for other isomers are available but show significantly lower affinity and potency. This table highlights the most potent isomer (RSS) in comparison to others and the reference compound, Estradiol.
Signaling Pathway
The diagram below illustrates the classical genomic signaling pathway initiated by this compound binding to the estrogen receptor.
Caption: this compound-mediated estrogen receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key biochemical assays using high-purity this compound as a reference standard are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol.
Experimental Workflow:
References
Application Notes and Protocols: Proliferation of MCF-7 Breast Cancer Cells in Response to Benzestrol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCF-7 breast cancer cells are a cornerstone in the study of hormone-responsive cancers, particularly those expressing the estrogen receptor alpha (ERα). The proliferation of these cells is intricately linked to the activation of ERα by estrogenic compounds. Benzestrol, a synthetic nonsteroidal estrogen, exists as eight distinct stereoisomers, each with potentially different biological activities. Understanding the isomer-specific effects on MCF-7 cell proliferation is crucial for structure-activity relationship (SAR) studies and the development of targeted endocrine therapies.
These application notes provide a comprehensive guide to conducting MCF-7 cell proliferation assays with this compound isomers. Detailed protocols for cell culture and various proliferation assays are provided, along with a summary of the dose-dependent effects of different this compound isomers. Furthermore, a detailed overview of the signaling pathways implicated in estrogen-induced MCF-7 cell proliferation is presented to provide a mechanistic context for the observed cellular responses.
Data Presentation: Proliferative Effects of this compound Isomers on MCF-7 Cells
The proliferative potency of this compound isomers is directly correlated with their binding affinity to the estrogen receptor α (ERα). Of the eight stereoisomers, only the RSS isomer demonstrates high binding affinity and, consequently, a potent proliferative effect on MCF-7 cells, comparable to that of 17β-estradiol (E2).[1][2][3] The other seven isomers exhibit significantly lower binding affinities (60 to 600-fold lower) and, therefore, have markedly reduced potency in stimulating MCF-7 cell proliferation.[1][2][3]
The following table summarizes the half-maximal effective concentrations (EC50) for the stimulation of MCF-7 cell proliferation by 17β-estradiol (E2) and the various this compound isomers. This data is based on a 5-day treatment period, with cell numbers quantified using the CellTiter-Glo assay.[2]
| Compound | Stereochemistry | Proliferation EC50 (nM) |
| 17β-estradiol (E2) | - | 0.0032 |
| This compound Isomer 1 | RSS | 0.0096 |
| This compound Isomer 2 | RRS | >250 |
| This compound Isomer 3 | SRR | >250 |
| This compound Isomer 4 | SSR | >250 |
| This compound Isomer 5 | RSR | >250 |
| This compound Isomer 6 | SRS | >250 |
| This compound Isomer 7 | SSS | >250 |
| This compound Isomer 8 | RRR | >250 |
Data extracted from "this compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α".[2]
Estrogen Signaling Pathways in MCF-7 Cell Proliferation
The binding of an estrogenic compound, such as a this compound isomer, to the estrogen receptor in MCF-7 cells initiates a cascade of signaling events that ultimately drive cell proliferation. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway: This classical pathway involves the estrogen receptor acting as a ligand-activated transcription factor. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This leads to the recruitment of co-activator proteins and the initiation of transcription of genes involved in cell cycle progression, such as Cyclin D1 and c-Myc.
Non-Genomic Pathway: This rapid signaling pathway is initiated by a subpopulation of estrogen receptors located at the cell membrane. Activation of these membrane-associated ERs can trigger a variety of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. These pathways can, in turn, phosphorylate and activate other transcription factors or modulate the activity of the nuclear estrogen receptor, leading to a more complex and integrated cellular response that promotes proliferation.
Below is a diagram illustrating the key signaling pathways involved in estrogen-induced MCF-7 cell proliferation.
Caption: Estrogen signaling pathways in MCF-7 cells.
Experimental Protocols
MCF-7 Cell Culture
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose, without phenol (B47542) red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, or 6-well, tissue culture treated)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin. The use of charcoal-stripped FBS is critical to minimize the background estrogenic activity.
-
Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.
Cell Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells
-
Complete growth medium (with charcoal-stripped FBS)
-
This compound isomers (stock solutions in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in complete growth medium. The final DMSO concentration should be less than 0.1% to avoid toxicity. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound isomers. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 5 days).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.
Caption: MTT assay workflow.
This assay is a simple method for quantifying the total biomass of adherent cells by staining with crystal violet dye.
Materials:
-
MCF-7 cells
-
Complete growth medium (with charcoal-stripped FBS)
-
This compound isomers (stock solutions in DMSO)
-
96-well tissue culture plates
-
PBS
-
Fixing solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, carefully aspirate the medium. Gently wash the cells with PBS. Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixing solution and allow the plates to air dry. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to dry.
-
Solubilization: Add 100 µL of solubilization solution to each well and shake for 15-30 minutes to dissolve the dye.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth relative to the control and determine the EC50 values.
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.
Materials:
-
MCF-7 cells
-
Complete growth medium (with charcoal-stripped FBS)
-
This compound isomers (stock solutions in DMSO)
-
96-well tissue culture plates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing solution and add 100 µL of the anti-BrdU antibody solution. Incubate for 90 minutes at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the control and determine the EC50 values.
Caption: Logic of different proliferation assays.
References
Application Notes and Protocols: Estrogen-Responsive Luciferase Reporter Gene Assays for Benzestrol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzestrol is a synthetic nonsteroidal estrogen that exhibits potent activity through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.[1] Its mode of action involves direct binding to and activation of these receptors, mimicking the effects of natural estrogens like 17β-estradiol.[1] Upon binding, the estrogen receptor undergoes a conformational change, leading to dimerization, nuclear translocation, and the subsequent regulation of gene expression.[1][2][3] This document provides detailed protocols for utilizing an estrogen-responsive luciferase reporter gene assay to quantify the bioactivity of this compound and its isomers. This assay is a highly sensitive and specific method for determining the estrogenic potential of compounds by measuring the induction of a reporter gene (luciferase) under the control of an estrogen-responsive element (ERE).
Principle of the Assay
The estrogen-responsive luciferase reporter gene assay is a cell-based method used to investigate the activation of the estrogen receptor signaling pathway. Cells, typically a human cell line such as MCF-7 or T47D which endogenously express estrogen receptors, are stably or transiently transfected with a reporter plasmid.[4][5] This plasmid contains the firefly luciferase gene under the transcriptional control of multiple copies of an Estrogen Response Element (ERE). When an active estrogenic compound like this compound binds to the estrogen receptor in the cells, the receptor-ligand complex binds to the ERE, initiating the transcription of the luciferase gene. The amount of luciferase produced is then quantified by adding a substrate, luciferin, which generates a luminescent signal. The intensity of this signal is directly proportional to the estrogenic activity of the compound being tested.
Estrogen Receptor Signaling Pathway
The binding of an estrogenic ligand, such as this compound, to the estrogen receptor (ER) initiates a cascade of events leading to the regulation of target gene expression. The ER, existing in an inactive state in the cytoplasm or nucleus, is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the ER, causing the dissociation of HSPs and receptor dimerization. The activated ER dimer then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of downstream genes.
Figure 1. Estrogen Receptor Signaling Pathway for Luciferase Reporter Assay.
Quantitative Data: this compound Isomer Activity
The estrogenic activity of this compound's stereoisomers can be quantified by determining their half-maximal effective concentration (EC50) in an estrogen-responsive luciferase reporter gene assay. The following table summarizes the reported potencies of various this compound isomers in activating the estrogen receptor alpha (ERα).
| Isomer | EC50 (nM) | Relative Potency vs. Estradiol |
| RSS-Benzestrol | 0.03 | High |
| RRS-Benzestrol | 1.8 | Moderate |
| SSS-Benzestrol | 2.5 | Moderate |
| SSR-Benzestrol | 4.1 | Moderate |
| SRR-Benzestrol | 11 | Low |
| RSR-Benzestrol | 12 | Low |
| SRS-Benzestrol | 18 | Low |
| SSS-Benzestrol | >100 | Very Low |
| 17β-Estradiol | 0.01 | Reference |
Note: Data is compiled from published studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed protocol for assessing the estrogenic activity of this compound using a luciferase reporter gene assay in a 96-well format.
Materials and Reagents
-
Cell Line: T47D-KBluc cells (T47D human breast cancer cells stably transfected with a 3xERE-luciferase reporter construct) or MCF7-VM7Luc4E2 cells.[4][5][6]
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hormone-Stripped Medium: Phenol (B47542) red-free RPMI-1640 or DMEM supplemented with 10% charcoal-stripped FBS (CD-FBS).
-
Test Compound: this compound (and/or its isomers), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: 17β-Estradiol, dissolved in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System, ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Experimental Workflow
Figure 2. Experimental workflow for the this compound luciferase reporter assay.
Step-by-Step Protocol
1. Cell Culture and Maintenance: a. Culture T47D-KBluc cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. b. Subculture cells every 3-4 days or when they reach 80-90% confluency.
2. Hormone Deprivation: a. Two to three days before the experiment, switch the cells to a hormone-deprived medium by replacing the standard culture medium with phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS.[7] This step is crucial to reduce background estrogenic activity.
3. Cell Seeding: a. On the day of the experiment, wash the hormone-deprived cells with PBS and detach them using Trypsin-EDTA. b. Resuspend the cells in the hormone-deprived medium and perform a cell count. c. Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of medium.[7] d. Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to attach.
4. Compound Preparation and Treatment: a. Prepare serial dilutions of this compound and 17β-Estradiol in the hormone-deprived medium. A typical concentration range for this compound would be from 10⁻¹² M to 10⁻⁵ M. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity. b. Prepare a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., 1 nM 17β-Estradiol). c. After the 24-hour cell attachment period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control.
5. Incubation: a. Incubate the plate for an additional 24 hours at 37°C with 5% CO2 to allow for ligand-induced gene expression.
6. Luciferase Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase assay reagent to each well (typically 100 µL). This reagent lyses the cells and contains the luciferase substrate. d. Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
7. Luminescence Measurement: a. Measure the luminescence in each well using a plate-reading luminometer.
8. Data Analysis: a. Subtract the average background luminescence (from wells with no cells) from all readings. b. Normalize the data by expressing the luminescence of each treatment group as a fold induction over the vehicle control. c. Plot the fold induction against the logarithm of the compound concentration. d. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.
Conclusion
The estrogen-responsive luciferase reporter gene assay is a robust and sensitive method for characterizing the bioactivity of estrogenic compounds like this compound.[4][8] The detailed protocol provided herein, along with the understanding of the underlying signaling pathway, will enable researchers to accurately quantify the potency of this compound and its isomers, contributing to a better understanding of their endocrine-disrupting potential and pharmacological properties. This assay is particularly valuable in drug development and toxicology for screening and characterizing compounds that interact with the estrogen receptor.
References
- 1. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
Application Notes and Protocols: Confirming Benzestrol Binding to Estrogen Receptors Using Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF) or Thermofluor assay, is a powerful and widely adopted technique for identifying and characterizing ligand binding to a target protein.[1][2][3] The principle of the assay is based on the change in the thermal stability of a protein upon ligand binding.[1][2][4] Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm is monitored by tracking the fluorescence of a dye that preferentially binds to the hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.[4][5]
Benzestrol is a synthetic nonsteroidal estrogen that exerts its biological effects primarily by binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.[6][7] It is a potent estrogen, with some isomers showing very high binding affinity for ERα.[8][9] This application note provides a detailed protocol for utilizing a thermal shift assay to confirm the binding of this compound to estrogen receptors, a critical step in the characterization of this compound and the development of related drugs.
Principle of the Assay
The thermal shift assay monitors the thermal denaturation of a protein in the presence and absence of a ligand. A fluorescent dye, such as SYPRO Orange, is used, which has low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein.[4] As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a sharp increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand that binds to and stabilizes the protein will increase the energy required to unfold it, resulting in a higher Tm. This "thermal shift" (ΔTm) is indicative of a direct interaction between the protein and the ligand.
Data Presentation: this compound Binding to Estrogen Receptor α (ERα)
The following table summarizes representative quantitative data from a thermal shift assay investigating the binding of different this compound stereoisomers to the ERα ligand-binding domain (LBD). It has been reported that only one of the eight stereoisomers, RSS-Benzestrol, exhibits very high binding affinity, while the others have significantly lower affinities.[8][9][10] The ΔTm values below are illustrative of such findings.
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) vs. Apo | Relative Binding Affinity Interpretation |
| ERα-LBD (Apo) | - | 45.2 | - | - |
| Estradiol (Control) | 10 | 53.7 | +8.5 | High |
| RSS-Benzestrol | 10 | 54.1 | +8.9 | Very High |
| RRS-Benzestrol | 10 | 46.1 | +0.9 | Low |
| SRR-Benzestrol | 10 | 45.8 | +0.6 | Low |
| SSR-Benzestrol | 10 | 45.5 | +0.3 | Very Low |
| RSR-Benzestrol | 10 | 46.3 | +1.1 | Low |
| SRS-Benzestrol | 10 | 45.7 | +0.5 | Very Low |
| SSS-Benzestrol | 10 | 45.4 | +0.2 | Very Low |
| RRR-Benzestrol | 10 | 45.6 | +0.4 | Very Low |
Experimental Protocols
This section provides a detailed methodology for performing a thermal shift assay to confirm this compound binding to estrogen receptors.
Materials and Reagents
-
Purified recombinant human Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ) ligand-binding domain (LBD).
-
This compound (and its various stereoisomers, if applicable).
-
Positive control ligand (e.g., Estradiol).
-
Thermal Shift Assay Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fluorescent dye (e.g., SYPRO Orange, prepared as a 5000x stock in DMSO).
-
96-well or 384-well qPCR plates.
-
Optical sealing film for qPCR plates.
-
Real-time PCR instrument capable of performing a melt curve analysis.[5][11]
Experimental Procedure
-
Protein Preparation :
-
Dilute the purified ER-LBD to a working concentration of 2 µM in the Thermal Shift Assay Buffer. The optimal protein concentration may need to be determined empirically but typically ranges from 1-5 µM.[2]
-
-
Compound Preparation :
-
Prepare a 10 mM stock solution of this compound and control ligands in DMSO.
-
Perform serial dilutions of the compound stocks to create a range of concentrations for testing (e.g., from 100 µM to 0.1 µM). This allows for the determination of a dose-dependent thermal shift.
-
-
Assay Mix Preparation :
-
Prepare a master mix containing the ER-LBD and the fluorescent dye. For a 20 µL final reaction volume, this would typically consist of:
-
10 µL of 4 µM ER-LBD (will be 2 µM final).
-
A volume of SYPRO Orange dye to achieve a 5x final concentration (diluted from the 5000x stock).
-
Thermal Shift Assay Buffer to make up the volume.
-
-
Note: The optimal dye concentration needs to be determined empirically to maximize the signal-to-noise ratio.
-
-
Plate Setup :
-
Aliquot 18 µL of the protein/dye master mix into each well of the qPCR plate.
-
Add 2 µL of the compound dilutions (or DMSO for the 'Apo' no-ligand control) to the respective wells.
-
Include wells with the positive control ligand (Estradiol) and a no-protein control (buffer and dye only) to assess background fluorescence.
-
Seal the plate firmly with an optical sealing film and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Melt Analysis :
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve experiment.
-
The temperature should be ramped from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[5]
-
Set the instrument to collect fluorescence data at each temperature increment using the appropriate excitation and emission wavelengths for the dye (e.g., 470/570 nm for SYPRO Orange).[5]
-
-
Data Analysis :
-
The raw fluorescence data is plotted against temperature to generate melt curves.
-
The melting temperature (Tm) is the temperature at the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.
-
Calculate the thermal shift (ΔTm) for each compound concentration by subtracting the Tm of the apo protein from the Tm of the protein in the presence of the ligand (ΔTm = Tm_ligand - Tm_apo).
-
A positive ΔTm indicates that the ligand binds to and stabilizes the protein.
-
Visualizations
Experimental Workflow
Caption: Workflow for Thermal Shift Assay.
Estrogen Receptor Signaling Pathway
Caption: Estrogen Receptor Signaling Pathways.
References
- 1. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. proteos.com [proteos.com]
- 4. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 7. CAS 85-95-0: this compound | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
Utilizing Benzestrol in Metabolic and Toxicological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzestrol is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group of compounds.[1][2] It is recognized for its potent estrogenic activity, primarily mediated through its function as an agonist of estrogen receptors (ERα and ERβ).[3] This high affinity for estrogen receptors, reported to be around 130% of the relative binding affinity of estradiol, allows it to mimic the physiological effects of natural estrogens.[1][3] Historically, this compound and other stilbestrol derivatives were used in medical applications, such as preventing premature births.[2][4] However, due to concerns about its toxicological profile, including its classification as a potential endocrine disruptor and its association with adverse health effects in the offspring of women exposed during pregnancy, its use has been discontinued.[1][2][5]
Despite its historical clinical use being curtailed, this compound remains a valuable tool in metabolic and toxicological research. Its well-defined estrogenic activity makes it a useful reference compound for studying estrogen receptor signaling, investigating the mechanisms of endocrine disruption, and evaluating the safety of other potential estrogenic compounds.[3] This document provides detailed application notes and experimental protocols for utilizing this compound in such research settings.
Data Presentation
Quantitative In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| MCF-7 Cell Proliferation (EC50) | Human Breast Cancer | ~1 nM | [6] |
| Estrogen-Responsive Gene Activation (EC50) | - | Varies by gene | [6] |
| Relative Binding Affinity (RBA) for ERα | - | ~130% (compared to Estradiol) | [1][3] |
Note: EC50 values can vary depending on the specific experimental conditions.
In Vivo Estrogenic Potency of this compound
| Animal Model | Endpoint | Effective Dose | Reference |
| Castrated Female Rats | Estrus Induction | 0.8 - 1.0 µg (subcutaneous injection) | [3][4] |
Signaling Pathway
The primary mechanism of action for this compound involves its interaction with intracellular estrogen receptors. Upon binding, the this compound-receptor complex translocates to the nucleus and modulates the transcription of target genes.
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in the presence of liver microsomal enzymes.
Workflow Diagram:
Materials:
-
This compound
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (cold)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the microsome suspension and this compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-Benzestrol mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the metabolic half-life (t½) and the intrinsic clearance (CLint) of this compound.
-
In Vivo Uterotrophic Assay in Immature Female Rats
This assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.
Workflow Diagram:
Materials:
-
Immature female rats (e.g., Sprague-Dawley or Wistar, 21-22 days old)
-
This compound
-
Positive control (e.g., 17β-estradiol)
-
Vehicle (e.g., corn oil)
-
Animal caging and husbandry supplies
-
Analytical balance
-
Necropsy instruments
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the immature female rats to the laboratory conditions for at least 5 days.
-
Randomly assign the animals to different treatment groups (e.g., vehicle control, positive control, and at least three dose levels of this compound). A typical group size is 6-8 animals.
-
-
Dosing:
-
Prepare the dosing solutions of this compound and the positive control in the chosen vehicle.
-
Administer the respective solutions to the animals daily for three consecutive days. The route of administration can be oral gavage or subcutaneous injection.
-
-
Observations:
-
Monitor the animals for any clinical signs of toxicity daily.
-
Record the body weight of each animal daily.
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the last dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.
-
Gently blot the uterus to remove luminal fluid and record the blotted weight.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the uterine weights for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the this compound-treated groups and the positive control group to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
-
Toxicological Profile and Considerations
Key Toxicological Concerns:
-
Carcinogenicity: A study in 1971 linked in-utero exposure to this compound to a rare form of vaginal cancer in the daughters of women who used the drug.[1]
-
Reproductive and Developmental Toxicity: As an estrogenic compound, this compound has the potential to interfere with the normal development and function of the reproductive system.[6]
-
Genotoxicity: One source suggests that this compound has shown no genotoxic effects in vivo or in vitro at doses up to 10 µM.[6] However, given its association with cancer, a thorough evaluation of its genotoxic potential is warranted in any comprehensive toxicological assessment.
Logical Relationship of Toxicological Assessment:
Conclusion
This compound serves as a potent tool for researchers studying estrogenic pathways and the toxicological effects of endocrine-disrupting chemicals. The protocols outlined in this document provide a framework for conducting fundamental metabolic and toxicological assessments. Given the known toxicological concerns associated with this compound and related compounds, all experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. Further research is needed to fully characterize the metabolic fate and toxicological profile of this compound, particularly to establish definitive quantitative measures of its toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of the developmental and reproductive toxicity of diethylstilbestrol administered to rats in utero, lactationally, preweaning, or postweaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethylstilboestrol: I, Pharmacology, Toxicology and carcinogenicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. This compound | C20H26O2 | CID 6827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 85-95-0: this compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzestrol Detection in GC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sensitivity of Benzestrol detection using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS/MS?
A1: Derivatization is a critical step to increase the volatility and thermal stability of this compound, making it suitable for gas chromatography.[1][2] this compound contains hydroxyl groups that make it polar and non-volatile. The derivatization process, typically silylation, replaces the active hydrogens on these groups with less polar trimethylsilyl (B98337) (TMS) groups.[3] This modification improves chromatographic peak shape and enhances sensitivity.[2]
Q2: What is the most common derivatization reagent for this compound and other synthetic estrogens?
A2: Silylating agents are commonly used for derivatizing estrogens.[4] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed.[1][2][4] These reagents react with the hydroxyl groups of this compound to form more volatile and thermally stable TMS derivatives.[3]
Q3: How can I confirm that the derivatization of this compound is complete?
A3: Incomplete derivatization can be a cause of poor sensitivity and reproducibility. To ensure the reaction has gone to completion, you can analyze the sample by GC-MS in full scan mode. The presence of the underivatized this compound peak or partially derivatized intermediates at different retention times indicates an incomplete reaction. Optimization of reaction time and temperature may be necessary to drive the reaction to completion.[2]
Q4: What are the key GC-MS/MS parameters to optimize for high sensitivity?
A4: Several parameters are crucial for optimizing sensitivity:
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Injection Mode: For trace analysis, a splitless injection is preferred as it transfers the majority of the sample onto the column.[5]
-
Inlet Temperature: A higher inlet temperature (e.g., 275-300 °C for steroids) ensures efficient vaporization of the derivatized analyte.[5]
-
Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium) can improve chromatographic efficiency and peak shape.
-
MRM Transitions: Selecting the most abundant and specific precursor and product ions for Multiple Reaction Monitoring (MRM) is fundamental for sensitivity and selectivity in tandem mass spectrometry.
-
Collision Energy: Optimizing the collision energy for each MRM transition maximizes the production of the desired product ion.
-
Dwell Time: In MRM mode, the dwell time for each transition should be set to ensure an adequate number of data points across the chromatographic peak (typically 15-20 points).
Q5: What type of GC column is recommended for this compound analysis?
A5: A low-bleed capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is a good choice for the analysis of derivatized steroids. These columns provide good resolution and thermal stability, minimizing column bleed that can interfere with sensitive detection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Incomplete derivatization. | Optimize derivatization conditions (time, temperature, reagent volume). Ensure the sample extract is completely dry before adding the derivatization reagent.[1] |
| Leak in the GC system. | Check for leaks at the injection port septum, column fittings, and other connections using an electronic leak detector. | |
| Contaminated GC inlet liner. | Replace the inlet liner. Using a liner with glass wool can help trap non-volatile residues.[5] | |
| Dirty ion source in the mass spectrometer. | Clean the ion source according to the manufacturer's instructions. A dirty ion source can significantly reduce sensitivity. | |
| Incorrect MRM transitions or collision energies. | Verify the precursor and product ions for derivatized this compound. Optimize collision energies for each transition to maximize signal intensity. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system. | Use a deactivated inlet liner and ensure the column is properly conditioned. Poor peak shape for polar compounds can indicate active sites. |
| Column overload. | If the peak is fronting, the column may be overloaded. Dilute the sample or reduce the injection volume. | |
| Inappropriate oven temperature program. | A slow initial ramp rate can improve the focusing of the analyte at the head of the column, leading to sharper peaks. | |
| High Background Noise | Column bleed. | Use a low-bleed MS-certified column and ensure it has been properly conditioned. Do not exceed the maximum operating temperature of the column. |
| Contaminated carrier gas. | Ensure high-purity carrier gas and the use of appropriate gas purifiers to remove oxygen and moisture. | |
| Matrix interferences. | Improve the sample preparation procedure to remove interfering compounds from the matrix. Techniques like Solid Phase Extraction (SPE) can be effective. | |
| Inconsistent Results (Poor Reproducibility) | Variability in manual injection technique. | Use an autosampler for injections to ensure consistent injection volume and speed. |
| Leaking autosampler syringe. | Inspect the syringe for leaks and replace it if necessary. | |
| Inconsistent derivatization. | Ensure precise and consistent addition of the derivatization reagent and adherence to the optimized reaction conditions for all samples and standards. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a biological matrix (e.g., plasma, urine). Optimization may be required depending on the specific sample type.
-
Sample Pre-treatment: Adjust the pH of the sample as required for optimal extraction.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by passing methanol (B129727) followed by ultrapure water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate (B1210297) or acetone).[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50 °C).
Derivatization Protocol (Silylation)
This protocol describes the silylation of the dried sample extract to form the trimethylsilyl (TMS) derivative of this compound.
-
Reagent Preparation: Use a fresh vial of a silylating reagent such as BSTFA + 1% TMCS.
-
Reaction: Add a specific volume (e.g., 50-100 µL) of the silylating reagent to the dried sample extract.
-
Incubation: Cap the vial tightly and heat it at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[4]
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Cooling: Allow the vial to cool to room temperature before analysis.
-
Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS/MS system.
Quantitative Data
Table 1: Recommended Starting GC-MS/MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 7000 series Triple Quadrupole or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions for this compound-TMS Derivative
Note: These transitions are proposed based on the structure of the di-TMS derivative of this compound (Molecular Weight = 442.7 g/mol ) and common fragmentation patterns of silylated steroids. These must be empirically determined and optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound-diTMS | 442.7 | 339.2 | Optimize (start at 15) | Quantifier |
| This compound-diTMS | 442.7 | 73.1 | Optimize (start at 10) | Qualifier |
Visualizations
Caption: Overall workflow for this compound analysis.
Caption: A logical guide for troubleshooting low sensitivity issues.
References
- 1. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography FAQs | Agilent [agilent.com]
Improving the reproducibility of synthetic protocols for Benzestrol derivatives.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of synthetic protocols for Benzestrol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reproducibility
Q1: My synthesis of a specific this compound stereoisomer is not reproducible. What are the most critical factors to consider?
A1: Reproducibility in this compound synthesis is highly dependent on achieving stereocontrol. This compound has three contiguous stereocenters, resulting in eight possible stereoisomers.[1][2][3] Different stereoisomers can exhibit vastly different biological activities, with only one isomer, (2R,3S,4S)-Benzestrol (also referred to as RSS-Benzestrol), showing very high binding affinity for the estrogen receptor α (ERα).[3] Therefore, non-selective synthesis methods will produce a mixture of diastereomers, leading to inconsistent biological results.
Key factors for reproducibility:
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Stereoselective Synthesis Method: Employing a stereocontrolled synthetic route is paramount. The iterative catalyst-controlled diastereoselective Matteson homologation is a recently developed method that allows for the selective synthesis of each this compound stereoisomer.[1][2]
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Catalyst Choice and Quality: In catalyst-controlled reactions, the choice of catalyst enantiomer dictates the stereochemistry of the product.[1] Ensure the catalyst is of high purity and handled under appropriate inert conditions to prevent deactivation.
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Starting Material Purity: Impurities in starting materials can affect reaction kinetics and lead to the formation of side products, complicating purification and reducing yields.
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Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry. For instance, in Wittig-type reactions, temperature and the nature of the base can influence the ratio of E/Z isomers.[4]
Q2: I am using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to create a stilbene-like core for a this compound analog, but I'm getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity in Wittig and HWE reactions is a common challenge.
-
For the Wittig Reaction:
-
Ylide Stabilization: Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) tend to give the Z-alkene (kinetic product) under salt-free conditions at low temperatures. Stabilized ylides (e.g., with an adjacent electron-withdrawing group) generally favor the E-alkene (thermodynamic product).
-
Reaction Conditions: To favor the E-isomer, you can use conditions that allow for equilibration of the intermediate betaine, such as higher temperatures or the presence of lithium salts.[4]
-
-
For the Horner-Wadsworth-Emmons (HWE) Reaction:
-
Reagent Choice: The HWE reaction typically shows high E-selectivity. Using phosphonates with bulky groups can further enhance this selectivity.
-
Base and Solvent: The choice of base and solvent can also influence the E/Z ratio.
-
Troubleshooting Table for Wittig/HWE Reactions:
| Issue | Possible Cause | Suggested Solution |
| Low E/Z ratio | Using an unstabilized ylide in the Wittig reaction. | Use a stabilized ylide if the structure allows, or use the HWE reaction. |
| Reaction not going to completion | Inefficient ylide formation. | Ensure a strong enough base is used (e.g., n-BuLi, NaH). Ensure anhydrous conditions. |
| Steric hindrance around the carbonyl group. | Use a less hindered aldehyde/ketone or a smaller phosphonium (B103445) ylide/phosphonate (B1237965). | |
| Formation of triphenylphosphine (B44618) oxide is difficult to remove | Inherent byproduct of the Wittig reaction. | Use a phosphonate ylide (HWE reaction) where the phosphate (B84403) byproduct is water-soluble. |
Purification
Q3: How can I effectively separate the different diastereomers of my this compound derivative?
A3: The separation of diastereomers is crucial for obtaining a pure, biologically active compound. High-Performance Liquid Chromatography (HPLC) is the most effective method for this purpose.[5][6]
-
Normal-Phase HPLC: This is often the preferred method for separating diastereomers. The use of unmodified silica (B1680970) gel columns can provide good resolution.[6]
-
Reverse-Phase HPLC: While less common for diastereomer separation, it can be effective, particularly for more polar derivatives.[7]
-
Method Development: Optimization of the mobile phase (solvent system) and flow rate is critical. A systematic approach, starting with a broad gradient and then moving to isocratic elution, can help in developing a robust separation method.
-
Column Choice: Different column stationary phases (e.g., silica, C18, chiral phases) can offer varying selectivities for your specific set of diastereomers.[8]
Characterization
Q4: How do I confirm the absolute stereochemistry of my synthesized this compound isomer?
A4: Determining the absolute configuration is essential.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.[3]
-
NMR Spectroscopy: While NMR can help determine the relative stereochemistry, assigning the absolute configuration often requires comparison to a known standard or the use of chiral derivatizing agents.
-
Comparison to Published Data: If you are following a known stereoselective synthesis, comparing the analytical data (NMR, HPLC retention times, optical rotation) of your product with the published data for the desired isomer is a common method of confirmation.[3]
Experimental Protocols
Synthesis of (2R,3S,4S)-Benzestrol via Iterative Catalyst-Controlled Diastereoselective Matteson Homologation
This protocol is a summarized adaptation based on the principles outlined in recent literature for the stereoselective synthesis of this compound isomers.[1][2] Researchers should refer to the primary literature for detailed experimental procedures and safety information.
Experimental Workflow Diagram:
Caption: Iterative workflow for the stereoselective synthesis of this compound.
Step-by-Step Methodology (Conceptual):
-
Iteration 1:
-
Start with a suitable boronic ester.
-
Perform the first catalyst-controlled Matteson homologation using the appropriate catalyst enantiomer to set the first stereocenter.
-
Follow with a stereospecific chloride elaboration.
-
-
Iteration 2:
-
Use the product from Iteration 1 as the substrate for the second Matteson homologation with the chosen catalyst enantiomer to install the second stereocenter.
-
Perform the second stereospecific chloride elaboration.
-
-
Iteration 3 & Final Steps:
-
Carry out the third and final Matteson homologation to set the last stereocenter.
-
Perform a stereospecific C-B arylation to introduce the phenyl groups.
-
Deprotection of any protecting groups to yield the final (2R,3S,4S)-Benzestrol.
-
Purification of Diastereomers by HPLC:
-
Column: Silica gel column (for normal-phase).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). The exact ratio should be optimized.
-
Detection: UV detector at a wavelength where the compound has strong absorbance.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run the separation using the optimized mobile phase composition.
-
Collect the fractions corresponding to each separated diastereomer.
-
Analyze the purity of each fraction by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Illustrative Yield and Purity Data for this compound Synthesis (Hypothetical)
| Step | Product | Starting Material | Yield (%) | Purity/Diastereomeric Ratio |
| 1 | Intermediate 1 | Starting Boronic Ester | 85 | >99% ee |
| 2 | Intermediate 2 | Intermediate 1 | 82 | 95:5 dr |
| 3 | Intermediate 3 | Intermediate 2 | 80 | 92:8 dr |
| 4 | Crude this compound | Intermediate 3 | 75 | Mixture of diastereomers |
| 5 | Pure (2R,3S,4S)-Benzestrol | Crude this compound | 90 (after HPLC) | >99% pure isomer |
Table 2: Relative Binding Affinity of this compound Isomers for ERα
| Isomer (Shorthand) | Relative Binding Affinity (%)* |
| RSS (2R,3S,4S) | ~130 |
| RSR | <1 |
| RRS | <1 |
| SRR | <1 |
| SSR | <1 |
| SRS | <1 |
| SSS | <1 |
| RRR | <1 |
*Relative to estradiol (B170435) (100%). Data is illustrative and based on reported high potency of one isomer.[3][9]
Mandatory Visualization
Estrogen Receptor Signaling Pathway
This compound derivatives exert their biological effects primarily by acting as agonists for the estrogen receptor (ER).[9] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes. This can occur through direct binding to Estrogen Response Elements (EREs) on the DNA or through protein-protein interactions with other transcription factors.[10][11][12]
Caption: Simplified diagram of the this compound-mediated estrogen receptor signaling pathway.
References
- 1. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of this compound Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solved Wittig Synthesis of Stilbene Purpose The purpose of | Chegg.com [chegg.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
Resolving conflicting data on Benzestrol's estrogenic activity across different assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve conflicting data on Benzestrol's estrogenic activity across different assays.
Frequently Asked Questions (FAQs)
Q1: Why do I see different estrogenic activity for this compound in different assays?
A1: Conflicting data on this compound's estrogenic activity often arises from the presence of its different stereoisomers. This compound has eight stereoisomers, and they exhibit significantly different binding affinities for the estrogen receptor alpha (ERα), which is the primary mediator of estrogenic effects in many standard assays. For example, the RSS-Benzestrol isomer has a much higher binding affinity for ERα compared to other isomers. Therefore, the isomeric composition of your this compound sample will directly impact the observed estrogenic potency.
Q2: What are the most common assays used to determine the estrogenic activity of this compound?
A2: The most common assays include:
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Estrogen Receptor (ER) Competitive Binding Assays: These assays measure the ability of this compound to displace a radiolabeled estrogen from the ER, providing data on its binding affinity (Ki or RBA).
-
MCF-7 Cell Proliferation Assays: This cell-based assay measures the proliferative response of the human breast cancer cell line MCF-7, which is estrogen-dependent for growth.
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Reporter Gene Assays: These assays use cells transfected with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity indicates an estrogenic response.
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In Vivo Rodent Uterotrophic Assays: This assay measures the increase in uterine weight in immature or ovariectomized female rodents upon exposure to an estrogenic compound. This is considered a more physiologically relevant measure of estrogenic activity.
Q3: How can the choice of experimental system lead to conflicting results?
A3: Different experimental systems have varying sensitivities and metabolic capabilities. For instance:
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Cell Lines: Different clones of MCF-7 cells can exhibit varying levels of ER expression and sensitivity to estrogens, leading to different proliferative responses.[1][2][3]
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In Vitro vs. In Vivo: In vitro assays lack the complex metabolic processes that occur in a whole organism. A compound like this compound may be metabolized in vivo to forms with higher or lower estrogenic activity, leading to discrepancies between cell-based assays and animal studies.[4]
Q4: Can experimental conditions affect the outcome of estrogenicity assays?
A4: Yes, variations in experimental protocols can significantly impact results. Key factors include:
-
Hormone Deprivation: The duration and method of stripping endogenous estrogens from the cell culture medium before adding the test compound can affect the baseline and the magnitude of the response in cell-based assays.[3]
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Solvent Choice: The solvent used to dissolve this compound can influence its bioavailability and, in some cases, may have slight estrogenic or cytotoxic effects itself.
-
Incubation Time: The duration of exposure to this compound can affect the measured response, particularly in cell proliferation and reporter gene assays.
Troubleshooting Guides
Discrepancies in ERα Binding Affinity Data
Issue: High variability in Relative Binding Affinity (RBA) values for this compound across experiments.
| Possible Cause | Troubleshooting Steps |
| Purity and Isomeric Composition of this compound | 1. Verify the purity and isomeric composition of your this compound sample using analytical methods like HPLC or chiral chromatography. 2. If possible, test individual stereoisomers to understand their specific contributions to the overall binding affinity. |
| Assay Conditions | 1. Receptor Preparation: Ensure consistent preparation of the uterine cytosol or purified ERα. 2. Radioligand Concentration: Use a concentration of radiolabeled estradiol (B170435) that is appropriate for the Kd of the receptor.[5] 3. Incubation Time and Temperature: Optimize and standardize the incubation time and temperature to ensure equilibrium is reached.[5] 4. Separation of Bound and Free Ligand: Ensure the method used (e.g., hydroxylapatite, charcoal-dextran) is efficient and reproducible. |
| Data Analysis | 1. Use a consistent and appropriate non-linear regression model to calculate IC50 and RBA values.[6] 2. Ensure that the reference compound (e.g., 17β-estradiol) behaves as expected in each assay. |
Inconsistent MCF-7 Cell Proliferation Results
Issue: Variable or non-reproducible proliferative responses of MCF-7 cells to this compound.
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Cell Line Authentication: Regularly authenticate your MCF-7 cell line to ensure it has not been cross-contaminated. 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered phenotypes and responses.[1] 3. Subclone Variation: Be aware that different MCF-7 subclones can have different sensitivities to estrogens.[2][3] |
| Culture Conditions | 1. Hormone Stripping: Standardize the procedure for removing endogenous estrogens from the serum used in the culture medium. A 72-hour period in estrogen-free medium before treatment can enhance the response.[3] 2. Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.[2] 3. Serum Batch Variation: Test different lots of serum for their effect on baseline proliferation and estrogenic response. |
| Assay Endpoint Measurement | 1. MTS Assay Pitfalls: Be aware that some compounds can affect mitochondrial activity without altering cell number, leading to misleading results with MTS-based assays.[7] Consider using direct cell counting or DNA content measurement (e.g., SYBR Green) for a more accurate assessment of proliferation.[7] |
Conflicting Reporter Gene Assay Data
Issue: Discrepant levels of reporter gene activation by this compound.
| Possible Cause | Troubleshooting Steps |
| Transfection Efficiency | 1. For transient transfections, optimize the transfection protocol to ensure high and consistent efficiency. 2. Consider using a stably transfected cell line for more reproducible results.[8][9] |
| Promoter Context | The specific estrogen-responsive promoter used in the reporter construct can influence the magnitude of the response. |
| Cell Line Choice | The choice of cell line (e.g., HeLa, T47D) and its endogenous receptor profile can impact the results. |
| Luciferase Assay Optimization | 1. Lysis Buffer: Use a lysis buffer that ensures complete cell lysis and stabilizes the luciferase enzyme. 2. Substrate Concentration: Ensure that the luciferase substrate is not a limiting factor in the reaction.[10] |
Disagreement Between In Vitro and In Vivo (Uterotrophic) Data
Issue: this compound shows activity in cell-based assays but has a different potency or is inactive in the rodent uterotrophic assay.
| Possible Cause | Troubleshooting Steps |
| Metabolism | 1. This compound may be rapidly metabolized and cleared in vivo, reducing its effective concentration at the target tissue. 2. Conversely, it could be metabolized to a more active compound. Investigate the potential metabolites of this compound and their estrogenic activity. While specific data for this compound is limited, studies on related stilbestrol compounds show that metabolism is a critical factor.[11][12] |
| Route of Administration | The route of administration (e.g., oral gavage vs. subcutaneous injection) can significantly affect the bioavailability and, consequently, the uterotrophic response.[4][13] |
| Animal Model | The species and strain of the rodent used can influence the outcome of the uterotrophic assay.[4] |
| Assay Protocol Variations | Factors such as the age of the animals, diet, and the specific protocol followed can all contribute to variability in the uterotrophic assay.[4][14] |
Data Presentation
Table 1: Estrogenic Activity of this compound Stereoisomers in Various Assays
| Assay Type | Compound | Parameter | Value |
| ERα Competitive Binding | RSS-Benzestrol | RBA (%) | 130 |
| other isomers | RBA (%) | 0.2 - 2.2 | |
| MCF-7 Cell Proliferation | RSS-Benzestrol | EC50 (nM) | ~0.1 |
| other isomers | EC50 (nM) | 1 - >1000 | |
| Luciferase Reporter Gene | RSS-Benzestrol | EC50 (nM) | ~0.03 |
| other isomers | EC50 (nM) | 0.8 - >1000 |
Note: RBA (Relative Binding Affinity) is relative to 17β-estradiol (RBA = 100%). EC50 is the half-maximal effective concentration. Data is compiled from multiple sources and represents approximate values.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Researchers should consult the original publications for precise protocols. Below are generalized outlines.
1. ERα Competitive Binding Assay (Radioligand Displacement)
This protocol is a generalized version. Specific concentrations and incubation times should be optimized.
-
Materials: Purified ERα or rat uterine cytosol, [3H]-17β-estradiol, unlabeled this compound isomers and 17β-estradiol, assay buffer, hydroxylapatite slurry.
-
Procedure:
-
Incubate a fixed amount of ERα with increasing concentrations of unlabeled this compound isomer or 17β-estradiol.
-
Add a fixed concentration of [3H]-17β-estradiol to all tubes.
-
Incubate to allow binding to reach equilibrium.
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Separate bound from free radioligand by adding hydroxylapatite slurry and washing.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate IC50 values and RBA.
-
2. MCF-7 Cell Proliferation Assay (E-SCREEN)
-
Materials: MCF-7 cells, culture medium (e.g., DMEM) with and without phenol (B47542) red, charcoal-stripped fetal bovine serum (CS-FBS), this compound isomers, 17β-estradiol.
-
Procedure:
-
Culture MCF-7 cells in standard medium.
-
For the assay, switch cells to a medium containing CS-FBS for a defined period (e.g., 72 hours) to deplete endogenous estrogens.
-
Seed cells into 96-well plates at a predetermined density.
-
Treat cells with a range of concentrations of this compound isomers or 17β-estradiol.
-
Incubate for a set period (e.g., 6 days).
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Quantify cell proliferation using a suitable method (e.g., direct cell counting, DNA quantification).
-
Calculate EC50 values.
-
3. Luciferase Reporter Gene Assay
-
Materials: A suitable cell line (e.g., T47D, HeLa) stably or transiently transfected with an ERE-luciferase reporter plasmid and an ERα expression plasmid (if not endogenously expressed), cell culture reagents, this compound isomers, 17β-estradiol, luciferase assay reagent.
-
Procedure:
-
Seed the transfected cells in 96-well plates.
-
Treat with various concentrations of this compound isomers or 17β-estradiol.
-
Incubate for a specified time (e.g., 24 hours).
-
Lyse the cells and add luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
Normalize luciferase activity (e.g., to total protein content or a co-transfected control reporter).
-
Calculate EC50 values.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound activating the estrogen receptor.
Caption: General workflow for assessing the estrogenic activity of this compound.
Caption: A logical approach to troubleshooting conflicting this compound estrogenicity data.
References
- 1. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Benzestrol Residues in Environmental Water Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Benzestrol residues in environmental water samples.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental workflow, from sample collection to final analysis.
Sample Handling and Storage
-
Question: My this compound concentrations are lower than expected. Could sample storage be the issue?
-
Answer: Yes, the stability of this compound in water samples can be a significant challenge. Steroidal hormones, including synthetic estrogens like this compound, can be sensitive to degradation, with potential losses occurring within a few days, even with refrigeration[1]. Microbial activity is a likely cause of this degradation[2]. To mitigate this, it is recommended to analyze samples as quickly as possible, ideally within three days of collection[1]. If immediate analysis is not feasible, samples should be stored in the dark at <6°C, and for longer-term storage, freezing may be an option, though potential losses upon thawing should be considered[3]. Acidification of the sample to pH 2 can also help to stabilize estrogenic and androgenic activities[2].
-
-
Question: What type of container should I use for collecting and storing water samples for this compound analysis?
-
Answer: Amber glass or high-density polyethylene (B3416737) (HDPE) containers are recommended for sample collection and storage[3]. These materials minimize the risk of analyte adsorption to the container walls and protect the sample from light, which can cause photodegradation of target compounds.
-
Solid-Phase Extraction (SPE)
-
Question: I am experiencing low recovery of this compound during Solid-Phase Extraction (SPE). What are the possible causes and solutions?
-
Answer: Low recovery in SPE can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Improper Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. This typically involves wetting the sorbent with an organic solvent (e.g., methanol) followed by equilibration with reagent water. Inadequate conditioning can lead to poor retention of the analyte.
-
Sample pH: The pH of the water sample can significantly influence the retention of phenolic compounds like this compound on the SPE sorbent. Adjusting the sample pH to a slightly acidic value (e.g., pH 3-4) can improve recovery by ensuring the analyte is in a neutral form.
-
Loading Flow Rate: A high flow rate during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent. A flow rate of approximately 10 mL/min is often recommended for a 1 L water sample through a 0.5 g sorbent cartridge[4].
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent. A common elution solvent for estrogens is methanol (B129727) or a mixture of methanol and acetone[5]. If recovery remains low, consider increasing the volume or the strength of the elution solvent.
-
Matrix Interference: Environmental water samples contain complex matrices that can interfere with the SPE process. Co-extracted matrix components can compete with this compound for binding sites on the sorbent or cause ion suppression/enhancement during LC-MS/MS analysis. A thorough cleanup step after elution may be necessary.
-
-
-
Question: My SPE cartridges are clogging during sample loading. How can I prevent this?
-
Answer: Clogging is usually caused by suspended particulate matter in the water sample. To prevent this, it is crucial to filter the water samples through a glass fiber filter (e.g., 0.7 µm) before loading them onto the SPE cartridge[4].
-
LC-MS/MS Analysis
-
Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
-
Answer: Matrix effects are a common challenge in the analysis of trace contaminants in complex matrices. Here are some strategies to address this issue:
-
Optimize Sample Cleanup: A more rigorous cleanup of the sample extract after SPE can help remove interfering matrix components. This may involve additional liquid-liquid extraction or the use of different SPE sorbents.
-
Chromatographic Separation: Improve the chromatographic separation to ensure that this compound elutes in a region with minimal co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank water sample that has been subjected to the same extraction and cleanup procedure as the unknown samples. This helps to compensate for the matrix effects.
-
Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound). The internal standard is added to the sample before extraction and will experience the same matrix effects as the native analyte, allowing for accurate quantification.
-
-
-
Question: My signal intensity for this compound is low. How can I improve the sensitivity of my LC-MS/MS method?
-
Answer: Low signal intensity can be due to several factors. Consider the following to improve sensitivity:
-
Increase Sample Volume: Pre-concentrating a larger volume of water during SPE will result in a higher concentration of this compound in the final extract.
-
Optimize MS Parameters: Ensure that the mass spectrometer parameters, such as collision energy and fragmentor voltage, are optimized for the specific precursor and product ions of this compound to achieve maximum signal intensity.
-
Enhance Ionization: Adjusting the mobile phase composition, such as the pH or the addition of a small amount of an organic modifier, can sometimes improve the ionization efficiency of the analyte in the mass spectrometer source.
-
Derivatization: For GC-MS analysis, derivatization of this compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve its volatility and thermal stability, leading to better chromatographic performance and sensitivity.
-
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of synthetic estrogens, including compounds structurally similar to this compound, in environmental water samples. This data can be used as a reference for method development and validation.
Table 1: Typical Recovery Rates of Synthetic Estrogens from Spiked Water Samples
| Analyte | Water Matrix | Spiking Level (ng/L) | Recovery (%) | Analytical Method | Reference |
| Diethylstilbestrol | Tap Water | 100 | 98.2 | SPE-LC-MS/MS | [6] |
| Dienestrol | River Water | 50 | 85.5 - 103.7 | SPE-LC-MS/MS | [6] |
| Hexestrol | Lake Water | 200 | 72 - 122 | SPE-LC-MS/MS | [6] |
| 17α-ethinylestradiol | Surface Water | 10 - 320 | 84 - 116 | SPE-LC-MS/MS | [7][8] |
| 17β-estradiol | Surface Water | 62.5 - 2000 | 71 - 124 | SPE-LC-MS/MS | [8][9] |
| Estrone | River Water | 500 | 71 - 124 | SPE-LC-MS/MS | [9] |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Estrogens in Water Samples
| Analyte | Water Matrix | LOD (ng/L) | LOQ (ng/L) | Analytical Method | Reference |
| Diethylstilbestrol | Environmental Water | 0.05 - 0.10 | - | SPE-LC-MS/MS | [6] |
| Dienestrol | Environmental Water | 0.05 - 0.10 | - | SPE-LC-MS/MS | [6] |
| Hexestrol | Environmental Water | 0.05 - 0.10 | - | SPE-LC-MS/MS | [6] |
| 17α-ethinylestradiol | Surface Water | 0.035 | - | SPE-LC-MS/MS | [10] |
| 17β-estradiol | Surface Water | 0.4 | - | SPE-LC-MS/MS | [10] |
| Estrone | Surface Water | 3.6 | - | SPE-LC-MS/MS | [10] |
| Various Estrogens | Environmental Water | 0.05 - 0.65 | 0.15 - 1.95 | UPLC-MS/MS | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of this compound residues in environmental water samples.
1. Solid-Phase Extraction (SPE) Protocol for Water Samples
This protocol is a general guideline and may need to be optimized for specific water matrices and analytical instrumentation.
-
Materials:
-
Oasis HLB SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Reagent Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Water sample (1 L), filtered through a 0.7 µm glass fiber filter
-
-
Procedure:
-
Sample Preparation: Adjust the pH of the 1 L filtered water sample to 3-4 with HCl.
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the SPE cartridge.
-
Pass 6 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the 1 L water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 6 mL of reagent water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes with 6 mL of a methanol/acetone (1:1, v/v) mixture. Collect the eluate in a clean glass tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis of synthetic estrogens. These will need to be optimized for this compound and the specific instrument used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer. For structurally similar compounds like diethylstilbestrol, typical transitions in negative mode are m/z 267 -> 237 and 267 -> 222.
-
Collision Energy and other MS parameters: Optimize these for each MRM transition to achieve the best signal intensity.
-
3. GC-MS Method with Derivatization
For GC-MS analysis, a derivatization step is typically required for non-volatile and polar compounds like this compound.
-
Derivatization Procedure:
-
After the SPE elution and concentration step, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dry residue.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the derivatized analyte.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
-
Visualizations
Diagram 1: General Workflow for this compound Analysis in Water Samples
Caption: Workflow for this compound quantification in water.
Diagram 2: Troubleshooting Logic for Low this compound Recovery in SPE
Caption: Troubleshooting low SPE recovery for this compound.
References
- 1. Time-dependent integrity during storage of natural surface water samples for the trace analysis of pharmaceutical products, feminizing hormones and pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability, preservation, and quantification of hormones and estrogenic and androgenic activities in surface water runoff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of estrogens in river water and effluents using solid-phase extraction and gas chromatography-negative chemical ionisation mass spectrometry of the pentafluorobenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence and environmental risk assessment of 4 estrogenic compounds in surface water in Belgium in the frame of the EU Watch List - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Strategies to minimize matrix effects in the analysis of Benzestrol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in the analysis of Benzestrol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting substances from the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[1][2]
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with this compound and interfere with its ionization.[2] Common sources include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression.[3]
-
Salts and Proteins: Can alter the physical properties of the ESI droplets and suppress the analyte signal.
-
Metabolites: Endogenous or drug-related metabolites can have similar properties to this compound and co-elute.
-
Exogenous substances: Anticoagulants, dosing vehicles, and other administered drugs can also contribute to matrix effects.[2]
Q3: How can I detect and quantify matrix effects in my this compound assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of this compound standard solution into the MS detector post-column while injecting a blank matrix extract.[2]
-
Post-Extraction Spike Method: This is a quantitative method to determine the magnitude of the matrix effect.[2] It compares the response of this compound spiked into a blank matrix extract after extraction with the response of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guide: Minimizing this compound Matrix Effects
This guide provides solutions to common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, column contamination, or inappropriate injection solvent. | - Dilute the sample extract or reduce the injection volume.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Low Analyte Recovery | Inefficient extraction, analyte degradation during sample preparation, or loss of analyte during solvent evaporation steps. | - Optimize the sample preparation method (e.g., change SPE sorbent, or LLE solvent).- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for losses.- Ensure pH and temperature conditions during sample preparation are appropriate to prevent degradation. |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects across different samples, inconsistent sample preparation, or instrument instability. | - Improve the sample cleanup procedure to remove more interfering compounds.- Employ matrix-matched calibration standards.- Use a SIL-IS to normalize the response.- Ensure precise and consistent execution of the sample preparation protocol. |
| Ion Suppression/Enhancement | Co-elution of matrix components with this compound. | - Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interferences.[3][4]- Modify Chromatographic Conditions: Adjust the LC gradient, change the column chemistry, or use a smaller particle size column (UHPLC) to improve separation from matrix components.[1]- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1] |
| Internal Standard (IS) Not Compensating | The IS experiences different matrix effects than this compound. | - Use a stable isotope-labeled internal standard (SIL-IS) for this compound, as it will have nearly identical physicochemical properties and chromatographic behavior.[1]- Ensure the IS and this compound co-elute. |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for this compound in Serum
This protocol is adapted from a method for estradiol (B170435) and estrone (B1671321) and is suitable for non-polar compounds like this compound.[5]
-
Sample Pre-treatment: To 250 µL of serum, add 100 µL of 25% isopropanol (B130326) in water. Add the internal standard solution. Vortex and equilibrate for 10 minutes.
-
Sample Loading: Load 350 µL of the pre-treated sample onto an ISOLUTE® SLE+ 400 µL plate and allow it to absorb for 5 minutes.
-
Analyte Extraction:
-
Apply 600 µL of dichloromethane (B109758) (DCM) and wait for 5 minutes.
-
Apply a second aliquot of 600 µL of DCM and allow it to elute under gravity.
-
Repeat with a third aliquot of 600 µL of DCM.
-
Apply positive pressure for 5-10 seconds to elute any remaining solvent.
-
-
Post Elution and Reconstitution: Dry the extract under a stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of mobile phase.
Protocol 2: Solid Phase Extraction (SPE) for this compound in Plasma
This is a general protocol that can be optimized for this compound.
-
Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the mixture onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for different sample preparation methods for compounds structurally similar to this compound. This data can serve as a baseline for method development for this compound analysis.
Table 1: Analyte Recovery for Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Estradiol | Serum | Supported Liquid Extraction (DCM) | ~100% | [5] |
| Estrone | Serum | Supported Liquid Extraction (DCM) | ~100% | [5] |
| Estradiol | Serum | Liquid-Liquid Extraction (Diethyl Ether) | 97.7% | [6][7] |
Table 2: Matrix Effect Comparison for Different Sample Preparation Techniques
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Testosterone | Serum | Protein Precipitation & Phospholipid Removal | < 15% (CV of Matrix Factor) | [8] |
| Various Drugs | Plasma | Protein Precipitation | High and Variable | [3] |
| Various Drugs | Plasma | SPE | Lower and more consistent | [4] |
Note: Matrix Effect (%) is often reported as the coefficient of variation (CV) of the matrix factor across multiple lots of matrix.
Visualizations
Experimental Workflow for Minimizing Matrix Effects
Caption: Workflow for developing a robust analytical method for this compound by minimizing matrix effects.
Troubleshooting Logic for Matrix Effects
Caption: A logical approach to troubleshooting and resolving matrix effect issues in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. myadlm.org [myadlm.org]
- 5. biotage.com [biotage.com]
- 6. New extraction method for radioimmunoassay of serum estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Benzestrol Solubility for Cell-Based In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Benzestrol in cell-based in vitro experiments. Given its hydrophobic nature, achieving and maintaining this compound in a soluble state within aqueous cell culture media is critical for accurate and reproducible results.
This compound Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. This compound is a synthetic nonsteroidal estrogen that is practically insoluble in water.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆O₂ | [1][2][3][4] |
| Molecular Weight | 298.42 g/mol | [1][2][3][4][5] |
| Appearance | White to Off-White Solid | [2][3] |
| Melting Point | 162-166°C | [2][3] |
| Lipophilicity (XLogP3) | 5.4 | [3] |
| Aqueous Solubility | Practically Insoluble | [1] |
| Organic Solvent Solubility | - Freely Soluble: Acetone, Ether, Ethanol (B145695), Methanol, dilute NaOH.[1]- Soluble: DMSO[6], Vegetable Oils.[1]- Slightly Soluble: Ethyl Acetate, Benzene, Chloroform.[1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in cell culture.
Q1: What is the best solvent to prepare a stock solution of this compound?
Answer: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for cell culture applications.[6][7] It is a highly polar, aprotic solvent capable of dissolving a wide array of organic chemicals, including hydrophobic compounds like this compound.[8] Ethanol is another viable option as this compound is freely soluble in it.[1] However, DMSO is often preferred for its ability to create highly concentrated stocks, which allows for minimal solvent introduction into the final culture medium.[8]
Q2: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs when the highly concentrated, solvent-dissolved compound is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is very low.[9] The sudden change in solvent polarity causes the compound to fall out of solution.
Here is a troubleshooting guide to prevent immediate precipitation:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its maximum aqueous solubility limit. | Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration under your specific experimental conditions.[9] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[9] | Perform a stepwise serial dilution .[10] For example, dilute the stock 1:10 in media, mix well, then dilute that intermediate solution to the final concentration. |
| Localized High Concentration | The stock solution is not dispersed quickly enough upon addition to the media. | Add the stock solution dropwise into the vortex of the gently stirring or vortexing media.[9][10] This ensures rapid and even dispersion. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions.[9][11] |
| High Stock Concentration | The initial stock solution is too concentrated, making successful dilution difficult. | Try preparing a lower concentration stock solution (e.g., 1 mM instead of 10 mM) in DMSO.[12] |
Q3: My this compound-containing media looks fine at first, but I see a precipitate after a few hours or days in the incubator. Why?
Answer: Delayed precipitation can occur due to changes in the media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated warming and cooling, or improper thawing of media, can cause less soluble components to precipitate.[10][11][13] | Aliquot media into single-use volumes to avoid repeated freeze-thaw cycles.[10] Ensure the incubator maintains a stable temperature. |
| Evaporation | In long-term cultures, evaporation of water from the media can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[9][11] | Ensure the incubator has proper humidification.[9] Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[9] | If possible, try a different basal media formulation. Note that serum proteins often help maintain solubility; issues can sometimes be more pronounced in serum-free media.[9][10] |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[9] | Monitor the pH of your culture medium, especially in dense or long-term cultures. Change the medium more frequently if needed. |
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Answer: Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxicity.[10] However, this tolerance is cell-line specific. It is crucial to empirically determine the maximum tolerable concentration for your specific cell line. Crucially, always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent itself.[10]
Q5: Are there alternatives to DMSO for improving this compound solubility in media?
Answer: Yes, if standard methods are insufficient, solubility enhancers can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their lipophilic central cavity, while their hydrophilic exterior improves aqueous solubility.[10][14][15][16] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[10][15]
-
Serum Proteins: If your experiment allows, using serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[10]
-
Co-Solvent Systems: In some cases, preparing the stock solution in a mixture of solvents (e.g., DMSO and Polyethylene Glycol (PEG)) can improve solubility upon dilution into the aqueous medium.[10][17]
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound powder to prepare a 10 mM stock solution in 100% sterile DMSO. (MW = 298.42 g/mol ; for 1 mL of 10 mM stock, use 2.98 mg).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[9] Store this stock at -20°C in small, single-use aliquots.
-
-
Create an Intermediate Dilution (Serial Dilution):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[9]
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock into the pre-warmed media. For example, create a 100 µM solution by diluting the stock 1:100. Add the stock solution slowly while gently vortexing the media.[9][10]
-
-
Prepare the Final Working Solution:
-
Further dilute the intermediate solution into pre-warmed media to achieve your final desired concentration (e.g., 1 µM, 100 nM, etc.).
-
Ensure the final concentration of DMSO is below the cytotoxic level for your cells (typically ≤ 0.5%).[10]
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Advanced Method Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This method creates a this compound-cyclodextrin inclusion complex to significantly enhance aqueous solubility.[15]
-
Prepare a Molar Excess Solution of HP-β-CD: Prepare a solution of HP-β-CD in your basal cell culture medium at a concentration that is in molar excess (e.g., 5-10 fold) to your target this compound concentration.
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (e.g., 100 mM).
-
Form the Complex:
-
Slowly add the concentrated this compound stock solution to the stirring HP-β-CD solution.
-
Stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
-
Sterilization and Use:
-
Sterilize the final this compound-cyclodextrin complex solution by filtering it through a 0.22 µm syringe filter.
-
This solution can now be added directly to your cell culture, but remember to include a vehicle control containing the same concentration of HP-β-CD.
-
Visual Guides and Workflows
This compound's Estrogenic Signaling Pathway
Caption: Mechanism of action for this compound as an estrogen receptor agonist.
Workflow for Preparing this compound Working Solution
References
- 1. This compound [drugfuture.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C20H26O2 | CID 6827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. japer.in [japer.in]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. ijmsdr.org [ijmsdr.org]
Troubleshooting the stability of Benzestrol in long-term stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Benzestrol in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in a stock solution?
A1: The stability of this compound, like other synthetic estrogens, is primarily influenced by several factors:
-
Solvent Choice: The type of solvent used to dissolve this compound is critical.
-
Storage Temperature: Temperature significantly impacts the rate of chemical degradation.[1]
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pH of the Solution: this compound may be susceptible to degradation in acidic or basic conditions.
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Exposure to Light: Like many phenolic compounds, this compound may be sensitive to light, particularly UV radiation, which can cause photodegradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For long-term storage, aprotic and anhydrous organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of non-polar compounds like this compound.[2] Ethanol (B145695) is another suitable option. It is advisable to prepare a high-concentration primary stock solution in one of these organic solvents.
Q3: How should I store my this compound stock solutions to ensure long-term stability?
A3: To maximize the shelf-life of your this compound stock solutions, they should be stored under the following conditions:
-
Temperature: For long-term storage (months to years), store stock solutions at -20°C or -80°C.[1][2] For short-term storage (days to weeks), 4°C is acceptable.
-
Light Protection: Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes.[2]
Q4: I am observing a decrease in the biological activity of my this compound in my experiments over time. Could this be a stability issue?
A4: Yes, a decline in biological activity is a strong indicator that your this compound solution may be degrading. The concentration of the active compound can decrease over time, leading to inconsistent experimental results.[1] It is crucial to use freshly prepared working solutions from a properly stored and quantified stock solution for your experiments.
Q5: Are there any visible signs of this compound degradation in a stock solution?
A5: Visible signs of degradation can include a change in the color of the solution or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, relying solely on visual inspection is not sufficient. Periodic analytical verification of the concentration and purity of your stock solution is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The concentration of this compound may exceed its solubility at the storage temperature, or the solvent may have absorbed water, reducing solubility. | Gently warm the solution and vortex or sonicate to redissolve the compound. If the precipitate persists, prepare a fresh stock solution at a lower concentration. Store stock solutions in a desiccator to minimize water absorption. |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the stock solution due to improper storage, or multiple freeze-thaw cycles affecting its stability. | Prepare fresh working solutions from a stock solution that has been stored at -20°C or -80°C and has undergone minimal freeze-thaw cycles. It is advisable to aliquot the stock solution into single-use vials. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | This is often indicative of degradation products. | Review the storage conditions and handling procedures of your stock solution. Run a fresh, newly prepared standard to confirm the identity of the peaks. Ensure the purity of the solvents and other reagents used. |
| Loss of biological activity in cell culture experiments. | Degradation of this compound in the culture medium. The stability of estrogens in cell culture media can be limited. | Consider preparing fresh working solutions daily from a properly stored stock solution for your experiments. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Expected Stability for Estrogen Stock Solutions
| Solvent | Storage Temperature | Expected Stability (General Guideline) |
| DMSO | -20°C | Months |
| DMSO | -80°C | Up to 6 months or longer[2] |
| Ethanol | -20°C | Months |
| Ethanol | -80°C | Up to 6 months or longer |
| Aqueous Solutions | 4°C | Not recommended for long-term storage (prepare fresh) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile, amber-colored glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Aliquot the stock solution into single-use amber vials.
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Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol that should be optimized for your specific instrument and this compound standard.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used for estrogens.
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Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a fresh calibration curve of this compound standards of known concentrations.
-
Thaw an aliquot of your long-term stored this compound stock solution.
-
Dilute the stock solution to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram. The concentration of this compound can be determined by comparing the peak area to the calibration curve. The presence of new peaks may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for addressing inconsistent experimental results with this compound.
References
Technical Support Center: Benzestrol Dosage Optimization for In Vivo Estrogenic Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzestrol to achieve desired estrogenic effects in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range for this compound to elicit estrogenic effects in rodent models?
A1: Due to the discontinuation of this compound for many applications, recent dose-response data is limited. Historically, effective doses in ovariectomized rodent models have ranged from 0.1 to 10 mg/kg body weight, administered subcutaneously. However, the optimal dose is highly dependent on the specific animal model, strain, age, and the endpoint being measured. It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is a nonsteroidal synthetic estrogen. For subcutaneous or oral administration, it is typically dissolved in a vehicle such as corn oil or sesame oil. Ensure the compound is fully dissolved before administration. It is recommended to prepare fresh solutions for each experiment to avoid degradation.
Q3: What are the most common endpoints to measure the estrogenic effects of this compound in vivo?
A3: The most common and reliable endpoints for assessing estrogenic activity in vivo include:
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Uterine Wet Weight: An increase in uterine weight in ovariectomized animals is a classic indicator of estrogenic stimulation.
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Vaginal Cornification (Vaginal Cytology): Estrogens induce characteristic changes in the vaginal epithelium, leading to a predominance of cornified epithelial cells.
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Serum Hormone Levels: Measurement of hormones such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) can indicate estrogenic feedback on the hypothalamic-pituitary-gonadal axis.
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Gene Expression Analysis: Quantification of estrogen-responsive genes (e.g., GREB1, PGR) in target tissues like the uterus or mammary gland.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable estrogenic effect (e.g., no increase in uterine weight). | 1. Insufficient Dose: The administered dose of this compound may be too low. 2. Improper Administration: Incorrect injection technique or gavage procedure. 3. Degraded Compound: The this compound stock may have degraded. 4. Animal Model Insensitivity: The chosen animal strain may be less sensitive to estrogens. | 1. Conduct a Dose-Response Study: Test a wider range of doses (e.g., 0.01 to 100 mg/kg) to identify the effective range. 2. Verify Administration Technique: Ensure proper subcutaneous injection or oral gavage technique is being used. 3. Use a Fresh Batch of Compound: Prepare fresh solutions from a new or properly stored stock of this compound. 4. Consult Literature for Appropriate Models: Review literature for rodent strains known to be sensitive to estrogenic compounds. |
| High variability in response between animals. | 1. Inconsistent Dosing: Inaccurate dose administration across animals. 2. Animal Health Status: Underlying health issues can affect physiological responses. 3. Environmental Factors: Stress from housing or handling can impact endocrine function. | 1. Ensure Accurate Dosing: Use precise weighing and dilution techniques. Administer doses based on individual animal body weight. 2. Monitor Animal Health: Acclimate animals properly before the study and monitor for any signs of illness. 3. Standardize Environmental Conditions: Maintain consistent light-dark cycles, temperature, and minimize handling stress. |
| Unexpected toxicity or adverse effects. | 1. Dose is too high: The administered dose may be in the toxic range. 2. Vehicle-related toxicity: The vehicle used for dissolution may be causing adverse effects. | 1. Reduce the Dose: Start with a lower dose and titrate up to the desired effect. 2. Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the vehicle itself. |
Experimental Protocols
Protocol 1: Uterotrophic Assay in Ovariectomized Rodents
This protocol outlines the procedure for assessing the estrogenic activity of this compound by measuring the increase in uterine weight in ovariectomized rodents.
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Animal Model: Use sexually immature or adult ovariectomized rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). Allow for a post-ovariectomy recovery period of at least 7 days to allow endogenous hormones to clear.
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Dose Preparation:
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Prepare a stock solution of this compound in a suitable vehicle (e.g., sesame oil).
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Perform serial dilutions to create the desired dose concentrations.
-
-
Administration:
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Divide animals into groups (e.g., vehicle control, positive control (e.g., 17β-estradiol), and multiple this compound dose groups).
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Administer the assigned treatment daily for 3-7 consecutive days via subcutaneous injection or oral gavage.
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Necropsy and Tissue Collection:
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On the day after the final dose, euthanize the animals.
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Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
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Record the wet weight of the uterus.
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Data Analysis:
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Calculate the mean uterine weight for each treatment group.
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Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uterine weights of the this compound-treated groups to the vehicle control group.
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Protocol 2: Vaginal Cornification Assay
This protocol describes how to assess the estrogenic effects of this compound by examining changes in vaginal cytology.
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Animal Model and Dosing: Follow the same animal model and dosing procedure as described in Protocol 1.
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Vaginal Smear Collection:
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Each day, prior to dosing, gently flush the vagina with a small amount of saline using a fine-tipped pipette.
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Place the collected fluid onto a clean microscope slide.
-
-
Staining and Microscopic Examination:
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Allow the smear to air dry.
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Stain the cells using a standard staining method (e.g., Giemsa or Papanicolaou stain).
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Examine the slide under a microscope to determine the predominant cell type (leukocytes, nucleated epithelial cells, or cornified epithelial cells).
-
-
Data Analysis:
-
Score the degree of cornification for each animal daily. An increase in the proportion of cornified cells indicates an estrogenic effect.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in an Ovariectomized Rat Uterotrophic Assay
| Treatment Group | Dose (mg/kg/day) | Mean Uterine Wet Weight (mg) ± SEM | Fold Change vs. Vehicle |
| Vehicle Control (Corn Oil) | 0 | 25.3 ± 2.1 | 1.0 |
| 17β-estradiol (Positive Control) | 0.01 | 152.8 ± 10.5 | 6.0 |
| This compound | 0.1 | 45.7 ± 4.3 | 1.8 |
| This compound | 1.0 | 128.9 ± 9.7 | 5.1 |
| This compound | 10.0 | 160.2 ± 12.1 | 6.3 |
Visualizations
Caption: Simplified signaling pathway of this compound inducing estrogenic effects.
Caption: General experimental workflow for in vivo estrogenic assays.
Caption: Troubleshooting logic for lack of in vivo estrogenic effects.
Controlling stereochemical variability during the synthesis of Benzestrol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzestrol, with a specific focus on controlling stereochemical variability.
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Diastereoselectivity in Matteson Homologation | Suboptimal Catalyst Performance: The chiral catalyst may be deactivated or of insufficient purity. | Ensure the catalyst is handled under strictly inert conditions (e.g., using a glovebox or Schlenk line). Use freshly prepared or properly stored catalyst. Consider re-purifying the catalyst if necessary. | Improved diastereomeric ratio (d.r.) in the α-chloro boronic ester product. |
| Incorrect Reaction Temperature: Diastereoselectivity is often highly temperature-dependent. | Optimize the reaction temperature. Lowering the temperature (e.g., to -78 °C) often enhances selectivity by favoring the transition state with the lowest activation energy.[1] | Increased formation of the desired diastereomer. | |
| Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. | Screen a variety of anhydrous, non-protic solvents (e.g., THF, toluene, dichloromethane) to find the optimal medium for the reaction. | Improved diastereoselectivity. | |
| Low or No Reaction Conversion | Inactive Reagents: Starting materials, reagents, or catalysts may have degraded due to improper storage or handling. | Use freshly purified starting materials and recently opened, anhydrous solvents. Verify the activity of reagents like n-butyllithium via titration.[2] | The reaction proceeds to completion as monitored by TLC or LC-MS. |
| Presence of Inhibitors: Trace impurities in the starting materials or solvents can poison the catalyst. | Purify all starting materials and solvents prior to use. For example, boronic esters can be purified by chromatography or crystallization. | Successful reaction with the expected conversion rate. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR of an aliquot). Extend the reaction time if necessary. | Complete consumption of the starting material and formation of the product. | |
| Difficulty in Purifying Intermediates | "Oiling Out" During Crystallization: The product separates as an oil instead of a solid. | Use a lower-boiling point solvent for recrystallization. Add a seed crystal of the desired product to induce crystallization.[3] | Formation of a crystalline solid that can be easily isolated. |
| Poor Separation During Column Chromatography: Diastereomers or other impurities are co-eluting. | Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first. A less polar or more polar eluent system may be required. Ensure the column is packed correctly to prevent channeling.[3] | Clean separation of the desired product from impurities and other stereoisomers. | |
| Product Degradation on Silica (B1680970) Gel: The product is sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina (B75360) for chromatography. | Isolation of the pure product without degradation. | |
| Inconsistent Stereochemical Outcome in Iterative Synthesis | Error Propagation: Small errors in stereocontrol in early steps are amplified in subsequent iterations. | Ensure high diastereoselectivity (>95:5 d.r.) at each Matteson homologation step. Purify the intermediate at each stage to remove the minor diastereomer. | Synthesis of the final product with high stereochemical purity. |
| Epimerization: Basic or acidic conditions during work-up or purification can cause epimerization at stereogenic centers. | Maintain neutral pH during aqueous work-up procedures. Use buffered solutions if necessary. Avoid prolonged exposure to acidic or basic conditions. | Preservation of the desired stereochemistry throughout the synthesis. |
Frequently Asked Questions (FAQs)
Q1: Why is controlling the stereochemistry of this compound so critical?
A1: this compound has three contiguous stereocenters, resulting in eight possible stereoisomers (four pairs of enantiomers).[4] Research has shown that these isomers have vastly different biological activities. Only one specific isomer, (2R,3S,4S)-Benzestrol (RSS-Benzestrol), exhibits a very high binding affinity for the estrogen receptor α (ERα), which is responsible for its potent estrogenic effects.[4][5] The other seven isomers have significantly lower affinity, ranging from 60 to 600 times less.[4][5] Therefore, to develop a potent and selective therapeutic agent, it is crucial to synthesize the single, highly active RSS isomer.
Q2: What is the current state-of-the-art method for the stereoselective synthesis of this compound?
A2: The most advanced and effective method is the iterative catalyst-controlled diastereoselective Matteson homologation.[6] This strategy allows for the construction of the three contiguous stereocenters with high control over the configuration of each one. By choosing the appropriate enantiomer of the chiral catalyst at each homologation step, any of the eight stereoisomers of this compound can be selectively synthesized.[6]
Q3: My synthesis has produced a mixture of diastereomers. What are the best methods for their separation and analysis?
A3: For the analysis of diastereomeric ratios, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio by integrating signals that are unique to each diastereomer. For preparative separation, flash column chromatography can be effective if the diastereomers have sufficiently different polarities. If chromatography is challenging, older methods relied on laborious fractional crystallization of the racemic diastereomers.[4]
Q4: How can I confirm the absolute stereochemistry of my final this compound isomer?
A4: The absolute stereochemistry of a specific isomer can be unequivocally determined by single-crystal X-ray crystallography.[5] If a suitable crystal cannot be obtained, spectroscopic methods like circular dichroism (CD) can provide information about the absolute configuration. Additionally, comparison of analytical data (e.g., chiral HPLC retention times, NMR spectra) with data from a known, authenticated standard is a common method of confirmation.
Q5: Are there alternatives to the iterative Matteson homologation for controlling stereochemistry?
A5: While the iterative Matteson homologation is the most selective method for this compound, other general strategies for stereocontrol in organic synthesis exist. These include the use of chiral auxiliaries, substrate-controlled reactions, and other forms of asymmetric catalysis.[7] However, for constructing the three contiguous and distinct stereocenters of this compound, the iterative, catalyst-controlled approach has proven to be the most versatile and efficient.[6]
Data Presentation
Table 1: Relative Binding Affinities (RBA) of this compound Stereoisomers for Estrogen Receptor α (ERα)
The binding affinity of each isomer is expressed relative to estradiol, which is assigned an RBA of 100.[4]
| Stereoisomer | Shorthand | Relative Binding Affinity (RBA) |
| (2R,3S,4S)-Benzestrol | RSS | ~130%[8] |
| (2S,3R,4R)-Benzestrol | SRR | ~2% |
| (2R,3R,4S)-Benzestrol | RRS | ~1.5% |
| (2S,3S,4R)-Benzestrol | SSR | ~0.2% |
| (2R,3S,4R)-Benzestrol | RSR | ~0.2% |
| (2S,3R,4S)-Benzestrol | SRS | ~1.3% |
| (2R,3R,4R)-Benzestrol | RRR | ~0.2% |
| (2S,3S,4S)-Benzestrol | SSS | ~2.2% |
Data is synthesized from multiple sources indicating the high affinity of the RSS isomer and significantly lower affinities for others.[4][5][8][9]
Experimental Protocols
Representative Protocol for Iterative Catalyst-Controlled Diastereoselective Matteson Homologation for the Synthesis of a this compound Backbone
This protocol is a representative example and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Step 1: First Matteson Homologation
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the starting boronic ester (1.0 eq.) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add dichloromethane (B109758) (2.0 eq.) followed by the dropwise addition of n-butyllithium (1.1 eq., 2.5 M in hexanes) over 10 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Catalyst Addition: Add a solution of the chiral isothiourea-boronate catalyst (e.g., Li-6a, 0.1 eq.) in anhydrous THF.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time can vary from 2 to 12 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting α-chloro boronic ester by flash column chromatography on silica gel.
Step 2: Elaboration to the Next Boronic Ester
-
Grignard Reaction: To a solution of the purified α-chloro boronic ester (1.0 eq.) in anhydrous THF at -78 °C, add the appropriate Grignard reagent (e.g., ethylmagnesium bromide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Perform an aqueous work-up as described in Step 1. Purify the resulting secondary boronic ester by flash chromatography.
Step 3: Iteration
-
Repeat Step 1 and Step 2 for the subsequent two stereocenters, choosing the appropriate enantiomer of the chiral catalyst in each homologation step to achieve the desired final stereochemistry of the this compound backbone.
Step 4: Final Arylation
-
The final step involves a Suzuki-Miyaura cross-coupling reaction of the fully elaborated boronic ester with an appropriate aryl halide (e.g., 4-methoxyphenyl (B3050149) bromide) to install the second p-hydroxyphenyl group (after deprotection), yielding the final this compound molecule.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of this compound Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of Benzestrol's low solubility in aqueous solutions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzestrol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with this compound's low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a hydrophobic compound with very limited solubility in water and aqueous buffers such as phosphate-buffered saline (PBS). While specific quantitative data is scarce, it is considered practically insoluble in aqueous media.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in organic solvents.[1] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[2]
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. Why does this happen?
A3: This phenomenon, often called "crashing out," occurs when the concentration of the organic co-solvent is rapidly reduced upon dilution in the aqueous medium. The aqueous environment cannot maintain the solubility of the hydrophobic this compound, leading to its precipitation.
Q4: What are the primary methods to enhance the aqueous solubility of this compound for in vitro experiments?
A4: The main strategies for improving the aqueous solubility of this compound include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve the compound before diluting it into the aqueous medium.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin to form an inclusion complex with a hydrophilic exterior.
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix to enhance its dissolution rate.
-
Nanoparticle Formulation: Incorporating this compound into nanoparticles to improve its solubility and stability in aqueous solutions.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent synthetic nonsteroidal estrogen that exerts its effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[3][4] This binding initiates a cascade of molecular events, leading to the modulation of gene expression and various physiological responses characteristic of estrogens.[5]
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Dilution from an Organic Stock Solution
Symptoms:
-
The solution becomes cloudy or hazy immediately after adding the this compound stock solution to the aqueous medium.
-
Visible particles or crystals form and may settle at the bottom of the container.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly to a large volume of aqueous medium causes a rapid shift in the solvent environment, leading to precipitation. | 1. Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to the aqueous medium while vigorously vortexing or stirring. 2. Stepwise Dilution: Perform a serial dilution of the stock solution in the pre-warmed (37°C) aqueous medium. |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit, even with a co-solvent. | 1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Perform a Solubility Test: Empirically determine the maximum soluble concentration of this compound in your specific medium and co-solvent percentage. |
| Low Temperature of Aqueous Medium | The solubility of many compounds, including this compound, decreases at lower temperatures. | Use Pre-Warmed Medium: Always use aqueous medium that has been pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
| High Concentration of Organic Solvent in Stock | A very high concentration of the organic solvent in the final solution can be toxic to cells and may not prevent precipitation upon significant dilution. | Optimize Stock Concentration: Prepare a stock solution at a concentration that allows for the desired final concentration of this compound while keeping the final organic solvent concentration at a non-toxic level (typically ≤ 0.5% for DMSO in cell culture). |
Issue: this compound Precipitates Over Time in the Incubator
Symptoms:
-
The initially clear solution containing this compound becomes cloudy or forms a precipitate after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial dilution may create a temporary supersaturated solution that is not stable over time, leading to delayed precipitation. | 1. Employ Solubility Enhancement Techniques: For long-term experiments, consider more robust solubilization methods like cyclodextrin complexation or nanoparticle formulation to create a stable solution. 2. Refresh the Medium: If possible, replace the medium with freshly prepared this compound solution at regular intervals. |
| pH Shift in Culture Medium | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound. | Monitor and Control pH: Regularly monitor the pH of your cell culture. If significant changes are observed, consider using a more strongly buffered medium or changing the medium more frequently. |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes. | Use Serum-Free or Low-Protein Medium (if applicable): If serum proteins are suspected to be involved, test the solubility in a serum-free or low-protein medium. However, be aware that serum proteins can sometimes aid in solubilization. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Very Low / Practically Insoluble | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low / Practically Insoluble | Assumed to be similar to water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] A common solvent for preparing high-concentration stock solutions. |
| Ethanol (B145695) | Data not available | Generally, a good solvent for many organic compounds. |
| Polyethylene Glycol 400 (PEG 400) | Data not available | Often used as a co-solvent to improve the aqueous solubility of hydrophobic drugs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need 2.98 mg of this compound (Molecular Weight: 298.42 g/mol ).
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO for a 10 mM solution).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C or sonicate for 5-10 minutes.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility with Cyclodextrin Complexation (Kneading Method)
This protocol describes the preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex using the kneading method.[6][7]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol-water solution (1:1 v/v)
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD powder in the mortar.
-
Add a small amount of the ethanol-water solution to the HP-β-CD and knead to form a homogeneous paste.
-
Gradually add the this compound powder to the paste while continuing to knead.
-
Continue kneading for 30-60 minutes, adding small amounts of the ethanol-water solution if necessary to maintain a paste-like consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or in a desiccator.
-
Grind the dried complex into a fine powder. This powder can then be dissolved in an aqueous medium.
Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a this compound solid dispersion with Polyvinylpyrrolidone (PVP) K30 using the solvent evaporation method.[8][9]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol (or another suitable volatile organic solvent)
-
Beaker
-
Magnetic stirrer and stir bar
-
Rotary evaporator or a vacuum oven
Procedure:
-
Determine the desired weight ratio of this compound to PVP K30 (e.g., 1:5, 1:10).
-
Weigh the appropriate amounts of this compound and PVP K30.
-
Dissolve both the this compound and PVP K30 in a sufficient volume of ethanol in a beaker with magnetic stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.
-
Continue the evaporation process until a solid film or mass is formed and all the solvent has been removed.
-
Scrape the solid dispersion from the beaker and grind it into a fine powder.
-
Store the powdered solid dispersion in a desiccator.
Protocol 4: Formulation of this compound-Loaded Nanoparticles (Emulsion Evaporation Method)
This protocol provides a general procedure for preparing this compound-loaded nanoparticles using the emulsion evaporation method with a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA).[10][11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to serve as the aqueous phase.
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Continue homogenization or sonication for a few minutes to obtain fine droplets.
-
Transfer the emulsion to a magnetic stirrer and stir at a moderate speed to allow the organic solvent (DCM) to evaporate.
-
After the solvent has evaporated, the nanoparticles will be formed and suspended in the aqueous solution.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them to obtain a dry powder.
Mandatory Visualizations
Caption: Estrogen Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Overcoming this compound's Low Aqueous Solubility.
References
- 1. CAS 85-95-0: this compound | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. oatext.com [oatext.com]
- 7. oatext.com [oatext.com]
- 8. Solid Dispersions Incorporated into PVP Films for the Controlled Release of Trans-Resveratrol: Development, Physicochemical and In Vitro Characterizations and In Vivo Cutaneous Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of phytosterol-loaded nanoparticles with sodium caseinate/dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of phytosterol-loaded nanoparticles with sodium caseinate/dextran conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Estrogenic Effects of Benzestrol and Diethylstilbestrol (DES)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic effects of two potent synthetic nonsteroidal estrogens, Benzestrol and Diethylstilbestrol (DES). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This compound and Diethylstilbestrol (DES) are structurally related nonsteroidal estrogens that exhibit potent estrogenic activity by binding to and activating estrogen receptors (ERs). While both compounds have been used historically for medical purposes, their use has been largely discontinued (B1498344) due to adverse effects. This guide delves into a comparative analysis of their estrogenic potency, receptor binding affinity, and the signaling pathways they modulate. A key finding is that the stereochemistry of this compound isomers dramatically influences their biological activity, with the RSS isomer of this compound demonstrating a particularly high binding affinity and potency, comparable to that of DES.
Quantitative Comparison of Estrogenic Effects
The following tables summarize the quantitative data on the estrogenic effects of this compound and DES, drawing from various in vitro and in vivo studies.
Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (B170435) (E2=100) | Ki (nM) | Reference |
| This compound (RSS isomer) | >100 (similar to DES) | 0.129 | [1][2] |
| This compound (other isomers) | 0.2 - 2.6 | - | [1][2] |
| Diethylstilbestrol (DES) | 158 ± 25 | - | [1] |
| Estradiol (E2) | 100 | 0.2 | [1] |
Table 2: In Vitro Estrogenic Potency (EC50 values)
| Assay | This compound (RSS isomer) (nM) | Diethylstilbestrol (DES) (nM) | Estradiol (E2) (nM) | Reference |
| MCF-7 Cell Proliferation | 0.0096 | Not directly compared in the same study | 0.0032 | [1] |
| ERE-Luciferase Reporter Gene Activation | 0.0038 | Not directly compared in the same study | 0.015 | [1] |
Table 3: In Vivo Estrogenic Potency (Uterotrophic Assay)
| Compound | Effective Dose | Species | Reference |
| This compound | 0.8 to 1.0 µg (to induce estrus) | Rat (castrated) | [3] |
| Diethylstilbestrol (DES) | ~0.076 mg/kg/day (strong positive response) | Rat |
Note: Direct comparative in vivo studies for this compound and DES in a uterotrophic assay are limited in recent literature. The data for this compound is from older studies, while DES is a well-characterized positive control in this assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-Estradiol).
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a supernatant containing the cytosolic fraction with estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or DES).
-
Separation of Bound and Unbound Ligand: The reaction mixture is incubated to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using a method such as hydroxylapatite (HAP) or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Before the assay, cells are cultured in a medium free of phenol (B47542) red and supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density.
-
Compound Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound (this compound or DES). A positive control (Estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.
-
Data Analysis: A dose-response curve is generated by plotting the cell number or absorbance against the logarithm of the compound concentration. The EC50 value (the concentration that produces 50% of the maximal proliferative response) is calculated.
In Vivo Uterotrophic Bioassay in Rodents
Objective: To evaluate the in vivo estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature female rats or mice, or adult ovariectomized females are used. Ovariectomy is performed to eliminate endogenous estrogen production.
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with a known estrogen like DES) are included.
-
Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet uterine weight). The uteri may also be blotted to obtain the blotted uterine weight.
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
Signaling Pathways and Mechanisms of Action
This compound and DES exert their estrogenic effects primarily through the activation of estrogen receptors, which function as ligand-activated transcription factors. The binding of these compounds to ERα and ERβ initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical or genomic pathway involves the binding of the estrogen-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.
Caption: Genomic estrogen signaling pathway initiated by this compound or DES.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by a subpopulation of estrogen receptors located at the plasma membrane. Activation of these membrane-associated ERs leads to the rapid activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which can in turn influence cellular processes and gene expression.
Caption: Non-genomic estrogen signaling pathway of this compound or DES.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a general workflow for the comparative analysis of estrogenic compounds like this compound and DES.
References
Benzestrol vs. Estradiol: A Comparative Analysis of Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogen receptor binding affinity of the synthetic estrogen Benzestrol and the natural estrogen Estradiol (B170435). The information presented is supported by experimental data to aid in research and drug development efforts.
Quantitative Comparison of Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its biological activity. For estrogenic compounds, this is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) through competitive binding assays. A lower IC50 or Ki value indicates a higher binding affinity.
Relative Binding Affinity (RBA) is another common metric, where the affinity of a test compound is expressed as a percentage of the affinity of a reference compound, typically Estradiol.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) [Estradiol = 100] | Notes |
| Estradiol | ERα | 100 | Natural endogenous ligand, used as the benchmark for comparison. |
| This compound (RSS isomer) | ERα | ~130[1][2] | This specific stereoisomer exhibits the highest affinity among all this compound isomers.[1] |
| Other this compound Isomers | ERα | 0.2 - 1.7[1] | The other seven stereoisomers of this compound have significantly lower binding affinities, ranging from 60 to 600-fold less than the RSS isomer.[1] |
Experimental Protocols
The determination of estrogen receptor binding affinity is primarily conducted using competitive radioligand binding assays. Below is a detailed methodology for a typical assay.
Estrogen Receptor Competitive Binding Assay Protocol
This protocol is designed to determine the relative binding affinities of test compounds for the estrogen receptor in comparison to 17β-estradiol.[3]
1. Preparation of Uterine Cytosol:
-
Uteri are sourced from female rats that have been ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels.[3]
-
The uterine tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3]
-
The homogenate is first centrifuged at a low speed (e.g., 2,500 x g) to remove the nuclear fraction and cellular debris.[3]
-
The resulting supernatant is then subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes) to isolate the cytosolic fraction, which contains the estrogen receptors.[4]
-
The total protein concentration in the cytosol is quantified using a standard protein assay method.[4]
2. Competitive Binding Assay:
-
A constant, saturating concentration of a radiolabeled form of estradiol (e.g., [3H]-17β-estradiol) is incubated with a prepared aliquot of the uterine cytosol.[4]
-
Concurrently, varying concentrations of the unlabeled test compound (e.g., this compound) or the reference compound (unlabeled Estradiol) are added to the incubation mixtures.[4]
-
The reaction mixtures are incubated for a sufficient duration at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
To separate the receptor-bound radioligand from the free, unbound radioligand, a dextran-coated charcoal (DCC) suspension is introduced. The charcoal effectively adsorbs the small, free radioligand molecules, while the larger receptor-ligand complexes remain in the supernatant.
-
Following a brief incubation with DCC, the mixture is centrifuged to pellet the charcoal.
-
The radioactivity present in the supernatant, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
3. Data Analysis:
-
The data is plotted as the percentage of bound radioligand against the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand from the receptor, is determined from the resulting sigmoidal curve.
-
The Relative Binding Affinity (RBA) of the test compound is calculated by dividing the IC50 of Estradiol by the IC50 of the test compound and multiplying by 100.
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway
Upon binding of an agonist like Estradiol or this compound, the estrogen receptor (ER) undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is the classical genomic pathway. Non-genomic pathways also exist where membrane-associated ERs can rapidly activate intracellular signaling cascades.
Caption: Generalized Estrogen Receptor Signaling Pathway.
Experimental Workflow of a Competitive Radioligand Binding Assay
The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound for the estrogen receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
A Comparative Analysis of the Biological Activities of Benzestrol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Benzestrol, a synthetic nonsteroidal estrogen, exhibits potent biological activity mediated through its interaction with estrogen receptors (ERs). As a chiral molecule with three stereocenters, this compound exists as eight distinct stereoisomers. Emerging research demonstrates that the stereochemical configuration of these isomers profoundly influences their biological activity, highlighting the critical role of stereochemistry in drug design and development. This guide provides a comparative study of the biological activities of this compound stereoisomers, supported by experimental data, to inform further research and drug discovery efforts.
Data Presentation: Comparative Biological Activities
The biological activities of the eight stereoisomers of this compound have been evaluated based on their binding affinity to Estrogen Receptor Alpha (ERα), their ability to stimulate the proliferation of ER-positive breast cancer cells (MCF-7), and their potency in activating estrogen-responsive gene expression. The quantitative data from these assessments are summarized in the tables below.
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity of this compound Stereoisomers
The binding affinity of each stereoisomer to ERα was determined using a competitive radiometric binding assay. The results are expressed as Relative Binding Affinity (RBA), where the binding of the natural estrogen, 17β-estradiol (E2), is set to 100%. A higher RBA value indicates a stronger binding affinity.
| Stereoisomer | Configuration | Relative Binding Affinity (RBA) for ERα (%)[1] |
| 1 | (2R,3S,4S)-RSS | 130 [1] |
| 2 | (2S,3R,4R)-SRR | Data not available |
| 3 | (2R,3S,4R)-RSR | 0.2[1] |
| 4 | (2S,3R,4S)-SRS | Data not available |
| 5 | (2R,3R,4S)-RRS | 2.2[1] |
| 6 | (2S,3S,4R)-SSR | 0.3[1] |
| 7 | (2R,3R,4R)-RRR | 0.2[1] |
| 8 | (2S,3S,4S)-SSS | Data not available |
| Estradiol (B170435) (E2) | - | 100 |
| Diethylstilbestrol (DES) | - | ~245-400[2] |
Note: Data for all eight isomers were not consistently available in the reviewed literature. The RSS isomer is highlighted as the most potent.
Table 2: Proliferative Activity of this compound Stereoisomers in MCF-7 Breast Cancer Cells
The estrogenic activity of the stereoisomers was assessed by their ability to promote the proliferation of ER-positive MCF-7 human breast cancer cells. The potency is represented by the half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency.
| Stereoisomer | Configuration | MCF-7 Cell Proliferation (EC50, nM)[1] |
| 1 | (2R,3S,4S)-RSS | 0.0096 [1] |
| 2 | (2S,3R,4R)-SRR | >1000 |
| 3 | (2R,3S,4R)-RSR | >1000 |
| 4 | (2S,3R,4S)-SRS | >1000 |
| 5 | (2R,3R,4S)-RRS | 160 |
| 6 | (2S,3S,4R)-SSR | >1000 |
| 7 | (2R,3R,4R)-RRR | >1000 |
| 8 | (2S,3S,4S)-SSS | >1000 |
| Estradiol (E2) | - | 0.0032[1] |
Table 3: Transcriptional Activation by this compound Stereoisomers
The ability of the stereoisomers to activate gene transcription via the estrogen receptor was measured using a luciferase reporter gene assay with an estrogen response element (3xERE). The potency is indicated by the EC50 value.
| Stereoisomer | Configuration | 3xERE-Luciferase Reporter Gene Activation (EC50, nM)[1] |
| 1 | (2R,3S,4S)-RSS | 0.0038 [1] |
| 2 | (2S,3R,4R)-SRR | >1000 |
| 3 | (2R,3S,4R)-RSR | >1000 |
| 4 | (2S,3R,4S)-SRS | >1000 |
| 5 | (2R,3R,4S)-RRS | 120 |
| 6 | (2S,3S,4R)-SSR | >1000 |
| 7 | (2R,3R,4R)-RRR | >1000 |
| 8 | (2S,3S,4S)-SSS | >1000 |
| Estradiol (E2) | - | 0.015[1] |
Key Findings: The data clearly demonstrate that the (2R,3S,4S)-RSS stereoisomer of this compound is the most biologically active, exhibiting the highest binding affinity for ERα and the greatest potency in both cell proliferation and gene transcription assays.[1] Its activity is comparable to, and in some cases exceeds, that of the endogenous estrogen, estradiol. All other tested isomers show dramatically reduced activity, with RBA values 60 to 600-fold lower and cellular potencies reduced by several orders of magnitude.[1]
Estrogen Receptor Beta (ERβ) Binding Affinity
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent standard protocols and may be adapted based on specific experimental requirements.
Competitive Radiometric Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of test compounds for the estrogen receptor.
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα can be used as the receptor source. The tissue is homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged to obtain the cytosolic fraction containing the ER.[3]
-
Competitive Binding Reaction: A fixed concentration of a radiolabeled estrogen, typically [3H]-estradiol, is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound stereoisomers).[3]
-
Incubation: The reaction mixtures are incubated at a low temperature (e.g., 4°C) for a sufficient period (e.g., 16-18 hours) to reach binding equilibrium.[3]
-
Separation of Bound and Free Ligand: Unbound radioligand is separated from the receptor-bound radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.[3]
-
Quantification: The radioactivity in the supernatant, which represents the receptor-bound [3H]-estradiol, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogenic activity of compounds by quantifying their effect on the proliferation of the ER-positive MCF-7 breast cancer cell line.
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous estrogens.[4][5]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to attach overnight.[4]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the this compound stereoisomers or control compounds (e.g., estradiol as a positive control, and a vehicle control).
-
Incubation: The cells are incubated for a period of 5-6 days to allow for cell proliferation.[1][4]
-
Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels, or by direct cell counting.[1]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is calculated from the dose-response curves.
Luciferase Reporter Gene Assay
This assay is used to assess the ability of a compound to activate gene transcription through the estrogen receptor.
-
Cell Line: A cell line (e.g., MCF-7 or HEK293) is used that has been stably or transiently transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene driven by a promoter with multiple estrogen response elements (EREs).[6]
-
Cell Seeding and Treatment: The cells are seeded in multi-well plates and then treated with various concentrations of the this compound stereoisomers or control compounds.
-
Incubation: The cells are incubated for a period, typically 24 hours, to allow for receptor activation and luciferase gene expression.[1]
-
Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme. A luciferase assay reagent containing the substrate luciferin (B1168401) is added to the cell lysate.[7][8]
-
Luminescence Measurement: The light produced by the luciferase-catalyzed reaction is measured using a luminometer.
-
Data Analysis: The transcriptional activity is expressed as the fold-induction of luciferase activity compared to the vehicle control. The EC50 value is determined from the dose-response curve.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen receptors, which is the primary mechanism of action for this compound and other estrogenic compounds. Upon binding to an agonist like a this compound stereoisomer, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA to regulate the transcription of target genes.
Experimental Workflow: Competitive Radiometric ER Binding Assay
The workflow for determining the relative binding affinity of this compound stereoisomers to the estrogen receptor is depicted below.
Logical Relationship: Stereoisomer Activity Comparison
This diagram illustrates the logical flow of comparing the biological activities of the this compound stereoisomers, leading to the identification of the most potent isomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. med.emory.edu [med.emory.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Method Validation for Benzestrol Analysis Using Spike-Recovery Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical method validation for the quantitative determination of Benzestrol, a synthetic nonsteroidal estrogen. Given the limited availability of direct method validation data for this compound in publicly accessible literature, this document leverages validation parameters from closely related synthetic estrogens, Hexestrol and Dienestrol, to present a robust comparison of commonly employed analytical techniques. The principles and experimental data presented here serve as a strong proxy for establishing and validating analytical methods for this compound in various matrices.
The primary focus of this guide is the application of spike-recovery experiments to assess the accuracy and matrix effects of different analytical methods. We will compare a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a Gas Chromatography-Mass Spectrometry (GC-MS) method, and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the quantitative data from spike-recovery experiments and other validation parameters for methods analogous to this compound analysis.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV with Magnetic SPE | GC-MS | LC-MS/MS |
| Analytes | Hexestrol | Hexestrol, Dienestrol | Hexestrol, Dienestrol |
| Matrix | Aqueous Samples | Bovine Urine | Tap Water |
| Recovery (%) | 89.9 - 102.5[1] | Data not specified | > 98.2[1] |
| Precision (RSD) | < 2.5% (intraday)[1] | Data not specified | < 4.78%[1] |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/L[1] | Hexestrol: 0.84 µg/L, Dienestrol: 0.15 µg/L[2] | 0.05 - 0.10 ng/L[1] |
| Linearity Range | Data not specified | Assessed up to 5 µg/L[2] | 0.10 ng/L - 1.0 mg/L[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for related synthetic estrogens and can be adapted for this compound analysis.
Spike-Recovery Protocol for HPLC-UV Analysis
This protocol is based on a magnetic solid-phase extraction (SPE) method for Hexestrol.
a. Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Obtain blank matrix samples (e.g., pharmaceutical formulation excipients dissolved in an appropriate solvent, or a placebo matrix).
-
Spike the blank matrix with the this compound stock solution at three different concentration levels (low, medium, and high) within the expected analytical range.
-
Prepare a set of unspiked matrix samples to serve as controls.
b. Sample Extraction (Magnetic SPE):
-
Condition the magnetic sorbent according to the manufacturer's instructions.
-
Add the spiked and unspiked samples to the conditioned sorbent and vortex for a specified time to allow for adsorption of the analyte.
-
Use a magnetic field to separate the sorbent from the sample solution.
-
Wash the sorbent with a suitable solvent to remove interfering substances.
-
Elute this compound from the sorbent using an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
c. HPLC-UV Analysis:
-
Inject the reconstituted samples into an HPLC system equipped with a UV detector.
-
Use a suitable C18 column and an isocratic or gradient mobile phase (e.g., acetonitrile (B52724) and water) for separation.
-
Monitor the absorbance at the wavelength of maximum absorption for this compound.
-
Quantify the this compound concentration in the spiked and unspiked samples using a calibration curve prepared from analytical standards.
d. Calculation of Spike Recovery: Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100
Spike-Recovery Protocol for GC-MS Analysis
This protocol is adapted from a method for the analysis of synthetic estrogens in bovine urine.
a. Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike blank urine samples with the this compound stock solution at a target concentration (e.g., 2.0 µg/L).[2]
-
Prepare unspiked urine samples as controls.
b. Sample Preparation (Immunoaffinity Chromatography and Derivatization):
-
Centrifuge the urine samples to remove particulate matter.
-
Pass the supernatant through an immunoaffinity chromatography column specific for synthetic estrogens.
-
Wash the column to remove non-specific compounds.
-
Elute the bound estrogens with an appropriate solvent.
-
Evaporate the eluate and perform a derivatization step (e.g., silylation) to increase the volatility and thermal stability of this compound for GC analysis.
c. GC-MS Analysis:
-
Inject the derivatized samples into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve chromatographic separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
-
Quantify the analyte based on a calibration curve prepared from derivatized standards.
d. Calculation of Spike Recovery: Recovery (%) = (Concentration found in spiked sample / Spiked concentration) x 100
Spike-Recovery Protocol for LC-MS/MS Analysis
This protocol is based on a highly sensitive method for the analysis of synthetic estrogens in water.
a. Preparation of Spiked Samples:
-
Prepare a series of spiking solutions of this compound in methanol (B129727).
-
Spike blank matrix samples (e.g., tap water or a simulated pharmaceutical effluent) with the this compound solutions to achieve a range of concentrations covering the expected low levels of the analyte.
-
Prepare unspiked matrix samples as controls.
b. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol and water.
-
Load the spiked and unspiked samples onto the SPE cartridges.
-
Wash the cartridges with a weak solvent to remove interferences.
-
Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent and reconstitute in the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Perform chromatographic separation using a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification, monitoring the transition of the precursor ion of this compound to one or more product ions.
d. Calculation of Spike Recovery: Recovery (%) = (Measured concentration in spiked sample / Spiked concentration) x 100
Mandatory Visualization
The following diagram illustrates the general workflow of a spike-recovery experiment for method validation.
Caption: Workflow of a spike-recovery experiment.
References
A Comparative Guide to Benzestrol: In Vitro Efficacy vs. In Vivo Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Benzestrol, a synthetic nonsteroidal estrogen. By presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to offer an objective resource for researchers and professionals in the field of drug development and endocrine research.
Executive Summary
This compound is a potent estrogen receptor agonist, with its biological activity primarily attributed to the RSS-stereoisomer. In vitro studies demonstrate that RSS-Benzestrol exhibits a high binding affinity to the estrogen receptor alpha (ERα) and potently stimulates the proliferation of estrogen-responsive breast cancer cells (MCF-7) and activates estrogenic gene expression at nanomolar concentrations. While quantitative in vivo data on uterine growth is limited, historical studies in rats indicate its high potency in inducing estrus at microgram-level doses, suggesting a strong estrogenic effect in a physiological context. Toxicological data indicates a lack of genotoxicity in vitro. This guide will delve into the specifics of these findings to provide a clear comparison between the in vitro and in vivo profiles of this compound.
Data Presentation
Table 1: In Vitro Activity of RSS-Benzestrol
| Parameter | Value | Cell Line/System | Reference |
| Receptor Binding | |||
| ERα Binding Affinity (Kᵢ) | 0.129 nM | Radiometric competitive assay | [1] |
| Relative Binding Affinity (RBA) for ERα | 130% (compared to Estradiol) | Competitive binding assay | [2] |
| Cellular Assays | |||
| MCF-7 Cell Proliferation (EC₅₀) | 0.0096 nM | MCF-7 human breast cancer cells | [1] |
| Estrogenic Gene Activation (EC₅₀) | 0.0038 nM | 3xERE-Luc reporter gene assay | [1] |
| Gene Expression | |||
| Upregulated Genes | GREB1, TFF1/pS2 | MCF-7 cells | [1] |
| Toxicology | |||
| Genotoxicity | No genotoxic effects observed at doses up to 10 µM | In vitro assays | [3] |
Table 2: In Vivo Effects of this compound in Rats
| Endpoint | Effective Dose | Animal Model | Reference |
| Estrus Induction | 0.8 - 1.0 µg (subcutaneous injection) | Castrated female rats | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed in generating the above data is crucial for accurate interpretation and comparison.
In Vitro Methodologies
Estrogen Receptor (ERα) Competitive Binding Assay:
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to the natural ligand, 17β-estradiol.
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to separate the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated using methods like hydroxylapatite (HAP) adsorption. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of bound [³H]-E₂ against the log concentration of the competitor. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂) is determined. The Relative Binding Affinity (RBA) is calculated as (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100.[1]
MCF-7 Cell Proliferation Assay:
This assay assesses the effect of a compound on the proliferation of estrogen receptor-positive human breast cancer cells.
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics. For the experiment, cells are often switched to a medium without phenol (B47542) red (a weak estrogen) and with charcoal-stripped serum to reduce background estrogenic effects.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of this compound or a vehicle control.
-
Assessment of Proliferation: After a set incubation period (e.g., 6 days), cell proliferation is measured using various methods such as:
-
DNA quantification: Using fluorescent dyes that bind to DNA.
-
Metabolic assays: Such as the MTT or MTS assay, which measure mitochondrial activity.
-
Direct cell counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: A dose-response curve is generated by plotting the measure of cell proliferation against the log concentration of this compound. The EC₅₀ value (the concentration that produces 50% of the maximal proliferative response) is then calculated.[1]
In Vivo Methodology
Rat Uterotrophic Assay:
This bioassay is a standard in vivo test to assess the estrogenic activity of a substance by measuring the increase in uterine weight in female rodents.
-
Animal Model: Immature, ovariectomized female rats are typically used. The immaturity or ovariectomy ensures low endogenous estrogen levels, maximizing the sensitivity of the uterus to external estrogenic compounds.
-
Dosing: this compound is administered daily for a period of three to seven consecutive days. The route of administration can be oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with 17α-ethinylestradiol) are included.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are carefully excised and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the this compound-treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. A dose-response relationship can be established by testing multiple dose levels.[4]
Mandatory Visualization
Caption: this compound's mechanism of action via the estrogen receptor signaling pathway.
Caption: Workflow for comparing in vitro and in vivo experimental results of this compound.
Discussion
The collected data reveals a strong correlation between the in vitro and in vivo estrogenic activity of this compound. The high binding affinity of the RSS-stereoisomer for ERα observed in vitro translates to a potent biological response in cellular assays, with EC₅₀ values in the low nanomolar range for both cell proliferation and gene activation.[1] This high in vitro potency is consistent with the in vivo findings where microgram doses were sufficient to induce a physiological estrogenic response (estrus) in rats.[4]
The activation of known estrogen-responsive genes, such as GREB1 and TFF1/pS2, in vitro provides a mechanistic link between receptor binding and the observed cellular and physiological effects.[1] These genes are well-established markers of estrogen receptor activation and are involved in the regulation of cell growth and differentiation.
While the current in vivo data is more qualitative, it strongly supports the potent estrogenic nature of this compound observed in vitro. To establish a more precise in vitro-in vivo correlation (IVIVC), further in vivo studies generating quantitative dose-response data for the uterotrophic effect of RSS-Benzestrol are warranted. This would allow for a direct comparison of in vitro EC₅₀ values with in vivo ED₅₀ values.
From a toxicological perspective, the lack of in vitro genotoxicity is a positive finding.[3] However, a comprehensive safety profile would require further in vitro cytotoxicity studies in non-cancerous cell lines and in vivo acute and chronic toxicity studies to determine parameters such as LD₅₀.
References
Cross-validation of Benzestrol's biological activity using orthogonal techniques.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Benzestrol against the endogenous estrogen 17β-Estradiol and another potent synthetic estrogen, Diethylstilbestrol (DES). Through a cross-validation approach using orthogonal in vitro and in vivo techniques, this document details the methodologies and presents supporting experimental data to offer a comprehensive understanding of this compound's estrogenic profile.
This compound is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group.[1] It has been recognized for its high potency, with studies indicating a strong affinity for estrogen receptors.[1] To rigorously assess its biological activity, a multi-faceted approach employing distinct experimental assays is crucial. This guide outlines the results and protocols for four key orthogonal techniques: a competitive estrogen receptor (ER) binding assay, an MCF-7 cell proliferation (E-SCREEN) assay, an estrogen-responsive element (ERE) luciferase reporter gene assay, and the in vivo rodent uterotrophic assay.
Comparative Biological Activity of Estrogenic Compounds
The following table summarizes the quantitative biological activity of the most potent stereoisomer of this compound (RSS-Benzestrol) in comparison to 17β-Estradiol and Diethylstilbestrol across three fundamental in vitro assays. This data is essential for understanding the relative potency and efficacy of these compounds at different stages of the estrogen receptor signaling cascade.
| Compound | ERα Binding Affinity (Ki, nM) | MCF-7 Cell Proliferation (EC50, nM) | ERE Luciferase Reporter Gene Activation (EC50, nM) |
| RSS-Benzestrol | 0.129 | 0.0096 | 0.0038 |
| 17β-Estradiol | 0.2 | 0.0032 | 0.015 |
| Diethylstilbestrol (DES) | Data not available in a directly comparable format in the cited study. | Data not available in a directly comparable format in the cited study. | Data not available in a directly comparable format in the cited study. |
Experimental Cross-Validation Workflow
A robust method for validating the biological activity of a compound like this compound involves a tiered approach, starting with molecular interactions and progressing to cellular and finally to whole-organism responses. This workflow ensures that the observed activity is consistent across different biological levels of complexity.
Workflow for the cross-validation of this compound's estrogenic activity.
Estrogen Receptor Signaling Pathway
This compound, like other estrogens, exerts its effects primarily through the estrogen receptor signaling pathway. Upon entering a target cell, the estrogenic compound binds to the estrogen receptor (ER) in the cytoplasm or nucleus. This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating gene transcription and subsequent physiological responses.
Simplified diagram of the estrogen receptor signaling pathway.
Detailed Experimental Protocols
Competitive Estrogen Receptor (ERα) Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation (source of ERα)
-
[³H]-17β-Estradiol (radioligand)
-
Test compounds (this compound, DES, 17β-Estradiol)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled 17β-Estradiol).
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-Estradiol, and varying concentrations of the test or reference compounds.
-
Include tubes for total binding (only radioligand and cytosol) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each tube to separate bound from free radioligand.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP-bound receptor-ligand complexes.
-
Wash the pellets with assay buffer to remove unbound radioligand.
-
Add scintillation fluid to the pellets and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration and determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) is calculated as: (IC50 of 17β-Estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Experimental medium (phenol red-free DMEM with charcoal-stripped FBS to remove estrogenic compounds)
-
Test compounds
-
96-well plates
-
Cell staining solution (e.g., Sulforhodamine B)
Procedure:
-
Culture MCF-7 cells in standard culture medium.
-
Seed the cells in 96-well plates and allow them to attach for 24 hours.
-
Replace the seeding medium with experimental medium and incubate for another 24 hours to hormone-deprive the cells.
-
Prepare serial dilutions of the test compounds in the experimental medium.
-
Treat the cells with the different concentrations of the test compounds. Include a positive control (17β-Estradiol) and a vehicle control.
-
Incubate the plates for 6-7 days, allowing for cell proliferation.
-
Fix the cells with a suitable fixative (e.g., trichloroacetic acid).
-
Stain the cellular protein with Sulforhodamine B.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.
-
Plot the absorbance against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value (concentration that produces 50% of the maximal proliferative response).
Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate gene transcription through the estrogen receptor.
Materials:
-
A suitable cell line (e.g., HEK293T or T47D)
-
An expression plasmid for human ERα
-
A reporter plasmid containing multiple copies of the ERE upstream of a luciferase gene
-
A transfection reagent
-
Cell culture and experimental media
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the ERα expression plasmid and the ERE-luciferase reporter plasmid.
-
Plate the transfected cells in 96-well plates and allow them to recover.
-
Replace the culture medium with experimental medium containing serial dilutions of the test compounds.
-
Include a positive control (17β-Estradiol) and a vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity (e.g., to total protein content).
-
Generate dose-response curves and calculate the EC50 values for transcriptional activation.
Rodent Uterotrophic Assay
This in vivo assay measures the estrogen-induced increase in uterine weight in immature or ovariectomized female rats.[3]
Materials:
-
Immature female rats (e.g., 21 days old)
-
Test compounds
-
Vehicle (e.g., corn oil)
-
Dosing equipment (e.g., gavage needles)
-
Analytical balance
Procedure:
-
Acclimate the immature female rats for a few days.
-
Randomly assign the animals to different treatment groups (vehicle control, positive control, and test compound groups).
-
Prepare the dosing solutions of the test compounds in the vehicle.
-
Administer the test compounds or vehicle to the rats daily for three consecutive days (e.g., by oral gavage or subcutaneous injection).
-
On the fourth day, euthanize the animals and carefully dissect the uteri.
-
Remove any adhering fat and connective tissue, and blot the uteri to remove excess fluid.
-
Record the wet weight of each uterus.
-
A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to compare the potency of different compounds.[4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urosphere.com [urosphere.com]
- 4. Sensitivity of the immature rat uterotrophic assay to mixtures of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
How does Benzestrol compare to other nonsteroidal estrogens like dienestrol and hexestrol?
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three synthetic nonsteroidal estrogens: Benzestrol, Dienestrol, and Hexestrol (B1673224). These compounds, belonging to the stilbestrol group, have been of interest for their potent estrogenic activities. This document summarizes their performance based on available experimental data, focusing on receptor binding affinity, estrogenic potency, and known metabolic pathways.
Overview and Chemical Structures
This compound, Dienestrol, and Hexestrol are structurally related to diethylstilbestrol (B1670540) (DES) and exert their biological effects primarily through interaction with estrogen receptors (ERs). While they share a common pharmacophore, subtle differences in their chemical structures influence their receptor affinity and biological activity.
-
This compound: Technically not a stilbestrol derivative due to an elongated central carbon chain, it is a very close analog.[1]
-
Dienestrol: A close analog of diethylstilbestrol.[2]
-
Hexestrol: A hydrogenated derivative of diethylstilbestrol.[3]
Comparative Performance Data
The estrogenic activity of these compounds is a function of their binding affinity to estrogen receptors (ERα and ERβ) and their subsequent ability to modulate gene expression.
Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) for estrogen receptors is a key indicator of estrogenic potency. The following table summarizes the available data for this compound, Dienestrol, and Hexestrol, with estradiol (B170435) (E2) as the reference compound (RBA = 100%).
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) vs. Estradiol (%) | Inhibition Constant (Ki) / EC50 (nM) |
| This compound | ERα | ~130%[1] | Data not uniformly available |
| ERβ | Data not uniformly available | ||
| Dienestrol | ERα | ~223%[4] | EC50: 0.05[5] |
| ERβ | ~404%[4] | EC50: 0.03[5] | |
| Hexestrol | ERα | ~302%[6] | Ki: 0.06[7] |
| ERβ | ~234%[6] | Ki: 0.06[7] |
Note: RBA values can vary between studies depending on the experimental setup. A study on the eight stereoisomers of this compound found that only the RSS isomer possesses very high binding affinity for ERα, with the other seven isomers having 60 to 600-fold lower affinity.[8]
In Vivo Estrogenic Potency
The uterotrophic assay in immature or ovariectomized female rats is a standard in vivo method to assess estrogenic activity. The assay measures the increase in uterine weight following administration of a test compound.
One study in castrated female rats demonstrated that this compound produced the same type of estrus at a lower dose (0.8 to 1.0 micrograms) compared to estrone (B1671321) (2.0 to 2.5 micrograms), indicating its high potency.[9] While direct comparative uterotrophic data for all three compounds under identical conditions is scarce in the reviewed literature, their high receptor binding affinities suggest potent in vivo estrogenic effects.
Pharmacokinetics and Metabolism
The pharmacokinetic profiles of these nonsteroidal estrogens influence their absorption, distribution, duration of action, and potential for side effects.
-
This compound: Specific pharmacokinetic data for this compound is limited. As a synthetic estrogen, it is expected to be absorbed into the bloodstream, distributed to tissues expressing estrogen receptors, primarily metabolized in the liver, and excreted via the kidneys.
-
Dienestrol: In rabbits, Dienestrol is metabolized to Dienestrol-β-D-glucuronide, which is then excreted in the urine.[10] It is also a known metabolite of diethylstilbestrol in primates and mice, where it can be converted to ω-hydroxy-dienestrol and excreted in a conjugated form.[10]
-
Hexestrol: In vivo and in vitro metabolism studies in Syrian hamsters and with rat liver microsomes have identified 3'-hydroxyhexestrol (B1218120) as a major metabolite.[4] Further metabolites found in hamster urine include 3'-methoxyhexestrol and 1-hydroxyhexestrol.[4] The formation of catechol estrogens may be linked to the carcinogenic potential of Hexestrol.[4]
Signaling Pathways
This compound, Dienestrol, and Hexestrol, as estrogen receptor agonists, initiate their effects by binding to ERα and ERβ. This binding triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the translocation of the estrogen-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to the physiological effects of estrogens.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, non-steroidal estrogens can also initiate rapid, non-genomic signaling from membrane-associated estrogen receptors. This can lead to the activation of various kinase cascades, such as the MAPK/ERK pathway, influencing cellular processes independently of direct gene transcription.
Experimental Protocols
Uterotrophic Assay
The uterotrophic assay is a robust in vivo test for determining estrogenic activity. The following is a generalized protocol based on OECD guidelines.
Key Steps:
-
Animal Model: Immature (e.g., 21-day-old) or adult ovariectomized female rats are used to ensure low endogenous estrogen levels.
-
Dosing: The test compound is administered daily for a minimum of three consecutive days. A vehicle control group and a positive control (e.g., ethinyl estradiol) group are included.
-
Endpoint: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weights).
-
Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.
Side Effects and Toxicology
Nonsteroidal estrogens, including this compound, Dienestrol, and Hexestrol, have been associated with significant health risks, which led to the discontinuation of their widespread clinical use. A study in 1971 linked this compound to a rare vaginal cancer in the daughters of women who used the drug during pregnancy.[1] All three compounds are structurally related to DES, which is a known human carcinogen. Their use in research requires appropriate safety precautions.
Logical Relationship of Structures
The structural similarities and differences between these compounds are key to understanding their varying affinities for estrogen receptors.
Conclusion
This compound, Dienestrol, and Hexestrol are potent nonsteroidal estrogens with high binding affinities for both ERα and ERβ, in some cases exceeding that of estradiol. Their in vivo estrogenic activity is well-documented through uterotrophic assays. While they share a common mechanism of action through the estrogen receptor signaling pathway, their metabolic fates differ, which may have implications for their toxicological profiles. The historical association of this class of compounds with severe adverse effects, including carcinogenesis, underscores the importance of cautious handling and thorough investigation in any research or drug development context. Further comparative studies on their pharmacokinetics and long-term safety are necessary for a complete understanding of their biological profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carcinogenicity and metabolic activation of hexestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [medbox.iiab.me]
- 10. CAS 85-95-0: this compound | CymitQuimica [cymitquimica.com]
Relative potency of Benzestrol compared to other synthetic and natural estrogens.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of Benzestrol, a synthetic nonsteroidal estrogen, with other natural and synthetic estrogens. The information is supported by experimental data from various in vitro and in vivo assays, with detailed methodologies provided for key experiments.
Data Presentation: Relative Potency of Estrogens
The estrogenic potency of a compound is typically determined by its binding affinity to estrogen receptors (ERs) and its ability to elicit a biological response. The following tables summarize the relative binding affinity (RBA) of this compound and other estrogens to the estrogen receptor alpha (ERα), a key mediator of estrogenic effects. The RBA is expressed as a percentage relative to the binding of the natural estrogen, 17β-estradiol, which is set at 100%.
Table 1: Relative Binding Affinity of this compound and its Isomers to Estrogen Receptor α (ERα)
| Compound | Stereoisomer | Relative Binding Affinity (RBA) to ERα (%) |
| This compound | RSS | ~130 [1][2] |
| This compound | RSR | ~0.2 - 0.3 |
| This compound | SSR | ~0.2 - 0.3 |
| This compound | RRR | ~0.2 - 0.3 |
| Other isomers | - | Significantly lower affinity |
| 17β-Estradiol (E2) | - | 100 |
| Diethylstilbestrol (DES) | - | ~130 |
Note: The estrogenic activity of this compound is highly dependent on its stereochemistry. Only the RSS isomer of this compound exhibits high binding affinity for ERα, comparable to that of Diethylstilbestrol (DES) and slightly higher than 17β-estradiol. The other seven stereoisomers have significantly lower binding affinities, ranging from 60 to 600-fold less than the RSS isomer.
Table 2: Comparative Relative Binding Affinity of Various Natural and Synthetic Estrogens to Estrogen Receptor α (ERα)
| Compound | Class | Relative Binding Affinity (RBA) to ERα (%) |
| This compound (RSS isomer) | Synthetic Nonsteroidal | ~130 [1][2] |
| Diethylstilbestrol (DES) | Synthetic Nonsteroidal | 121 - 257 |
| Ethinylestradiol | Synthetic Steroidal | 114 - 190 |
| 17β-Estradiol (E2) | Natural Steroidal | 100 |
| Estrone (E1) | Natural Steroidal | 8 - 12 |
| Estriol (E3) | Natural Steroidal | 13 - 17 |
| Genistein | Phytoestrogen | 4 - 7.8 |
| Bisphenol A (BPA) | Xenoestrogen | 0.01 - 0.1 |
Note: RBA values can vary between studies depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound for the estrogen receptor.
Principle: The assay is based on the principle of competitive binding. A fixed concentration of radiolabeled estradiol (B170435) is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled estradiol that binds to the receptor is inversely proportional to the affinity and concentration of the test compound.
Materials:
-
Estrogen Receptor Source: Rat uterine cytosol is a common source of ERα.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: this compound, other estrogens, and vehicle controls.
-
Buffers and Reagents: Tris-EDTA-DTT-Glycerol (TEDG) buffer, hydroxylapatite (HAP) slurry, scintillation cocktail.
-
Equipment: Centrifuge, scintillation counter, glass test tubes.
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized rats.
-
The tissue is homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol) containing the ER is collected.
-
-
Competitive Binding Incubation:
-
Assay tubes are prepared with a constant amount of ER-containing cytosol and radiolabeled estradiol.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the tubes.
-
Tubes are incubated to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) slurry is added to each tube to bind the estrogen receptor-ligand complexes.
-
The HAP is pelleted by centrifugation, and the unbound ligand in the supernatant is removed.
-
-
Quantification:
-
The amount of radioactivity in the HAP pellet (representing the bound ligand) is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
-
The RBA is calculated using the formula: RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100
-
E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay
This in vitro assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).
Objective: To determine the proliferative effect of a test compound, which is a hallmark of estrogenic activity.
Principle: MCF-7 cells are estrogen-dependent for their proliferation. In a steroid-depleted medium, their growth is arrested. The addition of estrogenic compounds stimulates these cells to proliferate. The extent of proliferation is proportional to the estrogenic potency of the compound.
Materials:
-
Cell Line: MCF-7 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red, supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids).
-
Test Compounds: this compound, other estrogens, and vehicle controls.
-
Reagents for Cell Proliferation Measurement: Sulforhodamine B (SRB) dye.
-
Equipment: Cell culture incubator, 96-well plates, plate reader.
Procedure:
-
Cell Culture and Seeding:
-
MCF-7 cells are cultured in the specialized steroid-free medium.
-
A known number of cells are seeded into 96-well plates and allowed to attach.
-
-
Treatment:
-
The medium is replaced with fresh medium containing various concentrations of the test compound or controls (17β-estradiol as a positive control, and a vehicle-only negative control).
-
-
Incubation:
-
The plates are incubated for a period of 6 days to allow for cell proliferation.
-
-
Cell Proliferation Measurement (SRB Assay):
-
The cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
The unbound dye is washed away, and the bound dye is solubilized.
-
The absorbance of the solubilized dye is measured using a plate reader, which is proportional to the cell number.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting cell proliferation against the concentration of the test compound.
-
The proliferative effect (PE) of the test compound is calculated relative to the maximal effect of 17β-estradiol.
-
Rodent Uterotrophic Bioassay
This in vivo assay is a standard method for assessing the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Objective: To determine the in vivo estrogenic activity of a test compound.
Principle: The uterus is a target organ for estrogens, and its growth is stimulated by estrogenic compounds. An increase in uterine weight (uterotrophic response) in hormonally immature or ovariectomized animals is a reliable indicator of estrogenic activity.
Materials:
-
Animals: Immature or ovariectomized adult female rats or mice.
-
Test Compounds: this compound, other estrogens, and vehicle controls.
-
Equipment: Animal caging, gavage needles or injection supplies, analytical balance.
Procedure:
-
Animal Preparation and Acclimation:
-
Animals are acclimated to the laboratory conditions. Immature females are used at a specific age, while adult females are ovariectomized and allowed a post-operative recovery period for uterine regression.
-
-
Dosing:
-
The test compound is administered daily for three consecutive days via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).
-
-
Data Analysis:
-
The uterine weights of the treated groups are compared to the vehicle control group.
-
A statistically significant increase in uterine weight indicates a positive estrogenic response.
-
Mandatory Visualization
Estrogen Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogens.
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Workflow: Competitive ER Binding Assay
The following diagram outlines the workflow for a typical competitive estrogen receptor binding assay.
Caption: Workflow of a competitive estrogen receptor binding assay.
References
A comparative investigation of Benzestrol and naturally occurring estrogens.
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology of the synthetic estrogen Benzestrol and the naturally occurring estrogens: Estradiol, Estrone, and Estriol (B74026).
This guide provides a detailed comparison of the synthetic nonsteroidal estrogen, this compound, and the three primary naturally occurring human estrogens: Estradiol (E2), Estrone (E1), and Estriol (E3). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in endocrinology, pharmacology, and drug development. This document summarizes key performance metrics, including binding affinities to estrogen receptors, in vitro potencies in functional assays, and provides detailed experimental protocols for the cited assays.
Introduction
Estrogens are a class of steroid hormones that play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics.[1] The primary naturally occurring estrogens in humans are Estradiol, Estrone, and Estriol.[2] Synthetic estrogens, such as this compound, were developed for therapeutic purposes, including hormone replacement therapy and to prevent premature births.[3] this compound is a nonsteroidal estrogen of the stilbestrol group, and while its medical use has been discontinued (B1498344) due to safety concerns, it remains a subject of scientific interest for understanding estrogen receptor interactions and signaling.[3][4] This guide provides a direct comparison of the biological activities of this compound and its natural counterparts.
Data Presentation
The following tables summarize the quantitative data on the binding affinities and in vitro potencies of this compound and naturally occurring estrogens.
Table 1: Estrogen Receptor Binding Affinity
This table presents the binding affinities of this compound and naturally occurring estrogens to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are provided where available. A lower value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Relative Binding Affinity (RBA) % (Estradiol = 100%) |
| This compound (RSS isomer) | ERα | 0.129[5] | - | ~130%[4][6] |
| Estradiol (E2) | ERα | 0.21[7] | 3.2[7] | 100 |
| Estrone (E1) | ERα | - | - | 10-20 |
| Estriol (E3) | ERβ | - | - | 1 |
| Estradiol (E2) | ERβ | - | - | 100 |
| Estrone (E1) | ERβ | - | - | 2-5 |
| Estriol (E3) | ERβ | - | - | 18 |
Note: The data for this compound's most active stereoisomer (RSS) is presented. Other isomers of this compound exhibit significantly lower binding affinities.[5] RBA values for natural estrogens can vary between studies.
Table 2: In Vitro Potency and Efficacy
This table summarizes the in vitro potency and efficacy of this compound and naturally occurring estrogens in two key functional assays: proliferation of the estrogen-receptor-positive human breast cancer cell line MCF-7 and activation of an estrogen-responsive element (ERE) linked to a luciferase reporter gene. The half-maximal effective concentration (EC50) is a measure of the compound's potency.
| Compound | Assay | Cell Line | EC50 (nM) |
| This compound (RSS isomer) | MCF-7 Proliferation | MCF-7 | 0.0096[5] |
| Estradiol (E2) | MCF-7 Proliferation | MCF-7 | 0.0032[5] |
| Estrone (E1) | MCF-7 Proliferation | MCF-7 | ~1-10 |
| Estriol (E3) | MCF-7 Proliferation | MCF-7 | ~10-100 |
| This compound (RSS isomer) | ERE-Luciferase Reporter | - | 0.0038[5] |
| Estradiol (E2) | ERE-Luciferase Reporter | T47D-KBluc | ~0.01[8] |
| Estrone (E1) | ERE-Luciferase Reporter | - | - |
| Estriol (E3) | ERE-Luciferase Reporter | T47D-KBluc | ~10[9] |
Note: The potency of estrogens can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for binding.
Materials:
-
Estrogen Receptor (ER) source (e.g., rat uterine cytosol or recombinant human ERα/ERβ)
-
Radiolabeled Estradiol (e.g., [³H]-17β-estradiol)
-
Test compounds (this compound, Estradiol, Estrone, Estriol)
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and the reference compound (unlabeled estradiol).
-
In assay tubes, combine the ER preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compounds or reference compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of radioligand binding against the log concentration of the competitor.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (E-SCREEN Assay)
This assay measures the estrogenic activity of a compound by quantifying its ability to induce the proliferation of the estrogen-dependent MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS (to remove endogenous steroids)
-
Test compounds
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, MTS, or a luminescent cell viability assay)
-
Plate reader
Procedure:
-
Culture MCF-7 cells in regular growth medium.
-
Prior to the assay, switch the cells to a medium containing charcoal-dextran stripped FBS for a period to deprive them of estrogens.
-
Seed the cells into 96-well plates at an appropriate density.
-
After cell attachment, treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (estradiol).
-
Incubate the plates for a period of 6-7 days.
-
At the end of the incubation period, measure cell proliferation using a suitable assay. For an MTT assay, incubate the cells with MTT solution, then solubilize the formazan (B1609692) crystals and measure the absorbance.
-
Plot the cell proliferation (e.g., absorbance) against the log concentration of the test compound.
-
Determine the EC50 value, which is the concentration that produces 50% of the maximal proliferative response.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.
Materials:
-
A suitable host cell line (e.g., HEK293, T47D)
-
An expression vector for the estrogen receptor (ERα or ERβ)
-
A reporter plasmid containing multiple copies of an ERE upstream of a luciferase gene.
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Co-transfect the host cells with the ER expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, plate the cells in 96-well plates.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the activity of both luciferases using a luminometer and appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the EC50 value.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Classical genomic signaling pathway of estrogens.
Caption: Workflow for a competitive estrogen receptor binding assay.
Caption: Workflow for the MCF-7 cell proliferation (E-SCREEN) assay.
References
- 1. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 2. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound|CAS 85-95-0|High-Grade Reference Standard [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of proliferation of estrogen receptor-positive MCF-7 human breast cancer cells by flavonoids in the presence and absence of excess estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of Benzestrol with selective estrogen receptor modulators (SERMs).
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of estrogen receptor ligands, the synthetic nonsteroidal estrogen Benzestrol and the class of Selective Estrogen Receptor Modulators (SERMs) represent distinct approaches to harnessing the power of estrogen signaling. While both interact with estrogen receptors (ERs), their structural nuances lead to profoundly different biological outcomes, a critical consideration in drug development and therapeutic application. This guide provides a detailed structural and functional comparison of this compound with three prominent SERMs: Tamoxifen, Raloxifene (B1678788), and Clomiphene, supported by experimental data and methodologies.
Chemical Structures at a Glance
The fundamental difference between this compound and the compared SERMs lies in their core structures. This compound is a stilbestrol derivative, characterized by a flexible open-chain structure that mimics the steroid hormone estradiol (B170435). In contrast, Tamoxifen and Clomiphene are triphenylethylene (B188826) derivatives, while Raloxifene is a benzothiophene (B83047) derivative. These structural variations are the primary determinants of their unique interactions with estrogen receptors.
This compound: 4,4'-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol[1] Tamoxifen: (Z)-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-N,N-dimethylethanamine[2][3] Raloxifene: [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidyl)ethoxy]phenyl]methanone[4][5] Clomiphene: 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine[6][7]
Binding Affinity for Estrogen Receptors
The affinity of these compounds for the two main estrogen receptor subtypes, ERα and ERβ, is a key determinant of their potency and tissue-specific effects. The following table summarizes available quantitative data on their binding affinities, typically determined through competitive radioligand binding assays.
| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, %) vs. Estradiol |
| This compound (RSS isomer) | ERα | Not directly reported as Ki | ~130%[8] |
| Tamoxifen | ERα | ~2.5 - 5.0 | 2-4% |
| ERβ | Similar to ERα | Data varies | |
| Raloxifene | ERα | ~0.1 - 0.5 | 40-100% |
| ERβ | ~0.2 - 1.0 | 20-50% | |
| Clomiphene (mixture) | ERα | ~20 - 50 | ~0.5-1% |
| ERβ | Data varies | Data varies |
Note: Ki and RBA values can vary between studies depending on the experimental conditions. The data presented here is a representative range from multiple sources.
Tissue-Specific Activity: A Tale of Agonism and Antagonism
The defining characteristic of SERMs is their ability to act as either estrogen agonists or antagonists depending on the target tissue. This contrasts with this compound, which generally acts as a potent estrogen agonist across various tissues. This tissue selectivity is a direct consequence of the unique conformational changes each ligand induces in the estrogen receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins.
| Compound | Breast Tissue (e.g., MCF-7 cells) | Bone Tissue (e.g., Osteoblasts) | Uterine Tissue (e.g., Endometrial cells) |
| This compound | Agonist | Agonist | Agonist |
| Tamoxifen | Antagonist | Agonist | Partial Agonist |
| Raloxifene | Antagonist | Agonist | Antagonist |
| Clomiphene | Mixed Agonist/Antagonist | Agonist | Antagonist |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for the key experiments are provided below.
Competitive Radioligand Binding Assay for Estrogen Receptor Affinity
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to ERα or ERβ.
Materials:
-
Purified recombinant human ERα or ERβ
-
[³H]-Estradiol
-
Test compounds (this compound, Tamoxifen, Raloxifene, Clomiphene)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxylapatite slurry or glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of ER and [³H]-estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
Materials:
-
A suitable cell line expressing ERα and/or ERβ (e.g., MCF-7, HeLa, HEK293)
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase)
-
A transfection reagent
-
Test compounds
-
Cell lysis buffer and substrate for the reporter enzyme
Procedure:
-
Cells are transiently transfected with the ERE-reporter plasmid.
-
After transfection, cells are treated with various concentrations of the test compound. For antagonist activity assessment, cells are co-treated with a fixed concentration of estradiol and the test compound.
-
Following an incubation period, the cells are lysed.
-
The activity of the reporter enzyme is measured by adding the appropriate substrate and quantifying the resulting signal (e.g., luminescence or color change).
-
The EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic effect of a compound by measuring its impact on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
Test compounds
-
Cell proliferation detection reagent (e.g., MTS or WST-1) or a cell counting method
Procedure:
-
MCF-7 cells are seeded in 96-well plates in estrogen-depleted medium.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compound. For anti-estrogenic activity, cells are co-treated with estradiol and the test compound.
-
The cells are incubated for a period of 4-6 days.
-
Cell proliferation is quantified by adding a colorimetric reagent (e.g., MTS) and measuring the absorbance, or by direct cell counting.
-
The effect of the compound on cell proliferation is expressed as a percentage of the control (vehicle-treated) cells.
Visualizing the Pathways
To better understand the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Estrogen receptor signaling pathway.
Caption: Comparative experimental workflow.
Conclusion
The structural disparities between this compound and the selective estrogen receptor modulators Tamoxifen, Raloxifene, and Clomiphene give rise to their distinct pharmacological profiles. While this compound acts as a broad estrogen agonist, SERMs exhibit a nuanced tissue-dependent blend of agonist and antagonist activities. This comparative guide, through the presentation of quantitative data and detailed experimental protocols, aims to provide researchers and drug development professionals with a robust framework for understanding and further investigating these important classes of estrogen receptor ligands. The continued exploration of these structure-activity relationships will undoubtedly pave the way for the design of next-generation SERMs with enhanced tissue selectivity and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the In Vivo Estrogenic Potency of Benzestrol and Estrone in Castrated Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo estrogenic potency of the synthetic estrogen Benzestrol and the natural estrogen estrone. The data presented is derived from studies utilizing castrated rat models, a standard preclinical model for assessing estrogenic activity.
Quantitative Comparison of Estrogenic Potency
The following table summarizes the key parameters defining the estrogenic potency of this compound and estrone.
| Parameter | This compound | Estrone | Reference |
| In Vivo Potency (Uterotrophic Assay) | Approximately 2-2.5 times more potent than estrone. An equivalent estrous response in castrated rats was observed with 0.8-1.0 µg of this compound compared to 2.0-2.5 µg of estrone. | Baseline | [1] |
| Estrogen Receptor α (ERα) Binding Affinity (Ki) | 0.129 nM (for the RSS stereoisomer) | ~1.23 x 10⁻⁸ M (equivalent to 12.3 nM) | [2][3] |
| Relative Binding Affinity (RBA) to ERα (Estradiol = 100%) | ~130% | 0.86% | [1][3] |
Experimental Protocols
The data presented in this guide is primarily based on the uterotrophic bioassay, a standardized and widely accepted method for determining the estrogenic or anti-estrogenic properties of a substance.
Uterotrophic Bioassay in Castrated Female Rats
The uterotrophic assay in ovariectomized (castrated) adult female rats is a robust model that minimizes the influence of endogenous hormones.[4]
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley, Wistar).
-
Sex: Female.
-
Condition: Ovariectomized (castrated) to remove the primary source of endogenous estrogens. A post-surgery recovery period is allowed for uterine weight to regress to a basal level.[4]
2. Dosing:
-
Test Substances: this compound and estrone, dissolved in a suitable vehicle (e.g., corn oil, sesame oil).
-
Administration: Typically administered via subcutaneous injection or oral gavage for a period of 3 to 7 consecutive days.[5]
-
Dose Groups: A vehicle control group and multiple dose groups for each test substance are used to establish a dose-response relationship.
3. Endpoint Measurement:
-
Necropsy: Animals are euthanized approximately 24 hours after the final dose.
-
Uterine Weight: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The luminal fluid may be blotted to obtain a blotted uterine weight.
-
Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.[4] The dose required to produce a 50% maximal response (ED50) can be calculated to compare the potency of different compounds.
Signaling Pathways and Experimental Workflow
Estrogen Signaling Pathway
Estrogens, including this compound and estrone, exert their effects primarily through binding to estrogen receptors (ERα and ERβ). This interaction initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular responses.
Caption: Classical genomic estrogen signaling pathway.
Uterotrophic Assay Experimental Workflow
The following diagram illustrates the typical workflow of an in vivo uterotrophic assay in a castrated rat model.
Caption: Experimental workflow of the rat uterotrophic assay.
References
The Double-Edged Sword: A Comparative Analysis of Pro-oxidant vs. Antioxidant Potential of Benzestrol and Estradiol
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pro-oxidant and antioxidant capacities of the synthetic estrogen Benzestrol and the natural estrogen estradiol (B170435). This document synthesizes available experimental data to offer an objective comparison, complete with detailed methodologies for key experiments and visual representations of relevant biological pathways.
The roles of estrogens in cellular oxidative stress are complex and often contradictory. Both natural and synthetic estrogens can exhibit dual properties, acting as either antioxidants that protect cells from oxidative damage or as pro-oxidants that promote the formation of reactive oxygen species (ROS). This duality is influenced by a variety of factors including the specific compound, its concentration, the cellular environment, and metabolic pathways. Understanding these nuanced effects is critical for drug development and toxicological assessment.
At a Glance: this compound vs. Estradiol
While extensive research has been conducted on estradiol, data specifically detailing the pro-oxidant and antioxidant effects of this compound is limited. Consequently, this guide draws inferences for this compound from studies on structurally similar synthetic non-steroidal estrogens, such as diethylstilbestrol (B1670540) (DES) and hexestrol (B1673224).
| Feature | This compound (inferred from DES and Hexestrol) | Estradiol |
| Primary Role | Exhibits both pro-oxidant and antioxidant properties. | Exhibits both pro-oxidant and antioxidant properties, which are highly context-dependent. |
| Antioxidant Activity | Can inhibit iron-dependent lipid peroxidation.[1] | Can scavenge free radicals and protect against lipid peroxidation.[2][3] |
| Pro-oxidant Activity | Metabolism can lead to the formation of reactive intermediates that cause oxidative DNA damage.[4][5] | Can undergo metabolic activation to produce catechol estrogens, which can generate ROS through redox cycling.[6][7] High doses have been shown to increase markers of oxidative damage.[8] |
| Key Influencing Factors | Metabolic activation is a critical determinant of its pro-oxidant effects. | Concentration, cell type, and the presence of specific estrogen receptors influence its dual actions.[7] |
Pro-oxidant vs. Antioxidant Potential: A Detailed Comparison
Estradiol: The Natural Modulator
Estradiol (E2), the primary female sex hormone, has a well-documented but complex relationship with oxidative stress.
Antioxidant Properties:
-
Direct Radical Scavenging: The phenolic A-ring of the estradiol molecule allows it to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[2]
-
Inhibition of Lipid Peroxidation: Estradiol has been shown to protect cell membranes from lipid peroxidation, a key process in cellular injury.[2]
-
Upregulation of Antioxidant Enzymes: Estradiol can stimulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), enhancing the cell's intrinsic defense against oxidative stress.[9]
Pro-oxidant Properties:
-
Metabolic Activation: The metabolism of estradiol, primarily through hydroxylation, can lead to the formation of catechol estrogens (e.g., 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol). These metabolites can undergo redox cycling, a process that generates superoxide radicals and other ROS.[6][7]
-
Receptor-Mediated Effects: In certain contexts, estradiol can induce the production of ROS through pathways mediated by its receptors.[7]
-
High-Dose Effects: Studies have indicated that acute high doses of estradiol can lead to an increase in markers of oxidative damage, such as malondialdehyde (MDA), in tissues like the liver.[8]
This compound: The Synthetic Analogue (Inferred)
Direct experimental data on the oxidative effects of this compound is scarce. However, by examining its structural relatives, diethylstilbestrol (DES) and hexestrol, we can infer its likely properties. This compound, like DES and hexestrol, is a non-steroidal estrogen with a phenolic structure that suggests a potential for both antioxidant and pro-oxidant activities.
Inferred Antioxidant Properties:
-
Inhibition of Lipid Peroxidation: Synthetic estrogens like DES and hexestrol have demonstrated the ability to inhibit iron-induced lipid peroxidation in vitro.[1] Their effectiveness in this regard has been shown to be even greater than that of estradiol in some experimental systems.[1]
Inferred Pro-oxidant Properties:
-
Metabolic Generation of Reactive Intermediates: The metabolism of synthetic estrogens like DES is known to produce reactive intermediates that can covalently bind to DNA and other macromolecules, leading to oxidative damage.[4] Studies on DES have shown it can induce oxidative DNA damage, contributing to its carcinogenic effects.[5]
-
Induction of Oxidative Stress Markers: Exposure to hexestrol has been shown to induce oxidative stress in oocytes, leading to an increase in ROS levels and subsequent cellular damage.[10] Similarly, DES exposure has been linked to a decline in the antioxidant capacity of tissues.[11]
Experimental Protocols
The assessment of pro-oxidant and antioxidant activity involves a variety of established experimental assays. Below are detailed methodologies for some of the key experiments cited in the literature concerning estrogens and oxidative stress.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of this process.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubate the mixture at 95°C for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Total Antioxidant Capacity (TAC) Assay
This assay measures the overall antioxidant capacity of a sample, reflecting the cumulative action of all the antioxidants present.
-
Principle: Several methods exist, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay. In this assay, the ability of a sample to scavenge a stable radical cation (e.g., ABTS•+) is compared to that of Trolox, a water-soluble vitamin E analog.
-
Procedure (TEAC):
-
Generate the ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).
-
Add the sample (e.g., plasma, cell lysate) to the ABTS•+ solution.
-
The antioxidants in the sample will reduce the ABTS•+, causing a decolorization of the solution.
-
Measure the change in absorbance at a specific wavelength (e.g., 734 nm) over time.
-
Calculate the TAC of the sample by comparing its effect to a standard curve generated with Trolox.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Principle: The assay often relies on a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide. The presence of SOD in the sample will inhibit this reaction.
-
Procedure:
-
Prepare a reaction mixture containing a superoxide-generating system and a detector molecule (e.g., a tetrazolium salt that forms a colored formazan (B1609692) dye upon reduction by superoxide).
-
Add the sample containing SOD to the reaction mixture.
-
Incubate at a specific temperature for a set time.
-
Measure the absorbance of the colored product.
-
The SOD activity is inversely proportional to the amount of colored product formed and is typically expressed as units of activity per milligram of protein.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of these compounds with cellular pathways is crucial for a comprehensive understanding.
Caption: Metabolic pathway of estradiol leading to potential pro-oxidant effects.
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Conclusion
The available evidence indicates that both estradiol and, by inference, this compound possess a dual capacity to act as either antioxidants or pro-oxidants. For estradiol, this duality is intricately linked to its metabolism into catechol estrogens and is heavily dependent on the cellular context. While direct data on this compound is lacking, the pro-oxidant potential observed with structurally similar synthetic estrogens like DES and hexestrol, particularly concerning their metabolic activation to DNA-damaging species, warrants careful consideration.
For researchers and drug development professionals, these findings underscore the importance of a thorough evaluation of the metabolic fate and cellular effects of estrogenic compounds. A compound that demonstrates antioxidant properties in a simple in vitro assay may exhibit potent pro-oxidant and toxic effects in a complex biological system due to metabolic processes. Future research should aim to directly investigate the pro-oxidant and antioxidant potential of this compound across various experimental models to provide a more definitive understanding of its properties and to ensure its safe and effective therapeutic application.
References
- 1. Carcinogenic antioxidants. Diethylstilboestrol, hexoestrol and 17 alpha-ethynyloestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activities of estrogens against aqueous and lipophilic radicals; differences between phenol and catechol estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative metabolism of diethylstilbestrol by prostaglandin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylstilbestrol induces oxidative DNA damage, resulting in apoptosis of spermatogonial stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased oxidant profile and increased antioxidant capacity in naturally postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of estrogen receptors in pro-oxidative and anti-oxidative actions of estrogens: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of estradiol and of diethylstilbestrol: pro- or antioxidant potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hexestrol Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Diethylstilbestrol on the Structure and Function of the Spleen in Male Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Step-by-Step Guide to Benzestrol Disposal
For Immediate Release
Proper disposal of Benzestrol, a synthetic nonsteroidal estrogen, is paramount for laboratory safety and environmental protection.[1] As a hazardous chemical, this compound and materials contaminated with it require a dedicated waste management stream to prevent potential harm to human health and ecosystems.[2][3] Adherence to federal, state, and local regulations is not only a matter of best practice but a legal necessity, with significant penalties for non-compliance.[4][5]
This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to recognize its classification as a hazardous substance.[3] Laboratories are required to manage their waste in a way that protects both human health and the environment.[6]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.
-
Skin Protection: Chemical-resistant gloves and a lab coat.
-
Respiratory Protection: A full-face respirator should be used if there is a risk of dust formation or if work is conducted outside a ventilated enclosure, such as a chemical fume hood.
Quantitative Data for Hazardous Waste Accumulation
Proper storage of hazardous waste is time-sensitive and volume-limited. The following table summarizes key quantitative limits for Satellite Accumulation Areas (SAAs), which are designated locations at or near the point of waste generation.[5][7][8]
| Parameter | Limit | Regulation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | 40 CFR § 262.15 |
| Maximum Volume for Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | 40 CFR § 262.15 |
| Maximum Accumulation Time (Partially Filled Container) | Up to 12 months | 40 CFR Part 262, Subpart K |
| Time to Remove Full Container from SAA | Within 3 calendar days | - |
| pH for Aqueous Solutions Discharged to Sanitary Sewer | Between 5.5 and 9.0 | Local Regulations May Vary |
Note: These are general federal guidelines. State and local regulations may be more stringent. Always consult your institution's Environmental Health and Safety (EH&S) department for specific requirements.
Step-by-Step Disposal Protocol for this compound
The primary and mandated method for disposing of this compound is through a licensed hazardous waste disposal company.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][5]
Waste Segregation and Collection
-
Designate a Waste Stream: this compound and any materials contaminated with it (e.g., gloves, pipette tips, weighing paper) must be designated as hazardous chemical waste.
-
Solid Waste Collection: Carefully place solid this compound waste and contaminated disposable materials into a designated, leak-proof hazardous waste container for solids.[3]
-
Liquid Waste Collection: For solutions containing this compound, use a designated, leak-proof hazardous waste container for liquids.[3]
-
Prohibit Mixing: Never mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or bases.[3]
Container Management
-
Appropriate Containers: Use high-density polyethylene (B3416737) (HDPE) or other chemically compatible containers with secure, tightly fitting lids. Your institution's EH&S department may provide appropriate containers.[4][5]
-
Keep Containers Closed: Waste containers must remain tightly closed except when actively adding waste.[4][5]
Labeling
Proper labeling is critical for safety and regulatory compliance. Each waste container must be clearly labeled with the following information[3][7]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific constituents and their approximate concentrations
-
Relevant hazard warnings (e.g., "Toxic," "Hormonally Active")
-
The name of the principal investigator or laboratory
-
The date when waste was first added to the container (accumulation start date)
Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed and labeled waste container in a designated SAA.[5][7] This area must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Secondary Containment: Whenever possible, use secondary containment to mitigate potential spills.[4]
-
Regular Inspections: SAAs should be inspected weekly for any signs of leakage from containers.[7]
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal[3]:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect Rinsate: All rinsate from this process is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container.[3][4]
-
Disposal of Decontaminated Container: After triple rinsing, the container can be disposed of in accordance with your institution's guidelines for decontaminated laboratory glassware or plasticware.
Arranging for Disposal
-
Contact EH&S: Once a waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pick-up.[5]
-
Manifesting: All hazardous waste shipments must be accompanied by a manifest that identifies the hazards associated with the waste.[6] Your EH&S department will handle this documentation.
Experimental Protocols and Visualized Workflows
While specific experimental protocols for this compound disposal are not published, the logical workflow for managing this hazardous waste can be visualized. The following diagram illustrates the decision-making process and procedural steps for a researcher handling this compound waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Benzestrol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of personal protective equipment (PPE) when working with Benzestrol, a synthetic nonsteroidal estrogen. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
This compound is classified as a hazardous substance, with potential health risks that include skin and eye irritation, respiratory irritation, and long-term risks of cancer and reproductive harm.[1] Therefore, a multi-layered approach to safety, encompassing proper PPE, specific handling procedures, and compliant disposal methods, is mandatory.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various stages of handling.
| Activity | Required PPE | Specification/Notes |
| Weighing and Aliquoting (Solid Form) | Double Gloves, Gown, Eye and Face Protection, Respiratory Protection | Use nitrile gloves. A disposable gown is recommended. Safety glasses with side shields or a face shield are necessary. An N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | Double Gloves, Gown, Eye and Face Protection | Nitrile gloves are required. Ensure gloves have long cuffs to cover the gown's sleeves. A fluid-resistant gown is recommended. Use chemical splash goggles or a face shield. |
| Cell Culture and In-vitro/In-vivo Studies | Double Gloves, Gown | Change gloves every 30-60 minutes or immediately upon known contact.[2] Remove the outer pair of gloves before leaving the biological safety cabinet. |
| Spill Cleanup | Double Gloves, Gown, Eye and Face Protection, Respiratory Protection | Use a chemical-resistant outer glove. A chemical cartridge-type respirator may be necessary for large spills.[2] |
| Waste Disposal | Double Gloves, Gown | Wear appropriate PPE when handling waste containers. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound. The following diagram outlines the procedural steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired this compound (Solid) | Hazardous Chemical Waste Container (clearly labeled) | Dispose of as hazardous pharmaceutical waste in accordance with federal, state, and local regulations.[3] Incineration is a recommended method for the destruction of such compounds.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Biohazard Box or Sharps Container (as appropriate) | Place in a designated hazardous waste container.[5] |
| Contaminated PPE (gloves, gown) | Biohazard Box | Place in a designated hazardous waste container.[5] |
| Aqueous Waste Containing this compound | Hazardous Chemical Waste Container (clearly labeled) | Collect in a sealed, properly labeled container for hazardous waste disposal. Do not pour down the drain. |
All personnel handling hazardous drug waste must receive training on proper disposal procedures to protect themselves and the environment.[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste management protocols.
By implementing these comprehensive safety and logistical measures, research professionals can confidently handle this compound while minimizing risks and ensuring a culture of safety within the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
